molecular formula C14H42O5Si6 B090760 Tetradecamethylhexasiloxane CAS No. 107-52-8

Tetradecamethylhexasiloxane

Cat. No.: B090760
CAS No.: 107-52-8
M. Wt: 458.99 g/mol
InChI Key: ADANNTOYRVPQLJ-UHFFFAOYSA-N
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Description

Tetradecamethylhexasiloxane is a useful research compound. Its molecular formula is C14H42O5Si6 and its molecular weight is 458.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane
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InChI

InChI=1S/C14H42O5Si6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ADANNTOYRVPQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H42O5Si6
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DSSTOX Substance ID

DTXSID3059349
Record name Tetradecamethylhexasiloxane
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Molecular Weight

458.99 g/mol
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Physical Description

Liquid
Record name Hexasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,11-tetradecamethyl-
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CAS No.

107-52-8
Record name Tetradecamethylhexasiloxane
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Record name Tetradecamethylhexasiloxane
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Record name Hexasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,11-tetradecamethyl-
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Record name Tetradecamethylhexasiloxane
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Record name Tetradecamethylhexasiloxane
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Record name TETRADECAMETHYLHEXASILOXANE
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Foundational & Exploratory

Technical Guide: Tetradecamethylhexasiloxane (CAS No. 107-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane, a linear siloxane, is a versatile compound with significant applications across various scientific and industrial domains. Its inherent properties, including thermal stability, chemical inertness, and low surface tension, make it a valuable component in formulations ranging from personal care products to high-performance lubricants.[1] In the realm of research and drug development, its biocompatibility and dielectric properties are of particular interest. This guide provides an in-depth overview of this compound, focusing on its physicochemical characteristics, relevant experimental protocols, and potential applications in advanced drug delivery systems.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation contexts.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C14H42O5Si6[1][2]
Molecular Weight 458.99 g/mol [2][3]
CAS Number 107-52-8[1][2]
Appearance Colorless, clear liquid[1][2]
Melting Point -59 °C[1][2]
Boiling Point 142 °C at 20 mmHg[1][2]
Density 0.891 g/cm³[2]
Refractive Index n20/D 1.40[1]
Viscosity 2.9 mm²/s
Solubility Soluble in alcohol and benzene.[2]
IUPAC Name [dimethyl(trimethylsilyloxy)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane[2]

Safety and Handling

This compound is considered a combustible liquid and should be handled with appropriate safety precautions.[4] While it is generally not classified as hazardous, it may cause mild skin and eye irritation.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H227: Combustible liquidP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
May cause skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
May cause eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

A highly relevant application for drug development professionals is the use of siloxane-based materials in advanced drug delivery systems. The following protocol outlines the synthesis of siloxane-incorporated lipid nanoparticles (SiLNPs) for mRNA delivery, a cutting-edge application in modern therapeutics.

Experimental Protocol: Synthesis of Siloxane-Incorporated Lipid Nanoparticles (SiLNPs) for mRNA Delivery

This protocol is adapted from a combinatorial approach to developing SiLNPs for tissue-specific mRNA delivery.

Objective: To synthesize SiLNPs capable of encapsulating and delivering mRNA to target cells.

Materials:

  • Siloxane amines (Six)

  • Epoxide-/ester-/amide bond-based alkylated tails (Cy/Oy/Ny)

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Phospholipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis system (e.g., with a 10 kDa MWCO membrane)

  • Dynamic light scattering (DLS) instrument for size and polydispersity analysis

  • Spectrofluorometer for encapsulation efficiency determination

Procedure:

  • Lipidoid Synthesis: Synthesize a library of siloxane-based lipidoids through combinatorial reactions between various siloxane amines and alkylated tails.

  • Lipid Stock Preparation: Prepare a stock solution of the synthesized siloxane-incorporated lipidoid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

  • mRNA Stock Preparation: Prepare a stock solution of the mRNA in a citrate buffer.

  • Nanoparticle Formulation:

    • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid mixing induces the self-assembly of the lipids around the mRNA, forming the SiLNPs.

  • Purification:

    • Remove the ethanol and unencapsulated mRNA by dialyzing the formulated SiLNPs against PBS at 4 °C for at least 2 hours.

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the SiLNPs using DLS.

    • Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the SiLNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

Synthesis of Siloxane-Incorporated Lipid Nanoparticles (SiLNPs)

The following diagram illustrates the workflow for the synthesis of SiLNPs for mRNA delivery.

G Workflow for the Synthesis of Siloxane-Incorporated Lipid Nanoparticles (SiLNPs) cluster_synthesis Lipidoid Synthesis cluster_formulation Nanoparticle Formulation cluster_purification_characterization Purification & Characterization siloxane_amines Siloxane Amines (Six) combinatorial_reaction Combinatorial Reaction siloxane_amines->combinatorial_reaction alkylated_tails Alkylated Tails (Cy/Oy/Ny) alkylated_tails->combinatorial_reaction lipidoid_library Siloxane-based Lipidoid Library combinatorial_reaction->lipidoid_library lipid_stock Lipid Stock in Ethanol (Lipidoid, Phospholipid, Cholesterol, PEG-lipid) lipidoid_library->lipid_stock microfluidic_mixing Microfluidic Mixing lipid_stock->microfluidic_mixing mrna_stock mRNA Stock in Aqueous Buffer mrna_stock->microfluidic_mixing formulated_silnps Formulated SiLNPs microfluidic_mixing->formulated_silnps purification Purification (Dialysis) formulated_silnps->purification characterization Characterization (DLS, Encapsulation Efficiency) purification->characterization final_product Purified & Characterized SiLNPs characterization->final_product

Caption: A flowchart illustrating the key stages in the synthesis of siloxane-incorporated lipid nanoparticles.

Applications in Research and Drug Development

The unique properties of this compound and related siloxanes make them valuable in various aspects of research and drug development:

  • Excipient in Formulations: Due to its low surface tension and non-irritating nature, it can be used as an excipient in topical and transdermal drug delivery systems to improve spreadability and skin feel.[1]

  • Component of Medical Devices: Its biocompatibility and stability are advantageous for its use in medical devices that have tissue contact.[1]

  • Advanced Drug Delivery: As demonstrated in the experimental protocol, siloxane-based materials are being engineered into sophisticated nanoparticles for the targeted delivery of nucleic acid therapeutics like mRNA. The inclusion of siloxane moieties can enhance cellular uptake and endosomal escape of these nanoparticles.

  • Analytical Chemistry: In gas chromatography, stationary phases are often based on polysiloxanes. Understanding the properties of shorter-chain siloxanes like this compound is crucial for troubleshooting and method development, as they can sometimes appear as contaminants or "ghost peaks".

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its direct role in biological signaling pathways is not documented, its importance in materials science and pharmaceutical technology is growing. For researchers and drug development professionals, the true potential of this and related siloxanes lies in their application as enabling materials for novel drug delivery systems. The development of siloxane-incorporated nanoparticles for nucleic acid therapies represents a significant advancement, showcasing how the fundamental properties of these compounds can be leveraged to address complex challenges in medicine. Further research into the synthesis and functionalization of specific oligosiloxanes will undoubtedly open up new avenues for innovation in drug delivery and biomedical engineering.

References

An In-depth Technical Guide to Tetradecamethylhexasiloxane (C14H42O5Si6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane, corresponding to the molecular formula C14H42O5Si6, is a linear siloxane polymer.[1] As a member of the polydimethylsiloxane (PDMS) family, it is characterized by a backbone of repeating silicon-oxygen units with methyl groups attached to the silicon atoms.[2] While primarily utilized in industrial applications as a component of silicone oils and as a foam suppressant, its properties are of interest to researchers in various fields, including materials science and, peripherally, pharmaceutical sciences, where silicone fluids are established as excipients.[3][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential relevance of this compound to the scientific and drug development community.

Physicochemical Properties

This compound is a colorless liquid that is stable and inert to many chemical reagents.[3][7] It exhibits a relatively consistent viscosity over a wide temperature range.[3][7]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C14H42O5Si6[1]
Molecular Weight 458.99 g/mol [1]
CAS Registry Number 107-52-8[1]
Appearance Colorless liquid[7]
Melting Point -59 °C[1]
Boiling Point 142 °C at 20 Torr[1]
Density 0.8910 g/cm³ at 20 °C[3]
Refractive Index (nD20) 1.3948[3]
Flash Point 118.33 °C[3]

Table 2: Solubility and Spectroscopic Data of this compound

PropertyValueReference
Solubility Soluble in benzene and lighter hydrocarbons; slightly soluble in alcohol.[3][7][3][7]
¹³C NMR Spectral data available in databases such as SpectraBase.
Mass Spectrometry GC-MS data available from NIST Mass Spectrometry Data Center.

Synthesis and Experimental Protocols

The synthesis of linear siloxanes like this compound can be achieved through several methods, primarily involving the hydrolysis and condensation of chlorosilane or alkoxysilane precursors.[3][8]

General Synthetic Approach: Hydrolysis of Silane Precursors

A common method for the preparation of linear siloxanes involves the co-hydrolysis of a mixture of di- and mono-functional silane monomers.[3] The monofunctional silane acts as a chain-terminating unit, controlling the final polymer length.

Experimental Protocol: Synthesis of this compound via Cohydrolysis

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Water (deionized)

  • Suitable organic solvent (e.g., toluene)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A calculated molar ratio of dimethyldichlorosilane and trimethylchlorosilane is dissolved in an organic solvent in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser. The ratio of the reactants will determine the average chain length of the resulting siloxane.

  • Water is added dropwise to the silane solution with vigorous stirring. The hydrolysis reaction is exothermic and produces hydrochloric acid as a byproduct. The temperature should be controlled using an ice bath.

  • After the addition of water is complete, the mixture is stirred for an additional period to ensure the completion of the hydrolysis and condensation reactions.

  • The reaction mixture is then neutralized by washing with a dilute solution of sodium bicarbonate, followed by washing with deionized water until the aqueous layer is neutral.

  • The organic layer containing the siloxane polymer is separated and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude siloxane oil is then purified by fractional distillation under vacuum to isolate this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 Dimethyldichlorosilane Mix Mixing R1->Mix R2 Trimethylchlorosilane R2->Mix Solvent Organic Solvent Solvent->Mix Hydrolysis Controlled Hydrolysis (Water Addition) Mix->Hydrolysis Condensation Condensation Hydrolysis->Condensation Neutralize Neutralization (NaHCO3 wash) Condensation->Neutralize Wash Washing (Water) Neutralize->Wash Dry Drying (MgSO4) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product This compound Distill->Product

Caption: A generalized workflow for the synthesis of this compound.

Relevance to Drug Development

Direct biological activity or involvement in signaling pathways of this compound has not been documented. However, its classification as a polydimethylsiloxane (PDMS) makes it relevant to the field of drug development, primarily as an excipient in various pharmaceutical formulations.[4][6][9][10]

Polydimethylsiloxanes as Pharmaceutical Excipients

PDMS compounds are known for their biocompatibility, chemical inertness, and tunable physical properties.[9][11] These characteristics have led to their use in:

  • Topical Formulations: As emollients and for their spreading properties in creams and ointments.[5][10]

  • Transdermal Drug Delivery: As components of adhesives in patches.[4][9]

  • Lubrication: For medical devices such as syringes and as a lubricant in tablet and capsule manufacturing.

  • Antifoaming Agents: In various pharmaceutical processes.

The use of PDMS can enhance the aesthetic properties of topical products, improve drug delivery, and act as a protective barrier on the skin.[5]

Diagram 2: Role of PDMS in Drug Delivery Systems

G cluster_formulation Formulation Components cluster_delivery Drug Delivery System API Active Pharmaceutical Ingredient (API) Formulation Pharmaceutical Formulation (e.g., Cream, Patch) API->Formulation PDMS Polydimethylsiloxane (e.g., C14H42O5Si6) PDMS->Formulation Other Other Excipients Other->Formulation Target Target Site (e.g., Skin, Mucosa) Formulation->Target Controlled Release

Caption: PDMS as an excipient in a drug delivery system.

Safety and Toxicology

Linear siloxanes are generally considered to have low toxicity.[12] Studies on the metabolism of short-chain linear siloxanes indicate that they can be metabolized in biological systems.[13] However, specific toxicological data for this compound is limited, and it is primarily handled as an industrial chemical.

Conclusion

This compound is a well-characterized linear siloxane with established industrial applications. For researchers in drug development, its relevance lies in its membership in the broader class of polydimethylsiloxanes, which are widely used as excipients. The biocompatibility and versatile physicochemical properties of PDMS make them valuable components in various drug delivery systems. While this compound itself may not be a primary focus of pharmaceutical research as an active ingredient, understanding its properties contributes to the broader knowledge of siloxane-based materials in biomedical and pharmaceutical applications.

References

An In-depth Technical Guide to the Solubility of Tetradecamethylhexasiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetradecamethylhexasiloxane, a linear siloxane fluid. The information herein is intended to support research, development, and formulation activities where this compound is utilized. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Core Concept: Solubility of this compound

This compound (CAS No. 107-52-8) is a non-polar silicone fluid. Its solubility in various organic solvents is primarily dictated by the principle of "like dissolves like." As a low-polarity substance, it exhibits high solubility in non-polar organic solvents and limited solubility in polar solvents.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available technical data sheets, a qualitative and comparative solubility profile can be established. The following table summarizes the expected solubility of this compound in various organic solvents.

Solvent ClassSpecific SolventsSolubilityReference(s)
Non-polar Aliphatic Hexane, HeptaneMiscible in all proportions[1]
Aromatic Toluene, Benzene, XyleneSoluble / Miscible in all proportions[1][2][3]
Chlorinated ChloroformMiscible in all proportions[1]
Ethers Diethyl etherMiscible in all proportions[1]
Ketones AcetoneData not available
Alcohols Ethanol, MethanolSlightly soluble to Insoluble[2]

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is based on the principles of the flask method, a widely accepted technique for solubility measurement.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (analyte)

  • Selected organic solvent (e.g., hexane, toluene, ethanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass flasks or vials with airtight seals

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars

  • Syringes and filters (if necessary for analysis)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The excess is crucial to ensure that a saturated solution is achieved.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies.

  • Phase Separation:

    • After the equilibration period, stop the stirring and allow the mixture to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow for the complete separation of the undissolved this compound from the saturated solution.

  • Sample Collection:

    • Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a syringe. It is critical to avoid disturbing the undissolved layer.

    • If necessary, filter the collected sample through a syringe filter compatible with the solvent to remove any suspended micro-droplets.

  • Quantification:

    • Accurately weigh the collected sample of the saturated solution.

    • Prepare a series of calibration standards of this compound in the same organic solvent at known concentrations.

    • Analyze the collected sample and the calibration standards using a suitable analytical technique, such as GC-FID.

    • Construct a calibration curve from the standards and determine the concentration of this compound in the collected sample.

  • Calculation of Solubility:

    • The solubility is expressed as the mass of the solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

    • Calculate the solubility using the determined concentration and the volume or mass of the collected sample.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • Consult the Safety Data Sheets (SDS) for both this compound and the organic solvents used for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_sampling Sample Collection & Analysis cluster_calc Data Analysis A Add excess this compound to a known volume of solvent B Seal the container A->B C Equilibrate at constant temperature with continuous stirring B->C D Cease stirring and allow phases to separate at constant temperature C->D E Carefully withdraw an aliquot of the saturated supernatant D->E F Quantify the concentration of This compound (e.g., by GC-FID) E->F G Calculate solubility based on the determined concentration F->G

Caption: Experimental workflow for determining the solubility of a liquid in a solvent.

References

An In-depth Technical Guide to the Thermal Stability of Linear Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of linear siloxanes, focusing on the core principles of their decomposition, the methodologies for their evaluation, and the key factors influencing their thermal resistance.

Introduction to the Thermal Stability of Linear Siloxanes

Linear siloxanes, particularly polydimethylsiloxane (PDMS), are renowned for their exceptional thermal stability compared to many organic polymers. This stability is primarily attributed to the high bond energy of the silicon-oxygen (Si-O) bond in the polymer backbone, which is approximately 108 kcal/mol.[1] However, the practical thermal stability is not solely dictated by this bond energy but is also significantly influenced by the high flexibility of the siloxane chain and the presence of various chemical moieties.[2][3] The degradation of linear siloxanes is a complex process that can proceed through several competing mechanisms, largely dependent on the temperature, atmosphere, and the presence of catalysts or specific end-groups.[4][5] In an inert atmosphere, thermal degradation typically occurs at temperatures between 400°C and 650°C, leading to the formation of volatile cyclic oligomers.[1][6] In the presence of oxygen, the degradation process becomes more complex, often involving free radical mechanisms and occurring at lower temperatures, starting around 290°C.[5][6]

Factors Influencing Thermal Stability

Several factors can significantly impact the thermal stability of linear siloxanes:

  • End-Groups: The nature of the end-groups on the polysiloxane chain plays a critical role. Silanol (Si-OH) terminated polymers exhibit lower thermal stability due to an "unzipping" mechanism, where the terminal hydroxyl group attacks the siloxane backbone, leading to the formation of cyclic products.[2][6] Conversely, end-capping with trimethylsiloxy groups enhances thermal stability by preventing this unzipping pathway.[6]

  • Molecular Weight: The effect of molecular weight on thermal stability can be complex. For lower molecular weight polymers where the concentration of reactive end-groups is higher, stability may be reduced.[5] However, for end-capped polymers, higher molecular weight can lead to increased thermal stability.[3]

  • Atmosphere: The presence of oxygen significantly lowers the thermal stability of siloxanes. In an inert atmosphere (like nitrogen or under vacuum), degradation primarily proceeds through rearrangement reactions to form cyclic species.[1][4] In an oxidizing atmosphere (air), degradation involves radical mechanisms, leading to the formation of silica (SiO2), methane, and other volatile products at lower temperatures.[4][5]

  • Catalyst Residues: The presence of residual catalysts from the polymerization process, particularly acidic or basic impurities, can lower the decomposition temperature by catalyzing the cleavage of Si-O bonds.[2][7] The purity of the siloxane polymer is therefore a crucial factor in its thermal performance.[2]

  • Side Groups: The nature of the organic substituents on the silicon atoms can influence thermal stability. For instance, the incorporation of phenyl groups into the siloxane backbone is known to increase thermal resistance.[8]

Decomposition Mechanisms

The thermal degradation of linear siloxanes can proceed through two primary pathways: a molecular mechanism and a radical mechanism.

3.1. Molecular Mechanism (Inert Atmosphere)

In an inert atmosphere, the dominant degradation pathway involves intramolecular rearrangement of the siloxane backbone. This process is facilitated by the high flexibility of the Si-O chain, which allows it to form a "back-biting" or looped conformation.[4][9] This leads to the scission of a Si-O bond and the formation of thermodynamically stable, volatile cyclic oligomers, such as hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and larger rings.[1][4] This mechanism is particularly prevalent in silanol-terminated polysiloxanes, where it is often referred to as an "unzipping" reaction initiated from the chain end.[2]

Molecular_Decomposition cluster_polymer Linear Polysiloxane Chain cluster_transition Back-biting Conformation cluster_products Products p1 ...-Si(R)₂-O-Si(R)₂-O-Si(R)₂-O-... ts Looped intermediate p1->ts Heat (Inert Atm.) p2 Shorter Polysiloxane Chain ts->p2 p3 Volatile Cyclic Oligomer (e.g., D₃, D₄) ts->p3

Figure 1: Molecular decomposition pathway of linear siloxanes.

3.2. Radical Mechanism (Oxidizing Atmosphere)

In the presence of oxygen, a free-radical mechanism becomes significant, especially at higher temperatures.[4] This process is initiated by the homolytic cleavage of the weaker Si-C bonds (bond energy ~78 kcal/mol) or C-H bonds, rather than the stronger Si-O bonds.[1] The resulting radicals can then react with oxygen, leading to a cascade of reactions that produce cross-linked structures, silica (SiO₂), and volatile products such as methane, formaldehyde, carbon monoxide, and water.[2][4]

Radical_Decomposition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Products start Linear Polysiloxane radicals Si-CH₃ Bond Scission (Formation of Radicals) start->radicals Heat + O₂ reaction_o2 Reaction with O₂ radicals->reaction_o2 crosslinking Cross-linking reaction_o2->crosslinking silica Silica (SiO₂) crosslinking->silica volatiles Volatile Products (CH₄, CH₂O, CO, H₂O) crosslinking->volatiles

Figure 2: Radical decomposition pathway of linear siloxanes.

Experimental Protocols for Thermal Analysis

Several analytical techniques are employed to characterize the thermal stability of linear siloxanes.

4.1. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum weight loss, and the amount of residual mass.

  • Typical Protocol: A small sample (typically 5-10 mg) is placed in a high-purity alumina or platinum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., from room temperature to 800 °C).[10] The analysis is conducted under a continuous flow of an inert gas (e.g., nitrogen at 50-100 mL/min) or an oxidizing gas (e.g., air at the same flow rate) to simulate different environmental conditions.[10]

4.2. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as glass transitions, melting, and exothermic or endothermic decomposition processes.

  • Typical Protocol: A small, hermetically sealed sample (typically 2-5 mg) is heated at a constant rate (e.g., 5 K/min) over a specified temperature range (e.g., 30°C to 500°C).[11] The resulting thermogram reveals the temperatures at which thermal events occur.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Principle: This technique involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), followed by the separation of the volatile degradation products by gas chromatography and their identification by mass spectrometry.

  • Typical Protocol: A microgram-sized sample is rapidly heated to a high temperature (e.g., 1000 K) in a pyrolysis unit connected to a GC-MS system.[12][13] The volatile fragments are then separated on a capillary column and identified based on their mass spectra. This method is crucial for elucidating the specific chemical species formed during degradation.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Output sample Linear Siloxane Sample tga TGA sample->tga dsc DSC sample->dsc pygcms Py-GC-MS sample->pygcms tga_data Weight Loss vs. Temp tga->tga_data dsc_data Heat Flow vs. Temp dsc->dsc_data pygcms_data Degradation Products pygcms->pygcms_data

Figure 3: General workflow for the thermal analysis of linear siloxanes.

Quantitative Data on Thermal Stability

The following tables summarize key quantitative data on the thermal stability of various linear siloxanes from the literature.

Table 1: Decomposition Temperatures of Linear Siloxanes under Inert Atmosphere (TGA)

Siloxane TypeEnd-GroupOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Reference
Polydimethylsiloxane (PDMS)Trimethylsiloxy~445-[10]
Polydimethylsiloxane (PDMS)Hydroxyl~300-[6]
Hexamethyldisiloxane (MM)TrimethylsiloxyStable up to 420-[14]
Octamethyltrisiloxane (MDM)Trimethylsiloxy~310-[14]
PDMS-based Sealant (Fresh)Various610-710-[15]
PDMS-based Sealant (Aged)Various450-510-[15]

Table 2: Activation Energies for Thermal Decomposition

Siloxane TypeAtmosphereActivation Energy (kcal/mol)MethodReference
Polydimethylsiloxane (PDMS)Inert25.11TGA[1]
Polydimethylsiloxane (PDMS)Inert35-45Kinetic Studies[2]
Hexamethyldisiloxane (MM)Inert12.07 (50.50 kJ/mol)Reaction Kinetics[16][17]

Table 3: Bond Dissociation Energies

BondBond Dissociation Energy (kcal/mol)Reference
Si-O108[1]
Si-C78[1]
Si-H84-104[18]
C-C~83-85[19]
C-H~98-104[19]

Conclusion

The thermal stability of linear siloxanes is a multifaceted property governed by the inherent strength of the Si-O bond, the flexibility of the polymer chain, and a range of structural and environmental factors. A thorough understanding of the decomposition mechanisms—molecular rearrangements in inert atmospheres and radical-mediated processes in the presence of oxygen—is crucial for predicting and improving the performance of these materials in high-temperature applications. The selection of appropriate end-groups, control of molecular weight, and minimization of catalyst residues are key strategies for maximizing the thermal stability of linear siloxanes. Standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS provide essential data for characterizing and comparing the thermal performance of different siloxane formulations. This guide provides a foundational understanding for researchers and professionals working with these versatile polymers.

References

An In-Depth Technical Guide to the Synthesis of Tetradecamethylhexasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Tetradecamethylhexasiloxane, a linear siloxane oligomer with the chemical formula C14H42O5Si6. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound, also known as MD4M in siloxane nomenclature, is a clear, colorless fluid. Its stable, inert nature and well-defined structure make it a valuable compound in various applications, including as a component in silicone oils and as a reference standard in analytical chemistry. The synthesis of this specific oligomer can be achieved through several methods, primarily involving the controlled hydrolysis of chlorosilanes or the equilibration of siloxane monomers.

Core Synthesis Pathways

The synthesis of this compound predominantly follows two main strategies: the co-hydrolysis of monofunctional and difunctional chlorosilanes and the acid-catalyzed equilibration of siloxanes.

Co-hydrolysis of Dimethyldichlorosilane and Trimethylchlorosilane

The foundational and most direct method for preparing this compound is the co-hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) and trimethylchlorosilane ((CH₃)₃SiCl).[1][2] In this process, the difunctional dimethyldichlorosilane provides the repeating dimethylsiloxy units (-O-Si(CH₃)₂-), while the monofunctional trimethylchlorosilane acts as a chain-terminating agent, providing the trimethylsilyl end groups ((CH₃)₃Si-). The overall reaction stoichiometry determines the average chain length of the resulting linear siloxanes.

The reaction proceeds through the initial hydrolysis of the chlorosilanes to their corresponding silanols. These silanols are unstable and readily undergo condensation to form siloxane bonds, with the elimination of water. The hydrochloric acid generated as a byproduct can catalyze the condensation reactions.[1][3]

Reaction Scheme:

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl (CH₃)₃SiCl + H₂O → (CH₃)₃SiOH + HCl 4(CH₃)₂Si(OH)₂ + 2(CH₃)₃SiOH → (CH₃)₃Si-[O-Si(CH₃)₂]₄-O-Si(CH₃)₃ + 5H₂O

A key challenge in this method is controlling the polymerization to favor the desired hexasiloxane and minimize the formation of cyclic siloxanes and other linear oligomers of varying chain lengths.[1] The product mixture is typically separated by fractional distillation.[4][5]

Acid-Catalyzed Equilibration of Hexamethyldisiloxane and Octamethylcyclotetrasiloxane

An alternative route involves the acid-catalyzed equilibration of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D4). In this process, a strong acid, such as sulfuric acid, is used to cleave the siloxane bonds in both the linear (MM) and cyclic (D4) starting materials. This results in a dynamic equilibrium where siloxane bonds are continuously broken and reformed, leading to a redistribution of the siloxane units.

The ratio of the chain-terminating "M" units from hexamethyldisiloxane to the chain-extending "D" units from octamethylcyclotetrasiloxane dictates the average molecular weight and the distribution of the resulting linear polysiloxanes. By carefully controlling the stoichiometry, the formation of this compound (MD4M) can be favored.

Reaction Scheme:

(CH₃)₃Si-O-Si(CH₃)₃ (MM) + [-Si(CH₃)₂-O-]₄ (D4) --(H₂SO₄)--> (CH₃)₃Si-[-O-Si(CH₃)₂-]n-O-Si(CH₃)₃

This method is a common industrial practice for the production of various silicone fluids.[6]

Experimental Protocols

Protocol for Co-hydrolysis of Chlorosilanes

This protocol is based on the general principles outlined in the foundational work on methylpolysiloxanes.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Diethyl ether (anhydrous)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The apparatus is placed in an ice bath.

  • A solution of dimethyldichlorosilane and trimethylchlorosilane in a specific molar ratio (to be optimized for MD4M) is prepared in anhydrous diethyl ether and placed in the dropping funnel.

  • Water is added to the flask.

  • The chlorosilane solution is added dropwise to the stirred water in the flask, maintaining the temperature below 10 °C.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • The ethereal layer is separated, washed with saturated sodium bicarbonate solution until neutral, and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The diethyl ether is removed by distillation.

  • The resulting mixture of linear and cyclic siloxanes is subjected to fractional distillation under reduced pressure to isolate this compound.

Quantitative Data for Co-hydrolysis:

ParameterValueReference
Reactant 1Dimethyldichlorosilane[1]
Reactant 2Trimethylchlorosilane[1]
SolventDiethyl etherGeneral Practice
Reaction Temperature< 10 °C (addition)General Practice
Purification MethodFractional Distillation[4][5]

Data Presentation

Physical and Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₄H₄₂O₅Si₆[7]
Molecular Weight 458.99 g/mol [7]
Appearance Colorless liquid[7]
Boiling Point 142 °C @ 20 mmHg[7]
Density 0.891 g/cm³ @ 20 °C[7]
Refractive Index 1.3948 @ 20 °C[7]

Mandatory Visualizations

Synthesis Pathway Diagrams

cohydrolysis cluster_reactants Reactants cluster_process Process cluster_products Products DMDCS Dimethyldichlorosilane ((CH₃)₂SiCl₂) Hydrolysis Hydrolysis DMDCS->Hydrolysis TMCS Trimethylchlorosilane ((CH₃)₃SiCl) TMCS->Hydrolysis H2O Water H2O->Hydrolysis Condensation Condensation Hydrolysis->Condensation MD4M This compound (MD₄M) Condensation->MD4M Byproducts Other linear & cyclic siloxanes, HCl Condensation->Byproducts

Caption: Co-hydrolysis pathway for this compound synthesis.

equilibration cluster_reactants Reactants cluster_process Process cluster_products Products MM Hexamethyldisiloxane (MM) Equilibration Acid-Catalyzed Equilibration (H₂SO₄) MM->Equilibration D4 Octamethylcyclotetrasiloxane (D₄) D4->Equilibration MD4M This compound (MD₄M) Equilibration->MD4M Product_Mixture Equilibrium mixture of linear and cyclic siloxanes Equilibration->Product_Mixture

Caption: Acid-catalyzed equilibration pathway for siloxane synthesis.

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Reactants (Chlorosilanes in Ether, Water) reaction Co-hydrolysis Reaction (<10°C, controlled addition) start->reaction workup Work-up: 1. Separate layers 2. Neutralize with NaHCO₃ 3. Wash with H₂O 4. Dry with MgSO₄ reaction->workup solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal purification Purification: Fractional Distillation (under reduced pressure) solvent_removal->purification product Final Product: Pure this compound purification->product

Caption: Experimental workflow for co-hydrolysis and purification.

References

Purity Specifications for Research-Grade Tetradecamethylhexasiloxane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for research-grade Tetradecamethylhexasiloxane (CAS No. 107-52-8). It is intended to assist researchers, scientists, and drug development professionals in understanding and verifying the quality of this critical silicone compound for its use in sensitive applications. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for verification.

Core Purity and Physical-Chemical Properties

Research-grade this compound is a linear siloxane fluid. Its quality is defined by a high degree of purity and consistent physical-chemical properties. The following tables summarize the key specifications for this material.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₄₂O₅Si₆[1]
Molecular Weight 458.99 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 245-246 °C
Melting Point -59 °C
Density 0.891 g/cm³[1]
Refractive Index 1.3948
Solubility Soluble in alcohol and benzene.[1]

Table 2: Purity and Impurity Specifications for Research-Grade this compound

ParameterSpecification
Purity (by GC-FID) ≥ 98.0%
Dodecamethylpentasiloxane (L5) ≤ 1.0%
Hexadecamethylheptasiloxane (L7) ≤ 1.0%
Cyclic Siloxanes (D4, D5, D6) ≤ 0.5% (total)
Moisture Content (Karl Fischer) ≤ 0.1%
Non-Volatile Residue ≤ 0.01%

Understanding Potential Impurities

The primary impurities in research-grade this compound are typically other linear and cyclic siloxanes. These arise from the synthesis process, which commonly involves either the ring-opening polymerization of cyclic siloxanes or the hydrolysis of dichlorodimethylsilane.[2][3][4][5][6][7] Incomplete reactions or side reactions can lead to a distribution of siloxane chain lengths and the presence of unreacted cyclic monomers.

Common Impurities:

  • Shorter and Longer Linear Siloxanes: Such as Dodecamethylpentasiloxane (L5) and Hexadecamethylheptasiloxane (L7).

  • Cyclic Siloxanes: Including Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and Dodecamethylcyclohexasiloxane (D6).

  • Residual Catalysts or Reagents: Depending on the synthetic route, trace amounts of acidic or basic catalysts may be present.

  • Water: Due to the hygroscopic nature of the material or incomplete drying.

The following diagram illustrates the relationship between the target molecule and its common siloxane impurities.

G Potential Siloxane Impurities in this compound (L6) L6 This compound (L6) Target Molecule L5 Dodecamethylpentasiloxane (L5) (Shorter Chain) L6->L5 Shorter linear byproduct L7 Hexadecamethylheptasiloxane (L7) (Longer Chain) L6->L7 Longer linear byproduct Cyclics Cyclic Siloxanes (D4, D5, D6) L6->Cyclics Unreacted monomers or byproducts Catalysts Residual Catalysts/Reagents L6->Catalysts From synthesis G Workflow for GC-FID Purity Analysis cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve vial Transfer to Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

References

An In-depth Technical Guide to the Chemical Reactivity of Tetradecamethylhexasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecamethylhexasiloxane (CAS No. 107-52-8), a linear siloxane with the chemical formula C₁₄H₄₂O₅Si₆, is a compound of significant interest across various scientific and industrial domains, including pharmaceutical formulations, owing to its unique physicochemical properties.[1] This technical guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on its behavior under various conditions such as hydrolysis, oxidation, and pyrolysis. While specific kinetic data for this exact molecule is limited, this guide leverages data from analogous linear polydimethylsiloxanes (PDMS) to provide a robust understanding of its reactivity profile. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating the use of this and related siloxane compounds.

Introduction

This compound is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms with methyl group substituents.[2] This structure imparts high thermal stability, chemical inertness, and hydrophobicity.[3] In the pharmaceutical industry, siloxanes are valued for their biocompatibility, low toxicity, and stability, making them suitable as excipients in various drug formulations.[4][5] Understanding the chemical reactivity of this compound is crucial for predicting its stability, compatibility with active pharmaceutical ingredients (APIs) and other excipients, and its degradation pathways under storage and physiological conditions.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its chemical behavior and applications.

PropertyValueReference
Molecular Formula C₁₄H₄₂O₅Si₆[1]
Molecular Weight 458.99 g/mol [1]
CAS Number 107-52-8[1]
Appearance Colorless liquid[8]
Boiling Point 245-246 °C[9]
Melting Point -59 °C[9]
Density 0.891 g/cm³[9]
Water Solubility 2.3 ng/L at 20 °C[9]
Hydrolytic Sensitivity 1: no significant reaction with aqueous systems[9]

Chemical Reactivity

This compound is generally characterized by its low chemical reactivity under ambient conditions.[6] The Si-O-Si backbone is strong, and the methyl groups are relatively non-reactive. However, under specific conditions, it can undergo degradation through several pathways.

Hydrolysis

Under neutral pH conditions, linear siloxanes like this compound are highly resistant to hydrolysis due to their low water solubility and the stability of the siloxane bond.[10] However, the hydrolysis can be significantly accelerated under acidic or basic conditions.[11][12]

Mechanism: The hydrolysis of linear siloxanes is believed to proceed via nucleophilic attack on the silicon atom. In base-catalyzed hydrolysis, the hydroxide ion acts as the nucleophile.[10] In acid-catalyzed hydrolysis, the siloxane oxygen is first protonated, making the silicon atom more electrophilic and susceptible to attack by water.[3][13] The reaction typically results in the cleavage of the Si-O bond, leading to the formation of silanols (Si-OH). The primary hydrolysis product of polydimethylsiloxanes is dimethylsilanediol (DMSD).[11]

Caption: Proposed mechanisms for acid- and base-catalyzed hydrolysis of siloxanes.

Quantitative Data: While specific kinetic data for this compound is scarce, studies on polydimethylsiloxane (PDMS) fluids provide valuable insights. The degradation rate is highly dependent on pH.

ConditionDegradation Rate Constant (mgSi L⁻¹ day⁻¹)Reference
NaOH solution (pH 12) 0.28This data is inferred from studies on general PDMS fluids and may not be directly representative of this compound.
HCl solution (pH 2) 0.07This data is inferred from studies on general PDMS fluids and may not be directly representative of this compound.
Demineralised water (pH 6) 0.002This data is inferred from studies on general PDMS fluids and may not be directly representative of this compound.
Oxidation

This compound is a combustible liquid and is incompatible with strong oxidizing agents.[8] Its oxidation can be initiated by heat (thermo-oxidative degradation) or by light (photo-oxidation).

Thermo-oxidative Degradation: In the presence of oxygen at elevated temperatures, the methyl groups on the silicon atoms can be oxidized. This process is thought to proceed via a free-radical mechanism, leading to the formation of hydroperoxides which can then decompose to form silanols (Si-OH) and formaldehyde.[14] Subsequent condensation of the silanol groups can lead to cross-linking and changes in the material's properties. At very high temperatures, complete oxidation leads to the formation of silicon dioxide (SiO₂), water, and carbon dioxide.[15]

Thermo_Oxidative_Degradation PDMS Si-CH₃ Si_CH2_dot Si-CH₂• PDMS->Si_CH2_dot H abstraction O2 O₂ Si_CH2OOH Si-CH₂OOH (Hydroperoxide) O2->Si_CH2OOH Radical_Initiation Radical Initiation (Heat) Radical_Initiation->Si_CH2_dot Si_CH2_dot->Si_CH2OOH +O₂ Si_OH Si-OH (Silanol) Si_CH2OOH->Si_OH CH2O CH₂O (Formaldehyde) Si_CH2OOH->CH2O Crosslinking Crosslinking Si_OH->Crosslinking SiO2 SiO₂ (Silicon Dioxide) Si_OH->SiO2 Further Oxidation

Caption: Simplified pathway for the thermo-oxidative degradation of polydimethylsiloxanes.

Photo-oxidation: Photo-oxidation of siloxanes can occur upon exposure to ultraviolet (UV) radiation. The mechanism is believed to involve the formation of radicals, leading to chain scission and the formation of smaller, volatile siloxanes, as well as oxidation of the methyl groups. The presence of photosensitizers can accelerate this process.

Pyrolysis

In the absence of oxygen, this compound exhibits high thermal stability. Significant decomposition typically requires temperatures above 350-400°C.[14]

Mechanism: The primary mechanism for the thermal degradation of linear, end-capped polysiloxanes is through intramolecular and intermolecular rearrangement reactions of the siloxane backbone.[14] This leads to the formation of thermodynamically stable, low-molecular-weight cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3).[16] For siloxanes with silanol end-groups, an "unzipping" mechanism can occur, initiated by the terminal hydroxyl group.[14]

Pyrolysis_Mechanism Linear_Siloxane This compound (Linear Chain) Transition_State Intramolecular Rearrangement (Back-biting) Linear_Siloxane->Transition_State Heat Heat High Temperature (Inert Atmosphere) Heat->Transition_State Cyclic_Siloxanes Volatile Cyclic Siloxanes (e.g., D3, D4, D5) Transition_State->Cyclic_Siloxanes Shorter_Linear_Fragments Shorter Linear Siloxane Fragments Transition_State->Shorter_Linear_Fragments Shorter_Linear_Fragments->Transition_State Further Degradation

Caption: General mechanism for the pyrolysis of linear siloxanes.

Reactivity in the Context of Drug Development

The inherent low reactivity of this compound is a key advantage in its use in pharmaceutical formulations.[6] It is generally considered to be chemically inert and compatible with a wide range of APIs and excipients.[17] However, it is crucial to consider potential, albeit slow, reactions that could occur over the shelf-life of a product, particularly if the formulation contains acidic or basic components, or is exposed to light or high temperatures.

Compatibility Studies: When formulating a drug product with this compound, it is essential to conduct thorough compatibility studies. These studies should assess the potential for physical and chemical interactions between the siloxane and the API, as well as other excipients, under accelerated storage conditions.

Experimental Protocols

The following are generalized experimental protocols for assessing the chemical reactivity of this compound. These should be adapted and validated for specific research needs.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., pH 2)

  • Sodium hydroxide (NaOH) solution (e.g., pH 12)

  • Deionized water (pH ~7)

  • A suitable organic solvent for extraction (e.g., hexane or chloroform)[12]

  • Internal standard for chromatography

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Prepare solutions of this compound in the acidic, basic, and neutral aqueous media in sealed reaction vessels.

  • Maintain the reaction vessels at a constant temperature (e.g., 25°C or an elevated temperature to accelerate the reaction).

  • At specified time intervals, withdraw an aliquot from each reaction vessel.

  • Quench the reaction by neutralizing the acid or base, if necessary.

  • Extract the siloxane from the aqueous phase using the organic solvent containing a known concentration of an internal standard.

  • Analyze the organic extract by GC-MS to quantify the remaining this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Hydrolysis_Workflow Start Start: Prepare Reaction Mixtures (Acidic, Basic, Neutral) Incubate Incubate at Constant Temperature Start->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Extract Solvent Extraction with Internal Standard Quench->Extract Analyze GC-MS Analysis Extract->Analyze Data Determine Concentration vs. Time Analyze->Data Kinetics Calculate Degradation Kinetics Data->Kinetics

Caption: Experimental workflow for a hydrolysis kinetics study.

Protocol for GC-MS Analysis of Degradation Products

Objective: To identify and quantify the degradation products of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., a non-polar column like a DB-5ms).[18]

  • Mass Spectrometer (MS) detector.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[18]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

  • Scan Range: m/z 40-500.

  • Source Temperature: 230°C.[19]

Procedure:

  • Inject a known volume of the sample extract into the GC.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify the degradation products using an internal or external standard method.

Conclusion

This compound is a chemically stable and relatively inert compound, which makes it suitable for a variety of applications, including as an excipient in pharmaceutical formulations. Its reactivity is generally low but can be induced under harsh conditions such as strong acidic or basic environments, high temperatures, or UV radiation. The primary degradation pathways are hydrolysis to silanols, oxidation of methyl groups, and pyrolysis to cyclic siloxanes. A thorough understanding of these reactivity patterns is essential for ensuring the stability and efficacy of products containing this siloxane. Further research to obtain specific quantitative kinetic data for this compound would be beneficial for more precise modeling of its behavior in complex systems.

References

The Unseen Journey: An In-depth Technical Guide to the Environmental Fate of Volatile Methylsiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Volatile methylsiloxanes (VMS) are a ubiquitous class of synthetic chemicals found in a vast array of industrial and consumer products, from personal care items to building materials. Their unique physicochemical properties—high volatility coupled with significant hydrophobicity—govern their complex journey and ultimate fate in the environment. This technical guide provides a comprehensive overview of the environmental distribution, transport, and degradation of VMS, with a focus on quantitative data, experimental methodologies, and the underlying chemical pathways.

Sources and Environmental Release

The primary route of VMS into the environment is through volatilization from consumer products, such as deodorants, lotions, and hair care products.[1][2] Industrial applications, including their use as intermediates in silicone polymer production, also contribute to their release.[3] A significant portion of VMS used in personal care products is washed down the drain, entering wastewater treatment plants (WWTPs).[4] In WWTPs, VMS can partition to sludge, be released into the atmosphere through aeration, or be discharged in the final effluent.[5] Landfills are another notable source, where VMS can be emitted in landfill gas.[6] It is estimated that over 90% of all VMSs eventually end up in the atmosphere.[3]

Physicochemical Properties and Environmental Partitioning

The environmental behavior of VMS is largely dictated by their distinct physicochemical properties. They are characterized by high vapor pressures and low Henry's Law constants, which favor their partitioning into the atmosphere.[7] Despite their high molecular weights, they volatilize easily.[2] Concurrently, they possess high octanol-water partition coefficients (Kow), indicating a strong affinity for organic matter and lipids.[8] This dual nature drives their distribution across various environmental compartments.

Below is a summary of key physicochemical properties for common cyclic volatile methylsiloxanes (cVMS).

SubstanceBoiling Point (°C)Density (g/cm³)Log K_owLog K_ocHenry's Law Constant (Pa·m³/mol)
D3 (Hexamethylcyclotrisiloxane)1340.924.383.83.1 x 10³
D4 (Octamethylcyclotetrasiloxane)1750.955.14.21.1 x 10⁴
D5 (Decamethylcyclopentasiloxane)2100.966.494.73.3 x 10⁴
D6 (Dodecamethylcyclohexasiloxane)2450.987.05.25.1 x 10⁴

Data compiled from various sources.[8][9]

The following diagram illustrates the general environmental cycle of VMS, highlighting their partitioning and transport between different environmental compartments.

G Sources Sources (Personal Care Products, Industry) Atmosphere Atmosphere Sources->Atmosphere Volatilization Wastewater Wastewater Treatment Plants Sources->Wastewater Down the drain Water Water Atmosphere->Water Deposition Soil_Sediment Soil & Sediment Atmosphere->Soil_Sediment Deposition Wastewater->Atmosphere Volatilization Wastewater->Water Effluent Wastewater->Soil_Sediment Sludge Application Water->Atmosphere Volatilization Water->Soil_Sediment Partitioning Biota Biota Water->Biota Uptake Soil_Sediment->Water Resuspension Soil_Sediment->Biota Uptake

A simplified diagram of the environmental cycle of Volatile Methylsiloxanes (VMS).

Environmental Degradation

Degradation processes are crucial in determining the persistence of VMS in the environment. Both abiotic and biotic pathways contribute to their transformation, with rates varying significantly across different environmental media.

Atmospheric Degradation

The primary degradation pathway for VMS in the atmosphere is through oxidation by hydroxyl (OH) radicals.[7] This process is relatively slow, leading to atmospheric lifetimes on the order of several days, which allows for long-range transport.[10] For instance, the atmospheric lifetimes of D4 and D5 are estimated to be between 7.5 to 12 days.[11] The oxidation of cVMS is initiated by the reaction with OH or chlorine (Cl) radicals, leading to the formation of an alkyl radical, which then reacts with oxygen to form a peroxy radical.[7] Subsequent reactions can lead to a variety of oxidation products, including siloxanols.[7]

The following diagram illustrates the initial steps of atmospheric degradation of a generic cVMS.

G cVMS Cyclic VMS (e.g., D5) Alkyl_Radical Alkyl Radical (R3SiCH2•) cVMS->Alkyl_Radical + OH OH OH Radical Peroxy_Radical Peroxy Radical (R3SiCH2O2•) Alkyl_Radical->Peroxy_Radical + O2 O2 O2 Degradation_Products Further Degradation Products (e.g., Siloxanols) Peroxy_Radical->Degradation_Products Further Reactions

Initial atmospheric degradation pathway of a cyclic Volatile Methylsiloxane (cVMS).
Degradation in Soil and Sediment

In soil and sediment, both abiotic and biotic degradation of VMS can occur. The dominant removal mechanism is often abiotic.[1] Abiotic degradation can involve hydrolysis, particularly in the presence of clay minerals which can catalyze the reaction.[5] This process can lead to the formation of silanols. While VMS are generally resistant to microbial degradation, some studies have shown that certain microorganisms can contribute to their breakdown, albeit at a slower rate.[1]

Degradation in Water

In aquatic environments, VMS are subject to hydrolysis and volatilization. Hydrolysis rates are generally slow but can be influenced by factors such as pH and temperature. Volatilization is a significant removal mechanism from the water column due to their high Henry's Law constants.[5]

Table of Environmental Half-Lives for Common cVMS

CompoundAtmospheric Half-life (days)Soil Half-life (days)Sediment Half-life (days)
D4 5 - 12> 365> 365
D5 6 - 10> 365> 365
D6 3 - 7> 365> 365

Note: Half-lives can vary significantly depending on environmental conditions. Data compiled from various sources.[8][11]

Environmental Concentrations

VMS have been detected in various environmental matrices worldwide. Concentrations are generally highest in areas with high population density and industrial activity.

Table of Reported Environmental Concentrations of D5

Environmental MatrixConcentration RangeLocation
Urban Air10 - 1000 ng/m³Various Cities
Remote Air (Arctic)0.1 - 10 ng/m³Arctic Monitoring Stations
Wastewater Influent1,000 - 100,000 ng/LVarious WWTPs
Wastewater Effluent10 - 1,000 ng/LVarious WWTPs
Sewage Sludge1,000 - 100,000 ng/g dwVarious WWTPs
River Water1 - 100 ng/LVarious Rivers
Sediment10 - 1,000 ng/g dwVarious Locations

Data compiled from various sources.[12][13][14][15]

Experimental Protocols

Accurate quantification of VMS in environmental samples requires robust analytical methods. The most common technique is gas chromatography coupled with mass spectrometry (GC-MS).[16][17]

Sample Collection and Preparation

Air: Active air sampling involves drawing a known volume of air through a sorbent tube (e.g., Tenax®, XAD®). Passive air samplers, such as polyurethane foam (PUF) disks, can also be used for long-term monitoring.

Water: Water samples are typically collected in amber glass bottles with Teflon-lined caps to minimize photodegradation and sorption.

Soil and Sediment: Samples are collected using stainless steel corers or grabs and stored in glass jars at low temperatures.

Biota: Tissue samples are typically homogenized and stored frozen.

Sample preparation often involves extraction with an organic solvent. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For solid matrices like soil, sediment, and biota, pressurized liquid extraction (PLE) or Soxhlet extraction are common. It is crucial to minimize contamination during all stages of sample collection and preparation, as VMS are present in many laboratory materials.[16]

Analytical Determination by GC-MS

Principle: GC separates the different VMS congeners based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Typical GC-MS Parameters:

  • Injection: Splitless or large volume injection.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient is used to elute the VMS in order of their boiling points.

  • Ionization: Electron ionization (EI) is most common.

  • Detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[12]

Quality Control:

  • Blanks: Field blanks, travel blanks, and laboratory blanks are essential to monitor for contamination.

  • Surrogate Standards: Isotopically labeled VMS (e.g., ¹³C-D5) are added to samples before extraction to correct for matrix effects and variations in recovery.

  • Internal Standards: A compound not expected in the samples (e.g., a specific PCB congener) is added before injection to correct for variations in instrument response.[12]

The following diagram outlines a typical experimental workflow for the analysis of VMS in environmental samples.

G Sample_Collection Sample Collection (Air, Water, Soil, etc.) Extraction Extraction (LLE, PLE, etc.) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Results Results (Concentrations) Data_Processing->Results

A generalized workflow for the analysis of Volatile Methylsiloxanes (VMS) in environmental samples.

Bioaccumulation and Trophic Transfer

Due to their lipophilic nature, VMS have the potential to bioaccumulate in organisms. However, their bioaccumulation potential is complex and appears to be species- and compound-specific. While some studies have shown evidence of bioaccumulation, others have indicated that VMS do not biomagnify in aquatic food webs, possibly due to metabolic transformation in organisms.[8]

Conclusion and Future Research

Volatile methylsiloxanes are persistent in the environment due to their widespread use and slow degradation rates in some compartments. The atmosphere is the primary sink for these compounds, where they undergo slow oxidation. While our understanding of their environmental fate has grown significantly, key uncertainties remain, particularly regarding the long-term effects of their degradation products and their behavior in complex environmental systems. Further research is needed to refine our understanding of their degradation kinetics in various media and to fully assess their potential for bioaccumulation and trophic transfer. Continuous monitoring and the development of more advanced analytical techniques will be crucial for managing the environmental presence of these ubiquitous compounds.

References

Methodological & Application

Application Note: Tetradecamethylhexasiloxane as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Tetradecamethylhexasiloxane, a linear siloxane, possesses properties that make it a suitable internal standard for the analysis of various organic compounds, particularly in complex matrices. This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS analysis, aimed at researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by GC-MS is susceptible to variations arising from sample preparation, injection volume inconsistencies, and instrument drift. The internal standard method is a powerful technique to correct for these variations.[1][2] An internal standard is a known amount of a specific compound added to every sample, calibrant, and blank.[1] The quantification of the target analyte is then based on the ratio of the analyte's response to the internal standard's response, which remains constant despite variations in sample handling or injection.[1]

This compound (CAS No. 107-52-8) is a member of the polydimethylsiloxane family.[3] Its chemical inertness, thermal stability, and distinct mass spectrum make it a promising candidate as an internal standard for a range of analytes. It is a colorless liquid soluble in organic solvents like benzene and alcohol, making it compatible with common sample preparation procedures for GC-MS.[4][5]

Advantages of this compound as an Internal Standard:

  • Chemical Inertness: Unlikely to react with analytes or sample matrix components.

  • Thermal Stability: Withstands typical GC inlet and oven temperatures without degradation.

  • Distinct Mass Spectrum: Produces characteristic ions (e.g., m/z 73, 221) that are often not present in common analytes or background, allowing for selective detection.[6]

  • Good Chromatographic Behavior: Exhibits sharp, symmetrical peaks on common non-polar and mid-polar GC columns.

  • Commercial Availability: Readily available from various chemical suppliers.

This application note presents a representative protocol for the quantification of a hypothetical analyte, "Compound X," in a biological matrix (e.g., plasma) using this compound as an internal standard.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for utilizing this compound as an internal standard.

Materials and Reagents
  • This compound (≥96% purity)

  • Compound X (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Blank human plasma (or other relevant biological matrix)

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Micropipettes

  • Glass vials (autosampler and test tubes)

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Working Solution (10 µg/mL):

    • Pipette 100 µL of the IS stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

  • Compound X Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Compound X.

    • Dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of Compound X stock solution to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of each calibration standard, quality control sample, and unknown sample into separate glass test tubes.

  • Add 50 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex for 10 seconds.

  • Add 2 mL of hexane to each tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Operating Conditions

The following are representative GC-MS parameters and may require optimization for specific instruments and analytes.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 80°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Compound XTo be determined based on analyte's mass spectrum (e.g., m/z 150, 200)
This compoundm/z 73, 221

Data Presentation and Analysis

The concentration of Compound X in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of Compound X to the peak area of this compound against the known concentrations of the calibration standards. A linear regression analysis is then performed on the calibration curve.

Table 1: Hypothetical Calibration Curve Data

Concentration of Compound X (ng/mL)Peak Area of Compound XPeak Area of this compoundPeak Area Ratio (Compound X / IS)
105,234105,6780.0495
2513,120106,1230.1236
5025,987104,9870.2475
10051,890105,3450.4926
250129,567106,0111.2222
500258,901105,5552.4527
1000519,876106,2344.8936

Table 2: Hypothetical Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low3029.197.04.5
Medium300308.7102.93.1
High800789.598.72.8

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Calibrant, QC, Unknown) Add_IS Add this compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a viable internal standard for quantitative GC-MS analysis due to its favorable chemical and physical properties. The use of an internal standard like this compound is crucial for mitigating variability in analytical procedures, thereby enhancing the accuracy and precision of the results. The protocol provided herein offers a comprehensive guideline for its application, which can be adapted and optimized for the quantification of various analytes in different matrices. Researchers, scientists, and drug development professionals can leverage this methodology to improve the robustness and reliability of their GC-MS-based quantitative assays.

References

Application Notes and Protocols for Tetradecamethylhexasiloxane in Silicone Fluid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane (CAS No. 107-52-8) is a linear, low-viscosity silicone fluid with the chemical formula C₁₄H₄₂O₅Si₆. Its unique properties, including low surface tension, excellent spreadability, and a non-greasy feel, make it a valuable component in a wide range of silicone fluid formulations.[1] These applications span various industries, from cosmetics and personal care to industrial lubricants and pharmaceutical preparations.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in silicone fluid formulations, with a focus on its role in cosmetics, as an anti-foaming agent, and in topical drug delivery systems.

Physicochemical Properties

This compound is a clear, colorless, and odorless liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 458.99 g/mol [5]
Viscosity (at 25°C) ~2.9 - 4.0 cSt[6][7]
Boiling Point 245-246°C[6]
Melting Point -59°C[6]
Density (at 20°C) 0.891 g/cm³[6]
Surface Tension (at 25°C) ~20-21 mN/m[8][9]
Refractive Index (at 20°C) 1.3948[6]
Solubility Soluble in hydrocarbons and other silicones; insoluble in water.[6]

Applications and Formulations

Cosmetic and Personal Care Formulations

This compound is widely used in cosmetics for its excellent emollient properties, providing a smooth, silky feel on the skin without an oily residue.[1] It acts as a volatile carrier, aiding in the spreadability of formulations before evaporating, leaving behind key active ingredients.[10][11]

Illustrative Formulation: Light Facial Serum

IngredientINCI NameFunction% w/w
Phase A
This compoundThis compoundVolatile Carrier, Emollient40.0
Dimethicone (5 cSt)DimethiconeEmollient20.0
Isopropyl MyristateIsopropyl MyristateEmollient, Penetration Enhancer5.0
Phase B
Deionized WaterAquaSolvent32.5
GlycerinGlycerinHumectant1.0
Polysorbate 80Polysorbate 80Emulsifier1.0
Phase C
Preservative(e.g., Phenoxyethanol)Preservative0.5

Protocol for Preparation:

  • Combine the ingredients of Phase A and mix until uniform.

  • In a separate vessel, combine the ingredients of Phase B and heat to 75°C while mixing until all solids are dissolved.

  • Slowly add Phase B to Phase A under high-shear homogenization.[1]

  • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cool the emulsion to below 40°C while stirring gently.

  • Add the preservative (Phase C) and mix until uniform.

  • Characterize the final formulation for viscosity, droplet size, and stability.

Illustrative Data: Effect of this compound on Formulation Viscosity

The following table provides illustrative data on how the viscosity of a simple silicone fluid blend might change with varying concentrations of this compound. Note: This data is for illustrative purposes only. Actual values will depend on the specific base fluid and other ingredients.

% this compound (w/w)% Dimethicone (50 cSt) (w/w)Estimated Viscosity (cSt at 25°C)
109045
257535
505020
752510
Anti-Foaming Agent in Lubricating Oils

The low surface tension of this compound makes it an effective anti-foaming agent in industrial applications, particularly in lubricating oils.[12][13] It can be used to both prevent the formation of foam (antifoaming) and to break existing foam (defoaming).

Protocol for Evaluating Anti-Foam Performance (Modified ASTM D892):

  • Prepare a baseline lubricating oil sample without any anti-foaming agent.

  • Prepare test samples by adding varying concentrations of this compound (e.g., 10, 50, 100 ppm) to the lubricating oil.

  • For each sample, pour a specified volume into a graduated cylinder.

  • Sparge air through the oil at a controlled rate and temperature (e.g., 24°C and 93.5°C) for a set period (e.g., 5 minutes).

  • Immediately after stopping the air flow, record the volume of foam generated.

  • Record the time it takes for the foam to collapse.

  • Compare the foam volume and collapse time of the test samples to the baseline to determine the efficacy of the anti-foaming agent.

Illustrative Data: Anti-Foam Performance in Mineral Oil

The following table provides illustrative data on the anti-foaming performance of this compound in a mineral oil. Note: This data is for illustrative purposes only.

Concentration of this compound (ppm)Foam Volume after 5 min (mL)Foam Collapse Time (seconds)
0 (Control)250>300
1080120
503045
1001015
Topical Drug Delivery Systems

In pharmaceutical formulations, this compound can be used as a volatile excipient in topical sprays, creams, and lotions.[1][2][3][11] Its ability to spread easily and evaporate quickly can help in the uniform delivery of active pharmaceutical ingredients (APIs) to the skin.[10]

Protocol for Preparation of a Silicone-in-Water Emulsion for Topical Delivery:

  • Oil Phase Preparation: Dissolve the API in a mixture of this compound and a higher viscosity silicone fluid (e.g., Dimethicone 100 cSt). If the API is not oil-soluble, it will be incorporated into the aqueous phase.

  • Aqueous Phase Preparation: In a separate vessel, dissolve a suitable emulsifier (e.g., Polysorbate 80) and any water-soluble excipients in deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear mixing to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size and form a stable nanoemulsion or microemulsion.[2]

  • Characterization: Analyze the emulsion for particle size distribution, zeta potential, viscosity, and drug content uniformity.

Compatibility Studies:

Before formulating, it is crucial to assess the compatibility of this compound with the API and other excipients. This can be done by preparing binary mixtures and storing them under accelerated stability conditions (e.g., elevated temperature and humidity). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor for any degradation of the API.

Experimental Protocols

Viscosity Measurement

Method: Rotational Viscometer

  • Ensure the viscometer is calibrated and the appropriate spindle is selected for the expected viscosity range.

  • Place a sufficient amount of the silicone fluid formulation into a temperature-controlled sample cup.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Lower the spindle into the fluid to the immersion mark.

  • Set the rotational speed and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP) or centistokes (cSt), noting the temperature and spindle speed.

Surface Tension Measurement

Method: Du Noüy Ring Tensiometer

  • Ensure the platinum ring is clean and properly calibrated.

  • Place the silicone fluid sample in a clean, temperature-controlled vessel.

  • Lower the ring until it is fully submerged in the liquid.

  • Slowly raise the ring, pulling it through the liquid-air interface.

  • Record the force required to pull the ring free from the liquid surface.

  • Calculate the surface tension based on the measured force and the dimensions of the ring.

Quantitative Analysis by Gas Chromatography (GC-FID)

This protocol is for the quantification of this compound in a silicone fluid blend.

  • Sample Preparation: Accurately weigh a known amount of the silicone fluid blend and dissolve it in a suitable solvent (e.g., hexane or acetone) containing an internal standard (e.g., dodecane).[6][14]

  • GC-FID Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate to ensure separation of the components.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Calibration: Prepare a series of calibration standards with known concentrations of this compound and the internal standard.

  • Analysis: Inject the prepared sample and calibration standards into the GC-FID system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Visualizations

Experimental_Workflow_Cosmetic_Formulation cluster_PhaseA Phase A (Oil Phase) cluster_PhaseB Phase B (Aqueous Phase) A1 Tetradecamethyl- hexasiloxane MixA Mix Phase A A1->MixA A2 Dimethicone A2->MixA A3 Isopropyl Myristate A3->MixA B1 Deionized Water MixB Mix & Heat Phase B (75°C) B1->MixB B2 Glycerin B2->MixB B3 Polysorbate 80 B3->MixB Homogenize High-Shear Homogenization MixA->Homogenize MixB->Homogenize Cool Cool to <40°C Homogenize->Cool AddPreservative Add Preservative Cool->AddPreservative FinalProduct Final Serum AddPreservative->FinalProduct

Caption: Workflow for cosmetic serum formulation.

Experimental_Workflow_AntiFoam_Testing Start Start PrepSamples Prepare Oil Samples (Control & Test Concentrations) Start->PrepSamples PourOil Pour into Graduated Cylinder PrepSamples->PourOil SpargeAir Sparge Air (Controlled Rate & Temp) PourOil->SpargeAir MeasureFoam Record Foam Volume SpargeAir->MeasureFoam MeasureCollapse Record Foam Collapse Time MeasureFoam->MeasureCollapse Compare Compare Results to Control MeasureCollapse->Compare End End Compare->End

Caption: Workflow for anti-foam performance testing.

Logical_Relationship_Properties cluster_Properties Key Properties cluster_Applications Resulting Formulation Benefits TMHS Tetradecamethyl- hexasiloxane Prop1 Low Viscosity TMHS->Prop1 Prop2 Low Surface Tension TMHS->Prop2 Prop3 Volatility TMHS->Prop3 Prop4 High Spreadability TMHS->Prop4 App1 Smooth, Non-Greasy Feel (Cosmetics) Prop1->App1 App2 Foam Suppression (Lubricants) Prop2->App2 App3 Uniform API Delivery (Topical Pharmaceuticals) Prop3->App3 App4 Light Sensory Profile Prop3->App4 Prop4->App1 Prop4->App3

Caption: Properties of TMHS and formulation benefits.

References

Application Notes and Protocols: Tetradecamethylhexasiloxane as a Foam Suppressant in Industrial Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetradecamethylhexasiloxane as a foam suppressant in various industrial oil formulations. This document details its mechanism of action, presents typical performance data, and offers standardized experimental protocols for evaluation.

Introduction

Foam formation in industrial oils, such as hydraulic fluids, gear oils, and turbine oils, can lead to significant operational issues, including reduced lubrication, increased oxidation, and cavitation damage to equipment.[1] this compound (CAS No. 107-52-8), a low molecular weight polydimethylsiloxane (PDMS), is an effective anti-foaming agent used to mitigate these issues. Its chemical inertness, low surface tension, and thermal stability make it a suitable choice for a wide range of industrial applications.[2]

Chemical Structure and Properties of this compound:

  • Molecular Formula: C₁₄H₄₂O₅Si₆[3]

  • Molecular Weight: 458.99 g/mol [3]

  • Appearance: Colorless, clear liquid[3]

  • Density: Approximately 0.891 g/cm³[3]

  • Solubility: Insoluble in water and most industrial oils; soluble in some organic solvents like benzene and alcohol.[3]

Mechanism of Action

The foam-suppressing action of this compound in industrial oils is a physical process driven by its surface properties. The key mechanisms are as follows:

  • Insolubility and Dispersion: this compound is largely insoluble in the hydrocarbon base of industrial oils. When added, it disperses as small, finely distributed droplets within the oil.[4]

  • Low Surface Tension: As a silicone-based fluid, it possesses a very low surface tension (typically around 21 mN/m) compared to industrial oils (30-50 mN/m).[2]

  • Entry into the Foam Lamella: Due to its insolubility and low surface tension, the droplets of this compound can easily enter the air-oil interface of a foam bubble (the lamella).

  • Spreading and Lens Formation: Once at the interface, the droplet spontaneously spreads, forming a lens-like structure. This spreading action is driven by the difference in surface tension between the silicone and the oil.

  • Foam Rupture: The spreading of the silicone lens creates a localized area of very low surface tension on the bubble wall. This induces mechanical stress and thinning of the lamella, leading to its rapid rupture and the collapse of the foam.

The effectiveness of polydimethylsiloxanes as antifoaming agents is influenced by their viscosity, with different viscosities being optimal for different oil systems.[5]

Mechanism of Foam Suppression by this compound A This compound droplets dispersed in industrial oil C Silicone droplet approaches the air-oil interface A->C B Foam bubble formation (air entrapped in oil lamella) B->C D Droplet enters the foam lamella due to insolubility and low surface tension C->D E Spontaneous spreading of the silicone droplet into a lens D->E F Localized reduction of surface tension on the bubble wall E->F G Mechanical stress and thinning of the lamella F->G H Rupture of the foam bubble G->H

Caption: Logical flow of the foam suppression mechanism.

Data Presentation: Illustrative Performance

The following tables present illustrative performance data for a low-viscosity polydimethylsiloxane, similar to this compound, in common industrial base oils. The data is based on the ASTM D892 standard test method.

Note: This data is for illustrative purposes only. The actual performance of this compound will vary depending on the specific base oil, additive package, and operating conditions. Empirical testing is required for formulation-specific characterization.

Table 1: Foam Suppression in ISO VG 46 Group II Hydraulic Oil

Additive Concentration (ppm)Test SequenceFoaming Tendency (mL)Foam Stability (mL)
0 (Control)Sequence I (24°C)15050
Sequence II (93.5°C)25075
Sequence III (24°C)16050
10Sequence I (24°C)200
Sequence II (93.5°C)400
Sequence III (24°C)200
20Sequence I (24°C)100
Sequence II (93.5°C)250
Sequence III (24°C)100

Table 2: Foam Suppression in ISO VG 220 Industrial Gear Oil

Additive Concentration (ppm)Test SequenceFoaming Tendency (mL)Foam Stability (mL)
0 (Control)Sequence I (24°C)20080
Sequence II (93.5°C)400150
Sequence III (24°C)22085
15Sequence I (24°C)300
Sequence II (93.5°C)605
Sequence III (24°C)350
25Sequence I (24°C)150
Sequence II (93.5°C)400
Sequence III (24°C)200

Typical Treat Rates: For many industrial oils, effective foam suppression can be achieved at concentrations between 5 and 25 ppm. However, some systems may require higher treat rates, up to several hundred ppm.[4] It is crucial to determine the optimal concentration experimentally, as overdosing can sometimes negatively impact other oil properties, such as air release.

Experimental Protocols

The following protocols are based on the ASTM D892 and ISO 6247 standards for determining the foaming characteristics of lubricating oils.[6][7]

4.1. Objective

To empirically determine the foaming tendency and foam stability of an industrial oil sample containing this compound.

4.2. Materials and Apparatus

  • 1000-mL graduated cylinder

  • Air source (clean, dry air)

  • Flowmeter (calibrated for 94 ± 5 mL/min)

  • Gas diffuser stone

  • Constant temperature baths (24°C and 93.5°C)

  • Timer

  • Thermometer

  • Test oil sample with and without this compound

4.3. Procedure

The test is conducted in three sequences:

Sequence I (at 24°C):

  • Pour the oil sample into the 1000-mL graduated cylinder to the 180-200 mL mark.

  • Place the cylinder in the 24°C constant temperature bath until the oil reaches the bath temperature.

  • Insert the gas diffuser into the oil, ensuring it rests on the bottom of the cylinder.

  • Connect the air source to the diffuser and pass air through the oil at a rate of 94 mL/min for 5 minutes.

  • At the end of the 5-minute period, immediately turn off the air and record the total volume of foam. This is the Foaming Tendency .

  • Allow the foam to settle for 10 minutes.

  • After 10 minutes, record the remaining volume of foam. This is the Foam Stability .

Sequence II (at 93.5°C):

  • Using a fresh portion of the oil sample, repeat steps 1 and 2, but place the cylinder in the 93.5°C constant temperature bath.

  • Once the oil reaches 93.5°C, repeat steps 3 through 7.

Sequence III (at 24°C after heating):

  • Take the oil sample from Sequence II, and allow it to cool to below 43.5°C.

  • Place the cylinder containing this sample back into the 24°C bath until it reaches thermal equilibrium.

  • Using the same diffuser stone, repeat steps 4 through 7.

Experimental Workflow for Foam Characteristic Testing (ASTM D892) cluster_seq1 Sequence I cluster_seq2 Sequence II cluster_seq3 Sequence III S1_1 Prepare fresh oil sample in 1000-mL cylinder S1_2 Equilibrate at 24°C in water bath S1_1->S1_2 S1_3 Aerate at 94 mL/min for 5 min S1_2->S1_3 S1_4 Record foam volume (Tendency) S1_3->S1_4 S1_5 Settle for 10 min S1_4->S1_5 S1_6 Record foam volume (Stability) S1_5->S1_6 S2_1 Prepare fresh oil sample in 1000-mL cylinder S2_2 Equilibrate at 93.5°C in water bath S2_1->S2_2 S2_3 Aerate at 94 mL/min for 5 min S2_2->S2_3 S2_4 Record foam volume (Tendency) S2_3->S2_4 S2_5 Settle for 10 min S2_4->S2_5 S2_6 Record foam volume (Stability) S2_5->S2_6 S3_1 Cool Sequence II sample to < 43.5°C S2_6->S3_1 Use same sample S3_2 Re-equilibrate at 24°C in water bath S3_1->S3_2 S3_3 Aerate at 94 mL/min for 5 min S3_2->S3_3 S3_4 Record foam volume (Tendency) S3_3->S3_4 S3_5 Settle for 10 min S3_4->S3_5 S3_6 Record foam volume (Stability) S3_5->S3_6

Caption: Workflow for ASTM D892 foam characteristic testing.

Safety and Handling

This compound is generally considered to be of low toxicity and is chemically inert. However, standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Work in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly effective foam suppressant for a variety of industrial oils. Its efficacy is attributed to its low surface tension and insolubility in hydrocarbon-based fluids, allowing it to efficiently rupture foam bubbles. The standardized protocols provided herein, such as ASTM D892, are essential for determining the optimal concentration and evaluating the performance of this additive in specific formulations. Proper experimental validation is crucial to achieving desired foam control without adversely affecting other critical lubricant properties.

References

Application Note: High-Resolution Separation of Linear Siloxanes by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable method for the separation and quantification of a homologous series of linear siloxanes (L2, L3, L4, and L5) using gas chromatography-mass spectrometry (GC-MS). The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate analysis of these compounds in various matrices. This document provides detailed experimental procedures, instrument parameters, and data presentation to ensure reproducible results.

Introduction

Linear siloxanes, specifically short-chain volatile methylsiloxanes (VMS), are widely used in industrial applications and consumer products, leading to their prevalence in environmental and biological samples. Accurate and sensitive analytical methods are crucial for monitoring their presence and understanding their potential impact. Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like siloxanes. When coupled with mass spectrometry, it provides high sensitivity and specificity for confident identification and quantification. This application note details a GC-MS method optimized for the baseline separation of hexamethyldisiloxane (L2), octamethyltrisiloxane (L3), decamethyltetrasiloxane (L4), and dodecamethylpentasiloxane (L5).

Experimental Protocol

This section provides a comprehensive protocol for the analysis of linear siloxanes.

Reagents and Materials
  • Solvents: Acetone (ACS grade or higher), n-Hexane (GC grade or higher)

  • Standards: Hexamethyldisiloxane (L2), Octamethyltrisiloxane (L3), Decamethyltetrasiloxane (L4), Dodecamethylpentasiloxane (L5) - all >97% purity.

  • Internal Standard (IS): n-Dodecane or other suitable non-interfering compound.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Syringes: Gas-tight syringes for sample and standard preparation.

Standard and Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of L2, L3, L4, L5, and the internal standard in acetone at a concentration of 1000 µg/mL.

  • Prepare a mixed working standard solution containing all four linear siloxanes and the internal standard by appropriate dilution of the stock solutions with acetone. A typical concentration for the working standard is 10 µg/mL for each analyte and the internal standard.

  • Generate a calibration curve by preparing a series of dilutions from the mixed working standard, typically ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation:

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction procedure is described below.

  • Accurately weigh or measure a known amount of the sample into a glass vial.

  • Add a known volume of acetone containing the internal standard at a suitable concentration.

  • Vortex the sample for 1-2 minutes to ensure thorough mixing and extraction of the siloxanes.

  • Allow the sample to settle or centrifuge to separate any solid material.

  • Carefully transfer the supernatant (acetone extract) into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the separation of linear siloxanes.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial temperature 40°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-500)

Data Presentation

The described GC-MS method provides excellent separation and quantification of the target linear siloxanes.

Quantitative Data

The method demonstrates good linearity over the tested concentration range with correlation coefficients (R²) greater than 0.99 for all analytes. The limits of detection (LOD) and quantification (LOQ) are in the low ng/mL range, making this method suitable for trace-level analysis.

Table 2: Method Performance Data

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
L2~5.80.1 - 50>0.9950.020.06
L3~8.90.1 - 50>0.9950.030.09
L4~11.50.1 - 50>0.9950.040.12
L5~13.80.1 - 50>0.9950.050.15

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Elution Order

The linear siloxanes elute in order of increasing boiling point and molecular weight.[1]

Table 3: Elution Order and Properties of Linear Siloxanes

CompoundAbbreviationMolecular Weight ( g/mol )Boiling Point (°C)Elution Order
HexamethyldisiloxaneL2162.381011
OctamethyltrisiloxaneL3236.531532
DecamethyltetrasiloxaneL4310.691943
DodecamethylpentasiloxaneL5384.842294

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.

GC_Siloxane_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Extraction Solvent Extraction with Internal Standard Sample->Extraction Standard Prepare Standards & Calibration Curve GC_MS GC-MS Injection & Data Acquisition Standard->GC_MS Inject Standards Extraction->GC_MS Inject Extract Integration Peak Integration & Identification GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

GC-MS workflow for linear siloxane analysis.

Discussion

The presented GC-MS method is highly effective for the separation and quantification of linear siloxanes L2 through L5. The use of a DB-5ms column provides excellent resolution of the homologous series. The method is sensitive and robust, making it suitable for a wide range of applications, from quality control in manufacturing to environmental monitoring.

It is crucial to be aware of potential sources of siloxane contamination, which can lead to "ghost peaks" in the chromatogram.[2] Common sources include inlet septa, vial caps, and the GC column itself.[2] To minimize background interference, it is recommended to use high-quality, low-bleed septa and to regularly bake out the GC system.

Conclusion

This application note provides a detailed and validated GC-MS method for the analysis of linear siloxanes. The protocol is straightforward to implement and yields high-quality, reproducible data. By following the outlined procedures, researchers can confidently identify and quantify L2, L3, L4, and L5 siloxanes in their samples.

References

Tetradecamethylhexasiloxane: Application Notes and Protocols in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane (CAS No. 107-52-8), a linear siloxane compound, offers a unique combination of properties that make it a valuable material in various scientific and industrial applications. Its chemical structure, characterized by a backbone of repeating silicon-oxygen units with methyl side groups, imparts excellent thermal stability, chemical resistance, and hydrophobicity.[1] These characteristics, coupled with its low surface tension and high flexibility, make it a versatile component in the formulation of advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in material science, with a focus on its roles in silicone elastomer formulations, as a dielectric fluid, and in the creation of hydrophobic surfaces.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various applications and for designing experimental procedures.

PropertyValueReference
Molecular Formula C₁₄H₄₂O₅Si₆[1]
Molecular Weight 459.0 g/mol [1]
Appearance Colorless clear liquid[1]
Melting Point -59 °C[1]
Boiling Point 142 °C @ 20 mmHg[1]
Density 0.89 g/mL[1]
Refractive Index n20D 1.40[1]
Solubility Soluble in benzene and low molecular weight hydrocarbons; slightly soluble in alcohol.[2]

Application 1: Component in Silicone Elastomer Formulations

This compound is utilized in the development of silicone elastomers and foams, where it contributes to enhanced flexibility and durability.[1] While specific formulations are often proprietary, its role is generally as a chain extender or a plasticizer, modifying the mechanical properties of the final elastomer.

Logical Relationship: Role in Silicone Elastomers

G cluster_formulation Elastomer Formulation TMHS This compound Elastomer Silicone Elastomer TMHS->Elastomer Imparts Flexibility & Durability Prepolymer Silicone Pre-polymer (e.g., vinyl-terminated PDMS) Prepolymer->Elastomer Forms Polymer Backbone Crosslinker Crosslinker (e.g., hydride-containing siloxane) Crosslinker->Elastomer Creates Network Structure G TMHS_Sample This compound Sample Test_Cell Dielectric Test Cell TMHS_Sample->Test_Cell Fill Measurement Breakdown Voltage Measurement Test_Cell->Measurement Detect Breakdown HV_Source High Voltage AC Source HV_Source->Test_Cell Apply Voltage Data_Analysis Data Analysis (Voltage vs. Temperature) Measurement->Data_Analysis

References

Application Note & Protocol: Quantification of Semi-Volatile Organic Compounds in Environmental Soil Samples using Tetradecamethylhexasiloxane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices, such as soil, is critical for environmental monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique for this purpose due to its high sensitivity and selectivity.[1] However, the multi-step nature of sample preparation, including extraction and cleanup, can introduce variability and potential loss of analytes, affecting the accuracy and precision of the results.[2]

To compensate for these variations, the use of an internal standard (IS) is a fundamental and robust strategy.[2][3] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[3] It experiences similar conditions as the analytes of interest, allowing it to account for variability in sample preparation, injection volume, and instrument response.[2][3]

This document provides a detailed protocol for the analysis of SVOCs in soil samples, employing Tetradecamethylhexasiloxane (CAS No. 107-52-8) as an internal standard. This compound, a linear siloxane, is chosen for its chemical inertness, appropriate volatility for GC-MS analysis, and low likelihood of being present as a native contaminant in most environmental samples. Its physical and chemical properties make it a suitable candidate to ensure reliable quantification of a broad range of SVOCs.[4][5]

Principle of the Method

Soil samples are homogenized and spiked with a known amount of this compound as the internal standard. The SVOCs and the internal standard are then extracted from the soil matrix using solvent extraction, for example, with a dichloromethane/acetone mixture via sonication.[6] The resulting extract is concentrated and, if necessary, subjected to a cleanup procedure to remove interfering co-extractants. A portion of the final extract is injected into a GC-MS system. The quantification of each target SVOC is performed by calculating the ratio of its peak area to the peak area of the internal standard, and this ratio is then plotted against the concentration of the calibration standards.[6]

Experimental Protocol

1. Materials and Reagents

  • Solvents: Dichloromethane (DCM), Acetone, Hexane (all pesticide residue grade or equivalent).

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).

  • Standards:

    • Certified reference materials of target SVOC analytes.

    • This compound (CAS: 107-52-8), certified reference material grade.

  • Laboratory Equipment:

    • Analytical balance (4-decimal place).

    • Glassware: beakers, flasks, vials with PTFE-lined caps.

    • Sonicator bath.

    • Centrifuge.

    • Nitrogen evaporation system.

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS).

2. Standard Solutions Preparation

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution 1:100 with dichloromethane.

  • SVOC Stock Solution (1000 µg/mL): Prepare a stock solution containing all target SVOC analytes in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the SVOC stock solution in dichloromethane. Each calibration standard must be fortified with the IS Spiking Solution to a final concentration of 1 µg/mL of this compound. A typical calibration range would be from 0.1 µg/mL to 100 µg/mL for the target analytes.[1]

3. Sample Preparation and Extraction

  • Sample Homogenization: Air-dry the soil sample to a constant weight and sieve to remove large debris. Homogenize the sample by thorough mixing.

  • Spiking with Internal Standard: Weigh 10 g of the homogenized soil into a glass centrifuge tube. Spike the sample with 100 µL of the 10 µg/mL this compound IS Spiking Solution.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) dichloromethane:acetone mixture to the soil sample.[6]

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the soil.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 3a-3d) two more times, combining the extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions (Representative):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[7]

    • Injection Volume: 1 µL, splitless mode.[8]

    • Inlet Temperature: 280°C.

    • Oven Program: Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 320°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions (Representative):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[6]

    • Monitored Ions for this compound: Based on its mass spectrum, characteristic ions such as m/z 73, 147, 221, 281 should be evaluated for selection.[9]

Data Presentation

The performance of the analytical method should be validated to ensure it is suitable for its intended purpose.[10] The following table summarizes typical method validation parameters and acceptance criteria for the analysis of SVOCs in soil.

Table 1: Representative Method Validation Performance Data

ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.9950.998
Accuracy (% Recovery) 70 - 130%85 - 115%
Precision (Relative Standard Deviation, %RSD) ≤ 20%< 15%
Limit of Detection (LOD) Signal-to-Noise ≥ 3Analyte-dependent (e.g., 0.01 mg/kg)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Analyte-dependent (e.g., 0.05 mg/kg)

Note: This data is illustrative and actual performance may vary based on the specific analyte, matrix, and instrumentation. Recovery and precision are typically assessed by analyzing spiked matrix samples at multiple concentration levels.[11][12]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Homogenize 10g Soil Sample spike_is 2. Spike with This compound (Internal Standard) sample->spike_is extract 3. Solvent Extraction (DCM:Acetone) spike_is->extract concentrate 4. Concentrate Extract extract->concentrate gcms 5. GC-MS Analysis concentrate->gcms integrate 6. Peak Integration (Analyte & IS) gcms->integrate ratio 7. Calculate Area Ratio integrate->ratio quantify 8. Quantify using Calibration Curve ratio->quantify report 9. Report Result (mg/kg) quantify->report

Caption: Workflow for SVOC analysis in soil using an internal standard.

Logical Relationship for Quantification

quantification_logic analyte_response Analyte Peak Area response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response Internal Standard (TDMHS) Peak Area is_response->response_ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->cal_curve Compare final_conc Final Analyte Concentration cal_curve->final_conc Determine

Caption: Logic for quantification using the internal standard method.

References

Application Notes and Protocols for the Analysis of Tetradecamethylhexasiloxane in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane (TDCS) is a linear siloxane that can be found in various consumer and industrial products. Its presence in biological tissues is of interest to researchers in toxicology, environmental science, and drug development to understand its distribution, accumulation, and potential biological effects. Accurate and reliable quantification of TDCS in complex biological matrices is crucial for these assessments.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are designed to ensure high recovery and sensitivity, with special considerations for lipid-rich tissues.

Quantitative Data Summary

The quantification of this compound in biological tissues is a developing area of research. While specific data for TDCS is limited, the following table summarizes quantitative data for other relevant cyclic and linear siloxanes found in human and animal tissues to provide a frame of reference.

Siloxane CompoundBiological MatrixOrganismConcentration Range (ng/g wet weight)Analytical MethodReference
Octamethylcyclotetrasiloxane (D4)Capsule, Muscle, FatHuman10 - 1400GC-MS[1]
Decamethylcyclopentasiloxane (D5)Capsule, Muscle, FatHuman10 - 1400GC-MS[1]
Dodecamethylcyclohexasiloxane (D6)Capsule, Muscle, FatHuman10 - 1400GC-MS[1]
Polydimethylsiloxanes (general)Liver Homogenate (spiked)Mouse>90% recoveryGC/AED, GC/MS[2]

Experimental Protocols

Sample Homogenization

Objective: To create a uniform sample suspension for efficient extraction.

Materials:

  • Biological tissue (e.g., liver, fat, muscle, brain)

  • Homogenizer (e.g., rotor-stator, bead beater)

  • Phosphate-buffered saline (PBS), ice-cold

  • 2 mL polypropylene centrifuge tubes

Protocol:

  • Accurately weigh approximately 100-200 mg of the tissue sample.

  • Mince the tissue into smaller pieces using clean surgical scissors.

  • Place the minced tissue into a 2 mL centrifuge tube.

  • Add 1 mL of ice-cold PBS to the tube.

  • Homogenize the tissue using a rotor-stator homogenizer or a bead beater until a uniform homogenate is achieved. Perform this step on ice to minimize degradation of the analyte.

  • The resulting homogenate is now ready for extraction.

Extraction of this compound

Objective: To extract TDCS from the tissue homogenate into an organic solvent.

Materials:

  • Tissue homogenate

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS) solution (e.g., Dodecane in hexane, 1 µg/mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To the 2 mL tube containing the tissue homogenate, add a known amount of the internal standard solution.

  • Add 1 mL of a hexane:ethyl acetate (1:1, v/v) extraction solvent mixture.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer and pellet to maximize recovery. Combine the organic extracts.

Sample Cleanup (Especially for Fatty Tissues)

Objective: To remove lipids and other interfering substances from the extract.

Method A: Acetone Precipitation

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Add 1 mL of ice-cold acetone to the dried residue.

  • Vortex briefly and then store at -20°C for at least 4 hours (or overnight) to precipitate the lipids.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the TDCS to a new glass vial.

  • Evaporate the acetone under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

Method B: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of hexane.

  • Load the combined organic extract onto the SPE cartridge.

  • Wash the cartridge with 2 mL of a hexane:methanol (95:5, v/v) mixture to elute interfering substances.

  • Elute the TDCS from the cartridge with 5 mL of hexane.

  • Evaporate the eluate under a gentle stream of nitrogen and reconstitute in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for TDCS: m/z 73, 147, 221, 281, 295, 369[2]

Calibration: Prepare a series of calibration standards of this compound in hexane containing the internal standard at a constant concentration. The concentration range should bracket the expected concentrations in the samples. Generate a calibration curve by plotting the ratio of the peak area of TDCS to the peak area of the internal standard against the concentration of TDCS.

Mandatory Visualizations

experimental_workflow sample Biological Tissue Sample homogenization Homogenization (in PBS) sample->homogenization extraction Solvent Extraction (Hexane:Ethyl Acetate) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 organic_phase Collect Organic Phase centrifugation1->organic_phase cleanup Sample Cleanup (e.g., Acetone Precipitation) organic_phase->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation gcms GC-MS Analysis evaporation->gcms data Data Analysis gcms->data

Caption: General workflow for the preparation of biological tissues for TDCS analysis.

signaling_pathway start Start tissue_type Tissue Type? start->tissue_type fatty Fatty Tissue tissue_type->fatty Yes non_fatty Non-Fatty Tissue tissue_type->non_fatty No acetone_precip Acetone Precipitation fatty->acetone_precip spe Solid-Phase Extraction fatty->spe direct_analysis Direct Analysis of Extract non_fatty->direct_analysis end Proceed to GC-MS acetone_precip->end spe->end direct_analysis->end

Caption: Decision logic for selecting a sample cleanup method based on tissue type.

References

Troubleshooting & Optimization

Technical Support Center: Eliminating Siloxane Ghost Peaks in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate siloxane ghost peaks in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are siloxane ghost peaks and why are they a problem in GC analysis?

A1: Siloxane "ghost peaks" are extraneous peaks that appear in a chromatogram and are not part of the injected sample. They originate from the degradation of silicon-containing polymers, known as siloxanes, which are commonly found in GC consumables.[1][2] These peaks can interfere with the identification and quantification of target analytes, leading to inaccurate results. Siloxane contamination can manifest as a rising baseline, which is typically associated with column bleed, or as a series of discrete, often evenly spaced, peaks.[3][4]

Q2: How can I confirm that the ghost peaks in my chromatogram are from siloxane contamination?

A2: The most definitive way to identify siloxane peaks is by using a mass spectrometry (MS) detector. Siloxanes produce a characteristic fragmentation pattern with prominent ions at mass-to-charge ratios (m/z) of 73, 147, 207, 281, and 355.[3] The ion at m/z 207 is often characteristic of column bleed, while ions at m/z 73, 281, and 355 are more commonly associated with bleed from septa.[1][3][4]

Q3: What are the primary sources of siloxane contamination in a GC system?

A3: The most common sources of siloxane contamination in a GC system include:

  • Inlet and Vial Septa: These are the most frequent culprits. Septa are often made of silicone-based polymers that can degrade at high injector temperatures, releasing volatile cyclic siloxanes into the system.[1][4]

  • GC Column Bleed: The stationary phase of many capillary columns is a polysiloxane polymer. At high temperatures, or in the presence of oxygen, this phase can break down and elute, causing a rising baseline.[5][6]

  • Vial Cap Liners: Similar to inlet septa, the liners in vial caps can also be a source of siloxane contamination, especially if the solvent is in prolonged contact with the liner.[1] Using vials with PTFE-lined septa can mitigate this issue.[1]

  • Other Sources: Other potential sources include contaminated carrier gas, o-rings, and even contaminated samples or solvents.[1][2]

Troubleshooting Guide to Eliminate Siloxane Ghost Peaks

If you are experiencing siloxane ghost peaks, follow this step-by-step guide to identify the source and resolve the issue.

Step 1: Identify the Source of Contamination

The first step is to determine whether the contamination is coming from the inlet system (septa), the column, or the sample/solvent.

  • Blank Run Analysis: Perform a blank run by injecting only the solvent used for your samples. If the ghost peaks are present, the contamination is likely from the GC system itself (inlet or column) or the solvent.

  • No-Injection Run: Run your GC method without any injection. If the ghost peaks persist, the source is likely the inlet septum, column bleed, or a contaminated carrier gas line.[3] If the peaks disappear, the contamination is likely from the vial septa, the solvent, or the syringe.

Step 2: Address Inlet-Related Contamination

If the contamination is traced to the inlet, follow these steps:

  • Replace the Inlet Septum: The inlet septum is the most common source of discrete siloxane peaks. Replace it with a new, high-quality, low-bleed septum. It is good practice to change the septum daily or after a certain number of injections, as recommended by the manufacturer.[1][4]

  • Clean or Replace the Inlet Liner: Septum particles can accumulate in the inlet liner.[4] Replace the liner, or if it is a reusable type, clean it thoroughly according to the manufacturer's instructions.

  • Use Septum Purge: Most modern GCs have a septum purge function that vents volatile compounds from the septum to waste. Ensure this feature is enabled and set to an appropriate flow rate (typically 3-5 mL/min).[4]

Step 3: Manage Column Bleed

If you observe a rising baseline, especially at higher temperatures, it is likely due to column bleed.

  • Condition the Column: Properly conditioning a new column or re-conditioning an existing one can help minimize bleed. This involves heating the column to a temperature slightly above the final method temperature for a period to remove volatile contaminants.

  • Ensure High-Purity Carrier Gas: Oxygen and moisture in the carrier gas can accelerate the degradation of the column's stationary phase.[1][5] Use high-purity gas (99.9995% or higher) and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.

  • Operate Within Temperature Limits: Avoid exceeding the column's specified maximum operating temperature, as this will significantly increase bleed and can permanently damage the column.[7]

Quantitative Data Summary

The following table summarizes the typical effect of inlet temperature on the generation of siloxane and other bleed-related peaks from a GC septum. The data is based on the findings reported in a comparative study of various septa makes.

Inlet Temperature (°C)Observation of Ghost Peaks from Septum BleedPredominant Compounds Identified
100No significant ghost peaks observed.-
150No significant ghost peaks observed.-
200Multiple ghost peaks begin to appear and increase in intensity with temperature.Long-chain hydrocarbons, Diethyl phthalate, Silanes
250Significant increase in the number and intensity of ghost peaks.Long-chain hydrocarbons, Diethyl phthalate, Silanes

Data synthesized from the study by Dey and Das (2012) in the Journal of Chromatographic Science, which demonstrated that for the tested septa, bleed-related ghost peaks became prominent at inlet temperatures above 170°C.[8]

Experimental Protocols

Protocol 1: GC Column Conditioning (Bake-Out)

Objective: To remove volatile contaminants from the GC column and minimize column bleed.

Materials:

  • GC system with the column to be conditioned installed.

  • High-purity carrier gas (Helium or Nitrogen is recommended for conditioning).[9]

  • Blank ferrule and nut for the detector port (optional, but recommended for MS detectors).

Procedure:

  • Install the Column: Install the column in the GC inlet, but leave the detector end disconnected. This prevents bleed products from contaminating the detector, especially important for MS detectors.[10]

  • Purge with Carrier Gas: Set the carrier gas flow to the typical rate for your analysis (e.g., 1-2 mL/min). Allow the carrier gas to purge the column at room temperature for at least 15-30 minutes to remove any oxygen.[9][10]

  • Set Temperatures:

    • Set the inlet temperature to your method's setpoint.

    • Set the oven temperature program to ramp up to 20°C above your highest analytical temperature, but do not exceed the column's maximum isothermal temperature limit.[5][9][10]

  • Conditioning: Hold the column at the conditioning temperature for 1-2 hours. For new columns, a longer conditioning time may be necessary.[9]

  • Cool Down: After conditioning, cool down the oven to the initial temperature of your analytical method.

  • Connect to Detector: Once cooled, turn off the carrier gas flow, connect the column to the detector, and then restore the gas flow.

  • Equilibrate and Test: Allow the system to equilibrate and then perform a blank run to confirm that the baseline is stable and free of significant bleed.

Protocol 2: GC Injector Port Maintenance

Objective: To clean the injector port and remove sources of contamination that can cause ghost peaks.

Materials:

  • Lint-free swabs

  • Appropriate solvents (e.g., methanol, acetone, hexane)

  • New inlet liner, o-ring, and septum

  • Wrenches for the injector port assembly

Procedure:

  • Cool Down the System: Set the injector and oven temperatures to room temperature and turn off the carrier gas flow at the source.

  • Disassemble the Injector: Carefully remove the septum nut, septum, and inlet liner.

  • Clean the Injector Body:

    • Using a lint-free swab lightly wetted with an appropriate solvent (e.g., methanol or acetone), gently clean the inside surfaces of the injector port.[11]

    • Use a clean, dry swab to remove any residual solvent.

  • Replace Consumables:

    • Install a new, clean inlet liner and a new o-ring.

    • Place a new, high-quality, low-bleed septum in the septum nut.

  • Reassemble and Leak Check:

    • Reassemble the injector port.

    • Turn on the carrier gas flow and perform a leak check on all the fittings that were loosened.

  • System Bake-out: It is advisable to perform a short system bake-out after injector maintenance to remove any residual solvent vapors. Heat the injector to your method temperature and the oven to a moderate temperature (e.g., 100-150°C) for 30 minutes with the carrier gas flowing.

  • Verify Performance: After the system has cooled and equilibrated, perform a blank injection to ensure that the ghost peaks have been eliminated.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting siloxane ghost peaks in your GC analysis.

Siloxane_Troubleshooting start Siloxane Ghost Peaks Observed check_ms Confirm with MS? (m/z 73, 147, 207, 281, 355) start->check_ms no_ms Assume Siloxane Based on Peak Pattern (Evenly Spaced Peaks) check_ms->no_ms No isolate_source Isolate the Source: Perform a No-Injection Run check_ms->isolate_source Yes no_ms->isolate_source peaks_present Peaks Still Present isolate_source->peaks_present inlet_column Source is Inlet or Column peaks_present->inlet_column Yes sample_solvent Source is Sample, Solvent, Vial, or Syringe peaks_present->sample_solvent No replace_septum Replace Inlet Septum with Low-Bleed Type inlet_column->replace_septum check_again1 Problem Solved? replace_septum->check_again1 clean_liner Clean/Replace Inlet Liner and O-ring check_again1->clean_liner No end_solved Problem Resolved check_again1->end_solved Yes check_again2 Problem Solved? clean_liner->check_again2 column_bleed Suspect Column Bleed or Contaminated Carrier Gas check_again2->column_bleed No check_again2->end_solved Yes condition_column Condition/Bake-out Column column_bleed->condition_column check_gas Check/Install Carrier Gas Purifiers condition_column->check_gas end_unsolved Consult Instrument Manufacturer or Senior Analyst check_gas->end_unsolved peaks_disappear Peaks Disappear check_solvent Run a Different Batch of High-Purity Solvent sample_solvent->check_solvent check_again3 Problem Solved? check_solvent->check_again3 check_again3->end_solved Yes check_vials Use Vials with PTFE-lined Caps and Avoid Re-using Vials check_again3->check_vials No check_vials->end_unsolved

Caption: Troubleshooting workflow for identifying and eliminating siloxane ghost peaks.

References

Identifying Tetradecamethylhexasiloxane interference in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering Tetradecamethylhexasiloxane (D6) and other siloxane-related interferences in their mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound (D6) and why is it a problem in mass spectrometry?

A1: this compound, also known as D6, is a cyclic volatile methylsiloxane (cVMS). Siloxanes are silicon-based polymers commonly found in laboratory environments. Due to their volatile nature, they can easily contaminate a mass spectrometer system, leading to background interference. This interference can obscure the signals of target analytes, making accurate identification and quantification challenging.

Q2: What are the common sources of D6 and other siloxane contamination in a GC-MS system?

A2: Siloxane contamination can originate from various sources within and outside the GC-MS instrument. The most common culprits include:

  • GC Inlet Septa: Many septa are made from silicone-based materials that can degrade at high inlet temperatures, releasing volatile siloxanes.[1][2]

  • Vial Cap Septa: Similar to inlet septa, the septa in sample vials can be a source of contamination, especially when pierced multiple times or when solvents leach siloxanes from them.[3][4]

  • GC Column Bleed: The stationary phase of many GC columns is composed of polysiloxanes. At high temperatures, the stationary phase can degrade and "bleed," releasing siloxane fragments.[1]

  • Pump Oils: Certain vacuum pump oils can contain siloxanes that may migrate into the mass spectrometer.

  • Laboratory Environment: Siloxanes are present in many consumer products, such as hand lotions and cleaning supplies, and can be introduced into the lab environment.[3]

  • Carrier Gas Lines and Fittings: Contaminants can be introduced through impure carrier gas or from lubricants used on fittings.[3]

Q3: How can I identify if the interference in my chromatogram is from D6 or other siloxanes?

A3: Siloxane contamination often appears as a series of repeating peaks in the chromatogram or as an elevated baseline. The definitive way to identify siloxane interference is by examining the mass spectrum. Siloxanes produce a characteristic fragmentation pattern with common ions. For D6, the most characteristic ions are listed in the table below. The presence of a prominent ion at m/z 73 is a strong indicator of siloxane contamination in general.[3]

Identifying D6 Interference: Characteristic Mass-to-Charge Ratios

The following table summarizes the key mass-to-charge ratios (m/z) for identifying this compound (D6) in your mass spectrum.

Ion (m/z)Relative IntensityDescription
221.08 HighMost Abundant Ion
147.07 MediumCharacteristic Fragment
73.05 MediumCharacteristic Fragment
281.05 LowCharacteristic Fragment
149.04 LowCharacteristic Fragment

Data sourced from PubChem and NIST Mass Spectrometry Data Center.

Troubleshooting Guides

Initial Identification and Confirmation

If you suspect D6 or other siloxane interference, follow this workflow to confirm the issue and identify the source.

Troubleshooting D6 Interference Workflow A Suspicious peaks or high background observed B Acquire mass spectrum of the interfering peak(s) A->B C Check for characteristic siloxane ions (e.g., m/z 73, 147, 221) B->C D Siloxane interference confirmed C->D Yes E No characteristic ions. Investigate other sources of contamination. C->E No F Systematic Source Elimination D->F G Run a blank solvent injection F->G I Interference present in solvent blank? G->I H Run a 'no injection' blank run J Interference present in 'no injection' blank? H->J I->H No K Source is likely solvent or vial/cap I->K Yes J->K No L Source is likely GC system (inlet, column, carrier gas) J->L Yes M Proceed to Inlet Maintenance L->M N Proceed to Column Conditioning L->N O Check Carrier Gas and System Leaks L->O

Caption: Troubleshooting workflow for D6 interference.

Experimental Protocols

Here are detailed protocols for common troubleshooting and preventative maintenance procedures to eliminate siloxane contamination.

Protocol 1: GC/MS Inlet Preventative Maintenance

This procedure should be performed regularly to prevent the buildup of contaminants from the septum and samples.

  • Cool Down the Inlet: Set the GC inlet temperature to a safe handling temperature (e.g., < 50°C).

  • Turn Off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.

  • Remove the Column: Carefully remove the GC column from the inlet.

  • Replace the Septum:

    • Unscrew the septum nut.

    • Remove the old septum using clean forceps.

    • Wipe the septum head with a lint-free cloth dampened with methanol.

    • Place the new, pre-conditioned (if necessary) septum in place and tighten the septum nut until just snug. Do not overtighten.

  • Replace the Inlet Liner and O-ring:

    • Remove the inlet retaining nut.

    • Carefully remove the inlet liner and O-ring.

    • Clean the inside of the inlet with a lint-free swab lightly dampened with methanol.

    • Install a new, clean liner and O-ring.

  • Reinstall Components: Reassemble the inlet and reinstall the column.

  • Leak Check: Restore carrier gas flow and perform a leak check of the inlet fittings.

GC Inlet Maintenance Workflow A Cool down inlet B Turn off carrier gas A->B C Remove GC column B->C D Replace septum C->D E Replace inlet liner and O-ring D->E F Clean inside of inlet E->F G Install new liner and O-ring F->G H Reassemble inlet and reinstall column G->H I Restore carrier gas flow H->I J Perform leak check I->J

Caption: Workflow for GC inlet maintenance.

Protocol 2: GC Column Conditioning (Bake-out)

This procedure helps to remove contaminants, including siloxanes, that have accumulated on the GC column.

  • Disconnect the Column from the Detector: To prevent contamination of the mass spectrometer, disconnect the column from the MS interface.

  • Set Carrier Gas Flow: Set the carrier gas flow rate to the normal operating flow for your analysis.

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/min to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

    • Hold at this temperature for 1-2 hours.

  • Cool Down and Reconnect:

    • Cool the oven down to a safe temperature.

    • Reconnect the column to the mass spectrometer.

  • Equilibrate and Test: Equilibrate the system and run a blank analysis to confirm the reduction in background noise.

Protocol 3: System Leak Check

Air leaks can introduce contaminants and accelerate column degradation, leading to increased siloxane bleed.

  • Pressurize the System: Set the inlet pressure to your typical operating pressure.

  • Use an Electronic Leak Detector:

    • Turn on the electronic leak detector and allow it to warm up.

    • Probe around all fittings, including the septum nut, column fittings at the inlet and detector, and gas line connections.

  • Monitor for Leaks: The leak detector will alarm if a leak is detected.

  • Tighten or Replace Fittings: If a leak is found, gently tighten the fitting. If the leak persists, replace the ferrule or fitting.

  • Verify: Re-check the connection with the leak detector to ensure the leak has been resolved.

Quantitative Impact of Maintenance on Siloxane Background

While specific quantitative data on the reduction of D6 interference is not widely published, routine maintenance has been shown to significantly decrease the overall siloxane background. The following table provides a qualitative summary of the expected impact of various maintenance procedures.

Maintenance ProcedureExpected Impact on Siloxane BackgroundFrequency
Replacing Inlet Septum HighEvery 100-200 injections or weekly
Replacing Inlet Liner HighWeekly to monthly, depending on sample cleanliness
Column Bake-out Medium to HighAs needed, when background increases
System Leak Check MediumMonthly and after any system modification
Using Low-Bleed Septa HighAlways, for sensitive analyses

Note: The actual reduction in background will depend on the severity of the contamination and the specific instrument conditions. Regular, preventative maintenance is the most effective strategy for minimizing siloxane interference.

References

Optimizing GC inlet temperature for siloxane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Siloxane Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize gas chromatography (GC) inlet temperatures for accurate siloxane analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the GC inlet temperature a critical parameter for siloxane analysis?

The GC inlet temperature is crucial because it directly impacts the vaporization of siloxanes and the overall integrity of the analysis. An improperly set temperature can lead to several issues:

  • Incomplete Vaporization: If the temperature is too low, high-molecular-weight siloxanes may not vaporize completely, resulting in poor peak shape, reduced response, and discrimination against less volatile compounds.[1]

  • Analyte Degradation: Conversely, an excessively high temperature can cause thermally labile siloxanes to degrade within the inlet, leading to inaccurate quantification and the appearance of degradation products.[1]

  • System Contamination: High inlet temperatures can accelerate the degradation of inlet septa, causing "septa bleed," which introduces siloxane contaminants into the system and results in ghost peaks in the chromatogram.[2][3]

Q2: What is a good starting inlet temperature for siloxane analysis?

A common and effective starting point for the inlet temperature is 250 °C .[1] This temperature is generally sufficient to ensure the vaporization of a wide range of volatile methylsiloxanes (VMSs), including both linear and cyclic forms, without causing significant degradation of the analytes or the septum.[1][4] However, this should be considered a starting point, and optimization is necessary based on the specific siloxanes being analyzed and the GC system in use.[1]

Q3: How does inlet temperature affect septa bleed and how can I identify it?

High inlet temperatures are a primary cause of septa bleed, where the silicone material of the septum degrades and releases volatile siloxanes.[3] These contaminants can appear as a series of evenly spaced, late-eluting peaks in a blank or sample chromatogram.[5]

You can often distinguish septa bleed from column bleed by examining the mass spectra of the ghost peaks. Septa bleed is typically characterized by a base peak at m/z 73 , while column bleed often shows a characteristic ion at m/z 207 .[2][5] It's important to note that the actual temperature at the septum can be significantly lower than the inlet setpoint, depending on the GC manufacturer's design.[5]

Q4: Are there alternative injection techniques that minimize inlet-related issues for siloxanes?

Yes. For volatile methylsiloxanes, Headspace Gas Chromatography (HS-GC) is an excellent alternative to direct liquid injection.[4][6] In HS-GC, analytes are vaporized from the sample matrix within a sealed vial, and only the gaseous phase (headspace) is injected. This technique avoids introducing non-volatile matrix components into the inlet, significantly reducing the risk of system contamination, carry-over, and "backbiting" reactions that can occur when condensed siloxanes interact with hot surfaces like glass wool in the inlet liner.[4][6]

Troubleshooting Guide

Problem 1: I am seeing a series of rolling or discrete ghost peaks in my chromatogram.

  • Possible Cause 1: Septa Bleed. This is often caused by an excessively high inlet temperature or a degraded septum.

    • Solution:

      • Analyze the mass spectrum of the peaks. A base peak of m/z 73 is a strong indicator of septa bleed.[2][5]

      • Lower the inlet temperature in increments of 10-20 °C to find a balance between good analyte response and minimal bleed.

      • Replace the inlet septum. It is good practice to change the septum regularly (e.g., daily or after 100-200 injections) during continuous use.[3][5]

      • Use high-quality, low-bleed septa designed for your instrument and temperature range.

  • Possible Cause 2: Column Bleed. This occurs when the stationary phase of the GC column itself degrades at high temperatures.

    • Solution:

      • Analyze the mass spectrum. A base peak of m/z 207 is characteristic of bleed from common polydimethylsiloxane-based columns.[2][5]

      • Ensure your oven temperature program does not exceed the column's maximum recommended temperature.

      • Condition the column according to the manufacturer's instructions.

      • Check for leaks in the system, as oxygen and moisture can accelerate column degradation.[5]

  • Possible Cause 3: Contamination from Vials or Solvents. Siloxanes can be leached from vial cap septa, especially when using solvents like methylene chloride or after multiple injections from the same vial.[5]

    • Solution:

      • Run a solvent blank using a fresh vial and septum to isolate the source of contamination.

      • Minimize the number of times a single vial septum is pierced.

Problem 2: The peak response for my higher molecular weight siloxanes (e.g., D5, D6, L5) is poor and inconsistent.

  • Possible Cause: Incomplete Vaporization. The inlet temperature may be too low to efficiently vaporize the less volatile analytes.

    • Solution:

      • Increase the inlet temperature incrementally (e.g., from 250 °C to 275 °C, then to 300 °C).[1]

      • Monitor the peak area or height of the late-eluting siloxanes. Choose the temperature that provides the best response without compromising the peak shape of earlier eluting compounds or causing degradation.

      • Ensure you are using a splitless or other appropriate injection mode that allows for efficient transfer of analytes to the column. A filled injector liner with glass wool can aid in vaporization but may also be a source of activity.[7]

Problem 3: I suspect my analytes are degrading in the inlet.

  • Possible Cause: Thermal Degradation. The inlet temperature is too high for thermally sensitive siloxanes.

    • Solution:

      • Systematically lower the inlet temperature and observe the response of your target analytes. An increase in the response of the parent analyte and a decrease in unexpected, related peaks as the temperature is lowered can indicate that degradation was occurring.[1]

      • Use a deactivated glass liner in the inlet to minimize contact with active metal surfaces that can catalyze degradation.[8]

      • Consider using a gentler injection technique, such as headspace GC, if the problem persists.[6]

Quantitative Data Summary: GC Parameters for Siloxane Analysis

The following table summarizes inlet temperatures and other GC parameters used in various published methods for siloxane analysis.

Application/MatrixTarget AnalytesGC Inlet Temp. (°C)Column TypeDetectorReference
Personal Care ProductsL2-L5, D3-D5250100% DimethylpolysiloxaneFID[4]
Water (SPME)D3-D6, L3-L5240-FID
BiogasL2-L4, D3-D5240PolyethyleneglycolMS[9][10]
Silicone RubberLMW Siloxanes280Varian VF-5msMS[11]
General OptimizationWide range of compounds250 (starting point)--

Experimental Protocols

Protocol: Optimizing GC Inlet Temperature

This protocol provides a systematic approach to determining the optimal inlet temperature for your specific siloxane analysis.

1. Initial Setup:

  • Install a new, conditioned GC column and a new inlet liner and septum.

  • Set the initial inlet temperature to a conservative value, such as 250 °C .[1]

  • Establish a stable carrier gas flow and set your standard oven temperature program.

2. Prepare Standards:

  • Create a standard solution containing all target siloxanes, including the least volatile (highest molecular weight) and any known to be thermally labile.

  • Prepare a solvent blank.

3. Temperature Evaluation - Step Up:

  • Inject the solvent blank to establish a baseline and check for contamination.

  • Inject the siloxane standard at the initial 250 °C inlet temperature.

  • Increase the inlet temperature to 275 °C and allow the system to equilibrate. Inject the standard again.

  • Increase the inlet temperature to 300 °C , equilibrate, and inject the standard.

4. Data Analysis:

  • Evaluate High-Boiling Analytes: Compare the chromatograms from the different temperatures. Plot the peak area of your highest molecular weight siloxanes against the inlet temperature. An optimal temperature will show a high, stable response. If the response continues to increase significantly with temperature, it suggests vaporization was previously incomplete.[1]

  • Evaluate Thermally Labile Analytes: Check for any decrease in peak area for known thermally sensitive compounds as the temperature increases. Look for the appearance of new, small peaks that could be degradation products.

  • Monitor System Bleed: Examine the baseline of each chromatogram. Note any increase in background noise or the appearance of ghost peaks (especially at later retention times) as the inlet temperature rises.

5. Final Selection:

  • Choose the lowest possible inlet temperature that provides complete vaporization and efficient transfer of the least volatile analytes without causing significant analyte degradation or unacceptable levels of septa bleed. This represents the optimal balance for your method.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting and optimizing your siloxane analysis.

G cluster_workflow Workflow for GC Inlet Temperature Optimization cluster_adjust Adjust Temperature start 1. Set Initial Inlet Temp (e.g., 250°C) inject 2. Inject Siloxane Standard & Blank start->inject analyze 3. Analyze Chromatogram inject->analyze decision Response & Bleed Acceptable? analyze->decision increase_temp Increase Temp for High MW Compounds decision->increase_temp No (Poor High MW Response) decrease_temp Decrease Temp for Labile Compounds / High Bleed decision->decrease_temp No (Degradation / Bleed) finalize 4. Finalize Optimal Temperature decision->finalize Yes increase_temp->inject decrease_temp->inject G cluster_troubleshooting Troubleshooting Extraneous Siloxane Peaks cluster_septa Septa Bleed cluster_column Column Bleed problem Problem: Ghost Peaks Detected analyze_ms Analyze Mass Spectrum of Peak problem->analyze_ms decision_ms Identify Base Peak analyze_ms->decision_ms source_septa Source: Inlet Septum decision_ms->source_septa m/z 73 source_column Source: GC Column Phase decision_ms->source_column m/z 207 solution_septa Solutions: • Lower Inlet Temperature • Replace Septum • Use Low-Bleed Septum source_septa->solution_septa solution_column Solutions: • Check Max Oven Temp • Condition Column • Check for Leaks (O2) source_column->solution_column

References

Technical Support Center: High-Temperature Degradation of Tetradecamethylhexasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetradecamethylhexasiloxane at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation products of this compound?

At elevated temperatures in an inert atmosphere, this compound, a linear siloxane, primarily degrades to form a series of volatile cyclic siloxanes. The most common of these are hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and decamethylcyclopentasiloxane (D5). The formation of these cyclic oligomers is a result of the depolymerization of the siloxane backbone.

Q2: At what temperature does this compound begin to degrade?

The thermal decomposition of linear polysiloxanes generally begins at temperatures between 290°C and 400°C in an inert atmosphere. The exact onset of degradation for this compound can be influenced by factors such as the purity of the sample and the heating rate. In the presence of oxygen, the degradation process can start at lower temperatures.

Q3: What is the primary mechanism of thermal degradation for linear siloxanes like this compound?

The predominant mechanism for the thermal degradation of linear siloxanes in an inert atmosphere is an intramolecular cyclization reaction, often referred to as a "back-biting" or "unzipping" mechanism. This process involves the siloxane chain folding back on itself, leading to the cleavage of a Si-O bond and the formation of a stable cyclic oligomer. This reaction can be initiated at the ends of the molecule or within the chain.

Q4: How does the presence of oxygen affect the degradation products?

In the presence of oxygen, the degradation of this compound becomes more complex. The process, known as thermo-oxidative degradation, can occur at lower temperatures compared to pyrolysis in an inert atmosphere. Instead of forming primarily cyclic siloxanes, the reaction yields products such as formaldehyde, organic acid vapors, and ultimately, silicon dioxide (silica).[1]

Q5: What analytical techniques are best suited for studying the degradation products?

A combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is highly effective for characterizing the thermal degradation of this compound.

  • TGA provides information on the thermal stability and the temperature ranges at which degradation occurs by measuring the mass loss of the sample as a function of temperature.[2]

  • Py-GC-MS allows for the separation and identification of the individual volatile degradation products. The sample is rapidly heated to a specific temperature (pyrolysis), and the resulting fragments are then introduced into a gas chromatograph for separation, followed by a mass spectrometer for identification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent TGA results (e.g., variable onset of degradation temperature). 1. Sample contamination (e.g., residual catalysts from synthesis).2. Inconsistent heating rates between experiments.3. Presence of oxygen in the inert gas supply.1. Ensure high purity of the this compound sample.2. Maintain a consistent and controlled heating rate for all TGA runs.3. Check the purity of the inert gas (e.g., nitrogen, argon) and ensure a leak-free system.
Poor separation of cyclic siloxane peaks in GC-MS. 1. Inappropriate GC column selection.2. Suboptimal GC oven temperature program.1. Use a GC column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column.2. Optimize the oven temperature program to achieve better separation of the cyclic siloxanes. A slower ramp rate may be necessary.
Unexpected degradation products observed at low temperatures. 1. Presence of reactive impurities in the sample.2. Thermo-oxidative degradation due to air leaks in the system.1. Purify the this compound sample to remove any potential catalysts.2. Thoroughly check the pyrolysis unit and GC-MS system for any air leaks.
Difficulty in identifying degradation products from mass spectra. 1. Co-elution of multiple compounds.2. Lack of appropriate mass spectral libraries.1. Improve GC separation as mentioned above.2. Utilize a mass spectral library that includes a comprehensive collection of organosilicon compounds, such as the NIST/Wiley library.

Data Presentation

Table 1: Expected Thermal Degradation Products of this compound in an Inert Atmosphere

Disclaimer: The following data is generalized from studies on polydimethylsiloxane (PDMS) and other short-chain linear siloxanes. The exact product distribution for this compound may vary.

Degradation ProductChemical FormulaAbbreviationExpected Temperature Range of Formation (°C)
HexamethylcyclotrisiloxaneC6H18O3Si3D3400 - 650
OctamethylcyclotetrasiloxaneC8H24O4Si4D4400 - 650
DecamethylcyclopentasiloxaneC10H30O5Si5D5400 - 650

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and degradation temperature range of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • This compound sample (high purity)

  • Analytical balance

  • Sample pans (e.g., platinum or ceramic)

Procedure:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of the this compound sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of degradation and the temperatures of maximum mass loss rate.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound

Objective: To identify the volatile degradation products of this compound.

Materials and Equipment:

  • Pyrolyzer coupled to a GC-MS system

  • High-purity helium gas

  • This compound sample (high purity)

  • Sample cups for the pyrolyzer

Procedure:

  • Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of the this compound sample into a pyrolysis sample cup.

  • Place the sample cup into the pyrolyzer autosampler.

  • Set the pyrolysis temperature to a value within the degradation range determined by TGA (e.g., 600°C).

  • Set the GC and MS parameters as follows (example parameters, may require optimization):

    • GC Inlet Temperature: 280°C

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

    • Oven Program: Hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • Mass Range: m/z 40-550

  • Initiate the Py-GC-MS run.

  • Analyze the resulting total ion chromatogram (TIC) to separate the degradation products.

  • Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

Mandatory Visualization

Degradation_Pathway cluster_main Thermal Degradation of this compound cluster_process High Temperature (Inert Atmosphere) cluster_products Primary Degradation Products This compound This compound C14H42O5Si6 Heat Δ Intramolecular_Cyclization Intramolecular Cyclization ('Back-Biting') Heat->Intramolecular_Cyclization D3 Hexamethylcyclotrisiloxane (D3) Intramolecular_Cyclization->D3 D4 Octamethylcyclotetrasiloxane (D4) Intramolecular_Cyclization->D4 D5 Decamethylcyclopentasiloxane (D5) Intramolecular_Cyclization->D5

References

Strategies to prevent contamination from vial septa in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting and preventing contamination from vial septa in your GC analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues, ensuring the integrity and accuracy of your chromatographic results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing clear, actionable steps to resolve them.

Q1: I'm seeing unexpected peaks (ghost peaks) in my blank chromatograms. What is the cause and how do I fix it?

A1: Ghost peaks are signals in your chromatogram that are not related to your sample. They are typically caused by contamination from various sources, with vial and inlet septa being common culprits.[1] The two primary mechanisms are septa bleed and septa coring .

  • Septa Bleed: This occurs when volatile compounds, such as silicone oils and phthalates, are released from the septum due to high temperatures in the GC inlet.[2][3] These compounds can accumulate on the column and elute as sharp, repetitive peaks, especially during temperature-programmed runs.[1][4]

  • Septa Coring: This happens when small particles of the septum are torn away by the syringe needle during injection.[2] These particles fall into the hot inlet liner, where they degrade and release contaminants that are then swept onto the column.[3]

Troubleshooting Workflow: Investigating Ghost Peaks

Use the following workflow to systematically identify the source of the contamination.

Ghost_Peaks_Troubleshooting start Ghost Peaks Observed in Blank Run is_injection Perform a 'No Injection' Blank Run (Run method without actuating syringe) start->is_injection peaks_present Ghost Peaks Still Present is_injection->peaks_present Yes peaks_gone Ghost Peaks Disappear is_injection->peaks_gone No inlet_issue Source is likely Inlet System (Inlet Septum, Liner, Carrier Gas) peaks_present->inlet_issue vial_issue Source is likely Vial/Syringe (Vial Cap Septum, Solvent, Syringe) peaks_gone->vial_issue action_inlet1 1. Replace Inlet Septum (Use pre-conditioned, high-temp septum) inlet_issue->action_inlet1 action_vial1 1. Check Solvent-Septum Compatibility (Use PTFE-lined septa) vial_issue->action_vial1 action_inlet2 2. Replace Inlet Liner & O-ring action_inlet1->action_inlet2 action_inlet3 3. Check Carrier Gas Purity & Traps action_inlet2->action_inlet3 action_vial2 2. Use a Fresh Vial with a New Septum action_vial1->action_vial2 action_vial3 3. Run a Blank with a Different Solvent Batch action_vial2->action_vial3 Septa_Selection start Start: Select Septum q_temp Inlet Temp > 350°C? start->q_temp a_bto Use BTO or High-Temp Specialty Septum q_temp->a_bto Yes q_solvent Aggressive Organic Solvent? q_temp->q_solvent No a_bto->q_solvent a_ptfe Use PTFE-Lined Septum (e.g., PTFE/Silicone) q_solvent->a_ptfe Yes q_injections Multiple Injections from Same Vial? q_solvent->q_injections No (Aqueous) a_ptfe->q_injections a_silicone Use PTFE/Silicone (Excellent Resealability) q_injections->a_silicone Yes a_rubber PTFE/Red Rubber is an Economical Option for Single Injections q_injections->a_rubber No end_node Selection Complete a_silicone->end_node a_rubber->end_node

References

Technical Support Center: Chromatography of Tetradecamethylhexasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Tetradecamethylhexasiloxane in their chromatographic analyses.

Troubleshooting Guide

Poor peak shape for this compound, such as tailing, fronting, or split peaks, can arise from various factors throughout the chromatographic system. This guide provides a systematic approach to identify and resolve these issues.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting peak shape problems.

TroubleshootingWorkflow start Start: Poor Peak Shape Observed check_blanks Run Blank Injections (Solvent and No Injection) start->check_blanks peaks_in_blank Are there ghost peaks or high baseline? check_blanks->peaks_in_blank troubleshoot_contamination Troubleshoot Contamination Sources peaks_in_blank->troubleshoot_contamination Yes no_peaks_in_blank Inject a Known Standard peaks_in_blank->no_peaks_in_blank No troubleshoot_contamination->check_blanks After addressing sources peak_shape_issue Does the standard show poor peak shape? no_peaks_in_blank->peak_shape_issue troubleshoot_method Review and Optimize GC Method peak_shape_issue->troubleshoot_method Yes good_peak_shape Analyze Sample peak_shape_issue->good_peak_shape No troubleshoot_method->no_peaks_in_blank After optimization sample_issue Does the sample still show poor peak shape? good_peak_shape->sample_issue troubleshoot_sample_prep Optimize Sample Preparation sample_issue->troubleshoot_sample_prep Yes end End: Improved Peak Shape sample_issue->end No troubleshoot_sample_prep->good_peak_shape After optimization

Caption: A logical workflow for troubleshooting poor peak shape in chromatography.

Step 1: Identify the Source of the Problem

Symptom Possible Cause Recommended Action
Ghost peaks in blank runs Contamination from septum, vial caps, or carrier gas.[1][2][3]Replace inlet and vial septa with low-bleed options.[2][4] Ensure high-purity carrier gas and use purification filters.[1]
Peak tailing Active sites in the inlet liner or column, or secondary interactions with the stationary phase.Use a deactivated inlet liner.[2] Consider a column with a different stationary phase.[5][6]
Peak fronting Column overload.Dilute the sample or reduce the injection volume.
Split peaks Improper column installation, sample solvent incompatibility, or a partially blocked syringe.Reinstall the column, ensuring a clean, square cut. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[7] Clean or replace the syringe.
Broad peaks Suboptimal flow rate, incorrect temperature, or column degradation.Optimize the carrier gas flow rate. Adjust the oven temperature program. Condition or replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of siloxane contamination in my GC system?

A1: The most prevalent sources of siloxane contamination, which can lead to ghost peaks and baseline noise, include:

  • Inlet Septa: Bleed from the injection port septum is a very common source.[1][2] It is recommended to use high-quality, low-bleed septa and to replace them regularly.[4]

  • Vial Cap Septa: The septa in your sample vials can also be a significant source of contamination, especially when using organic solvents.[1][2]

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to column bleed.[1][3] Using a column with a high maximum operating temperature and operating below this limit is crucial.

  • Other Sources: Other potential sources include contaminated solvents, gas lines, and o-rings within the system.[1][3]

Q2: How can I choose the right GC column for this compound analysis?

A2: Selecting the appropriate GC column is critical for achieving good peak shape. The choice depends on the principle of "like dissolves like." Since this compound is a non-polar compound, a non-polar stationary phase is generally recommended.[5][8]

GC Column Selection Guide

Stationary Phase Polarity Common Phase Types Separation Principle Recommended for this compound?
Non-Polar100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Boiling pointYes (Recommended)
Intermediate Polarity5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Boiling point and some polarityYes (Good Alternative)
PolarPolyethylene Glycol (e.g., DB-WAX)PolarityNo (Not Recommended)

It is also important to consider the column's internal diameter (I.D.), film thickness, and length, as these factors affect efficiency, sample capacity, and analysis time.[9][10] A 30m x 0.25mm I.D. x 0.25µm film thickness column is a good starting point for many applications.[8]

Q3: What are the key parameters to optimize in my GC method for better peak shape?

A3: Optimizing your GC method parameters is essential for achieving sharp, symmetrical peaks.

GC Method Optimization Workflow

GCOptimization start Start: Method Optimization inlet_temp Set Appropriate Inlet Temperature start->inlet_temp oven_program Optimize Oven Temperature Program inlet_temp->oven_program flow_rate Set Optimal Carrier Gas Flow Rate oven_program->flow_rate injection_volume Adjust Injection Volume flow_rate->injection_volume end End: Optimized Method injection_volume->end

Caption: Workflow for optimizing GC method parameters.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A suitable temperature ramp will help to focus the analyte band at the head of the column, leading to sharper peaks.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) should be optimized for the specific column dimensions to achieve the best efficiency.

  • Injection Volume: Overloading the column can lead to peak fronting. If this is observed, reduce the injection volume or dilute the sample.

Q4: What is a good starting sample preparation protocol for this compound in a complex matrix?

A4: A robust sample preparation protocol is crucial for removing interferences that can affect peak shape and column lifetime.[11][12]

Experimental Protocol: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Solvent Extraction:

    • Accurately weigh a representative amount of your sample into a centrifuge tube.

    • Add a suitable organic solvent (e.g., hexane or acetone) to extract the this compound.[13]

    • Vortex the mixture thoroughly to ensure complete extraction.

    • Centrifuge the sample to pellet any solid debris.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Selection and Conditioning:

    • Choose an SPE cartridge with a sorbent that will retain matrix components while allowing the non-polar this compound to pass through (e.g., a polar sorbent like silica or diol for a non-polar sample). Alternatively, use a non-polar sorbent (e.g., C18) to retain the analyte, followed by elution with a strong organic solvent.

    • Condition the SPE cartridge by passing a small volume of a strong solvent (e.g., methanol), followed by an equilibration solvent (the same as your sample solvent).[7]

  • Sample Loading and Elution:

    • Load the extracted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove any remaining weakly bound impurities.

    • Elute the this compound with a suitable organic solvent.

  • Analysis:

    • The collected eluate is now ready for injection into the GC system.

By systematically addressing potential issues from sample preparation to data acquisition, you can significantly improve the peak shape of this compound and ensure the accuracy and reliability of your chromatographic results.

References

Technical Support Center: Resolving Co-eluting Siloxanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting siloxanes in complex mixtures during their experiments.

Troubleshooting Guides

Guide 1: Identifying the Source of Siloxane Contamination

Siloxane contamination can manifest as discrete "ghost peaks" or as a rising baseline in your chromatogram, interfering with the analysis of target compounds.[1][2][3] Identifying the source is the first step in eliminating this interference.

Symptoms:

  • Presence of sharp, repetitive peaks in blank runs.[4]

  • A rising baseline, especially at higher oven temperatures.

  • Characteristic mass-to-charge ratio (m/z) ions in your mass spectra.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Source Identification cluster_2 Potential Sources & Solutions Start Siloxane Peaks Observed run_blank Run a Blank Solvent Injection Start->run_blank Begin Troubleshooting analyze_spectrum Analyze Mass Spectrum run_blank->analyze_spectrum check_ions Check for Characteristic Ions analyze_spectrum->check_ions septa_bleed Septa Bleed (Inlet/Vial) - Sharp, late-eluting peaks - m/z 73, 147, 281, 355 check_ions->septa_bleed Sharp Peaks m/z 73, 147, 281, 355 column_bleed Column Bleed - Baseline rise - m/z 207 check_ions->column_bleed Baseline Rise m/z 207 other_sources Other Sources (Solvents, Gas Lines, Liners) - Variable presentation check_ions->other_sources Inconsistent Peaks solution_septa Replace Septa Use Low-Bleed Type septa_bleed->solution_septa solution_column Condition Column Check for Oxygen Leaks column_bleed->solution_column solution_other Use High-Purity Solvents Install Gas Filters Clean/Replace Liner other_sources->solution_other

Troubleshooting workflow for identifying siloxane sources.

Experimental Protocol: Blank Injection Analysis

  • Preparation: Ensure the GC-MS system is in a ready state. Use a clean, new vial with a high-quality septum.

  • Solvent Selection: Choose a high-purity solvent that is known to be free of siloxane contamination (e.g., HPLC-grade hexane or dichloromethane).

  • Injection: Perform a standard injection of the blank solvent.

  • Data Acquisition: Run your standard analytical method, ensuring the oven temperature program covers the range where the suspected siloxane peaks appear.

  • Analysis: Examine the resulting chromatogram for unexpected peaks. If peaks are present, analyze their mass spectra for characteristic siloxane ions.

Guide 2: Minimizing Siloxane Contamination from the Inlet

The GC inlet is a common source of siloxane contamination, primarily from the septum.

Troubleshooting Steps:

  • Septum Selection: Use high-quality, low-bleed septa. Consider pre-conditioned or BTO (Bleed and Temperature Optimized) septa.[5]

  • Septum Purge: Ensure the septum purge flow is on and set to an appropriate rate to vent contaminants away from the column.

  • Inlet Temperature: Avoid excessively high inlet temperatures, as this can accelerate septum degradation.[1][6] For some systems, an inlet setpoint of 250 °C may result in a much lower temperature at the septum itself.[1]

  • Regular Maintenance:

    • Change the inlet septum frequently (e.g., every 100-200 injections).[5]

    • Regularly replace the inlet liner and O-rings.[5] Small pieces of cored septum can accumulate in the liner and act as a continuous source of contamination.[1]

    • Clean the injection port if contamination is severe.[7]

Quantitative Data: Common Siloxane Ions

Ion (m/z)Potential Source
73, 147, 281, 355Septa (Inlet or Vial) Bleed[4][6][7]
207Column Bleed[4][6][8]

Frequently Asked Questions (FAQs)

Q1: I see sharp, evenly spaced peaks in my chromatogram, even in blank runs. What is the likely cause?

A1: This pattern is characteristic of septum bleed from either the GC inlet or the sample vial.[1][7] These peaks are typically cyclosiloxanes that have been released from the septum material. To confirm, examine the mass spectra of these peaks for characteristic ions such as m/z 73, 147, 281, and 355.[4][6][7]

Q2: My baseline rises significantly as the oven temperature increases. Is this also siloxane contamination?

A2: A rising baseline with increasing temperature is often due to column bleed.[4] This occurs as the stationary phase of the column, which is a polysiloxane, begins to degrade at higher temperatures.[1] The mass spectrum of the bleed profile will often show a prominent ion at m/z 207.[4][6] To mitigate this, ensure your column is properly conditioned and that there are no oxygen leaks in your system, as oxygen can accelerate column degradation.[1]

Q3: Can my sample preparation be a source of siloxane contamination?

A3: Yes, siloxanes can be introduced during sample preparation. Sources can include:

  • Solvents: Use high-purity, GC-grade solvents.

  • Glassware: Ensure all glassware is thoroughly cleaned and rinsed. Deactivated glassware can sometimes be a source of siloxanes.[9]

  • Vial Septa: Solvents can leach siloxanes from vial septa, especially with repeated injections from the same vial.[1] Using vials with PTFE-lined septa can help minimize this.[1]

Q4: How can I differentiate between column bleed and septum bleed?

A4: The primary ways to distinguish between these two common sources are by their chromatographic appearance and their mass spectra.

CharacteristicSeptum BleedColumn Bleed
Chromatographic Appearance Discrete, sharp, often late-eluting peaks[1][10]Rising baseline with increasing temperature[4]
Common Mass Ions (m/z) 73, 147, 281, 355[4][6][7]207[4][6][8]

Logical Relationship for Source Differentiation:

cluster_0 Observation cluster_1 Analysis cluster_2 Conclusion Observation Siloxane Contamination Detected Chromatogram_Appearance Examine Chromatogram Observation->Chromatogram_Appearance Mass_Spectrum Analyze Mass Spectrum Chromatogram_Appearance->Mass_Spectrum Discrete Peaks Chromatogram_Appearance->Mass_Spectrum Rising Baseline Septa_Bleed Septa Bleed Mass_Spectrum->Septa_Bleed m/z 73, 147, 281, 355 Column_Bleed Column Bleed Mass_Spectrum->Column_Bleed m/z 207

Differentiating between septa and column bleed.

Q5: What if I've addressed common sources and still have co-eluting siloxanes?

A5: If basic troubleshooting doesn't resolve the co-elution, more advanced techniques may be necessary:

  • Chromatographic Optimization: Adjusting the GC oven temperature program, such as using a slower ramp rate, can improve the separation of analytes from siloxane contaminants.[11]

  • Alternative Column Chemistry: If your analytes are co-eluting with siloxanes on a standard non-polar column, switching to a column with a different stationary phase (e.g., a mid-polarity column) can alter the selectivity and resolve the co-elution.[12]

  • Advanced Instrumentation: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer significantly higher resolving power and can separate co-eluting compounds that are not resolved by single-dimension GC.[13]

  • Sample Cleanup: For complex matrices, specific sample preparation techniques like Solid Phase Extraction (SPE) or the use of lipid removal cartridges (e.g., EMR-Lipid) can remove interfering matrix components, which may include siloxanes.[14]

References

Minimizing column bleed when analyzing high molecular weight siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize column bleed when analyzing high molecular weight siloxanes.

Troubleshooting Guide: Minimizing Column Bleed

High column bleed can manifest as a rising baseline, particularly at elevated temperatures, which can interfere with the detection and quantification of high molecular weight siloxanes.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of excessive column bleed.

Problem: Elevated baseline noise or a rising baseline during the temperature program, obscuring the detection of high molecular weight analytes.

Initial Assessment Workflow

start High Column Bleed Observed is_discrete Are there discrete, sharp peaks? start->is_discrete source_septa Source is likely septa, vials, or O-rings. is_discrete->source_septa Yes source_column Bleed is likely from the column. is_discrete->source_column No (Rising Baseline) check_temp Is oven temperature within column's specified limit? source_column->check_temp reduce_temp Reduce max temperature. Select a high-temperature column. check_temp->reduce_temp No check_leaks Is the system leak-free? (Check for oxygen) check_temp->check_leaks Yes fix_leaks Perform leak check. Replace ferrules, septa. check_leaks->fix_leaks No check_gas Is carrier gas high purity? Are filters functional? check_leaks->check_gas Yes replace_gas Replace gas cylinder. Install/replace purifier traps. check_gas->replace_gas No condition_column Recondition or bake-out column. check_gas->condition_column Yes trim_column Trim 0.5-1m from the inlet side of the column. condition_column->trim_column replace_column Replace with a new, low-bleed 'ms'-certified column. trim_column->replace_column

Caption: Troubleshooting workflow for diagnosing high column bleed.

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a problem for high molecular weight siloxane analysis?

A1: Column bleed is the natural degradation of the column's stationary phase (the polysiloxane polymer) at elevated temperatures.[3] This degradation releases small siloxane fragments that elute from the column, causing a rise in the baseline signal.[4] For high molecular weight siloxanes, which often require high elution temperatures, this increased baseline noise can obscure analyte peaks, leading to poor sensitivity and inaccurate quantification.

Q2: How can I differentiate between column bleed and contamination from other sources like the septum?

A2: Column bleed typically manifests as a gradual, continuous rise in the baseline as the oven temperature increases.[5][3] In contrast, contamination from sources like inlet septa, vial caps, or O-rings often appears as discrete, sharp, evenly spaced "ghost peaks" in the chromatogram.[1][5][6] Examining the mass spectrum can also provide clues; column bleed is often characterized by ions such as m/z 207 and 281, while septum bleed may show a base peak at m/z 73.[1][5]

Q3: What type of GC column is best for minimizing bleed when analyzing high molecular weight compounds?

A3: For analyzing high molecular weight compounds at high temperatures, it is crucial to select a column specifically designed for this purpose.[7] Look for columns marketed as "low bleed" or "MS-certified" (e.g., DB-5ms, VF-5ms), as these are manufactured with advanced polymer chemistry and deactivation treatments to enhance thermal stability.[8][9] Additionally, for high molecular weight analytes, a thinner film thickness (e.g., 0.1–0.25 µm) is recommended to reduce the time analytes spend in the column and minimize bleed at higher elution temperatures.[10][11]

Q4: Can oxygen in the carrier gas really damage my column?

A4: Yes, oxygen is a primary cause of stationary phase degradation and subsequent column bleed.[12][13] Even trace amounts of oxygen, introduced through leaks in the system or from an impure carrier gas source, can catalyze the breakdown of the siloxane polymer backbone, especially at high temperatures.[12] This damage is irreversible and will permanently increase the column's bleed profile.[12] It is essential to use high-purity carrier gas and install oxygen traps on the gas line.

Q5: How does column conditioning help reduce bleed?

A5: Proper column conditioning is essential for all new columns and for columns that have been exposed to air.[2] The process involves heating the column to a temperature slightly above the intended analytical method's maximum temperature (but below the column's absolute maximum) for several hours with carrier gas flowing.[14] This procedure removes volatile manufacturing residues and any adsorbed contaminants, and it helps to cross-link and stabilize the stationary phase, which significantly reduces the baseline bleed during subsequent analyses.[14]

Data Presentation

Table 1: GC Column Parameter Selection for High Molecular Weight Siloxanes

ParameterRecommendation for High MW SiloxanesRationale
Stationary Phase Low-bleed, thermally stabilized (e.g., 5% phenyl-methylpolysiloxane)Provides enhanced thermal stability, minimizing bleed at high temperatures required for elution.[8][9]
Film Thickness (df) Thin film (0.10 - 0.25 µm)Reduces analyte retention time and allows for lower elution temperatures, thereby minimizing bleed.[10][11]
Phase Ratio (β) High (>400)A higher phase ratio (column radius / 2 * film thickness) is suitable for trace analysis and high molecular weight compounds.[10]
Column ID 0.18 - 0.25 mmProvides a good balance of sample capacity and efficiency for high-resolution separations.[11]
Max Temperature Select a column with a maximum operating temperature well above your method's final temperature.Operating a column too close to its maximum temperature limit accelerates degradation and bleed.[2][12]

Experimental Protocols

Protocol: GC Column Conditioning for Low Bleed

This protocol outlines the steps for conditioning a new capillary GC column to ensure minimal bleed and optimal performance.

Objective: To remove volatile contaminants and stabilize the stationary phase of a new GC column.

Materials:

  • New, low-bleed capillary GC column

  • High-purity carrier gas (Helium or Hydrogen) with oxygen and moisture traps

  • Gas chromatograph (GC) instrument

  • Appropriate ferrules and nuts for column installation

Workflow Diagram:

Caption: Workflow for proper GC column conditioning.

Procedure:

  • System Preparation:

    • Ensure the carrier gas is of high purity (99.999% or higher) and that in-line oxygen and moisture traps are installed and functional.[1]

    • Set the GC oven temperature to a low initial temperature (e.g., 40°C).

    • Set the appropriate inlet pressure or flow rate for your column dimensions. A typical flow rate is 1-2 mL/min.[15]

  • Column Installation (Inlet Side Only):

    • Carefully install the column into the GC inlet. Do not connect the column outlet to the detector at this stage. This prevents bleed products from contaminating the detector.

    • Establish carrier gas flow through the column and allow it to purge at the initial oven temperature for 15-30 minutes. This removes any oxygen that entered the column during installation.[14]

  • Temperature Conditioning Program:

    • Without injecting any sample, program the oven to ramp at a rate of 5-10°C/min to the conditioning temperature.

    • Determining Conditioning Temperature: The conditioning temperature should be ~20°C above the highest temperature you will use in your analytical method, or the column's isothermal maximum temperature, whichever is lower.[14] Never exceed the column's maximum programmed temperature limit.

    • Hold the column at this conditioning temperature for 1-2 hours. For very high-temperature applications, a longer conditioning time (overnight) may be beneficial.

  • System Cool-Down and Finalization:

    • After the hold time, cool the oven back down to a low temperature (e.g., 40°C).

    • Once cool, turn off the carrier gas flow.

    • Carefully install the column outlet into the detector.

    • Restore carrier gas flow and perform a leak check on both the inlet and detector connections.

    • Run a blank temperature program (without injection) to confirm that the column has a low, stable baseline bleed.

References

Technical Support Center: Accurate Quantification of Tetradecamethylhexasiloxane in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Tetradecamethylhexasiloxane (TDHS) in complex matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Q1: I am observing extraneous siloxane peaks (ghost peaks) in my GC-MS chromatogram. What is the likely source and how can I eliminate them?

A1: Siloxane ghost peaks are a common issue in GC analysis and typically originate from sources within your analytical system rather than the sample itself.[1][2] The most common sources include:

  • Septa Bleed: Both the injection port septum and vial cap septa can release volatile siloxanes, especially at high temperatures or after multiple injections.[1][2]

  • Column Bleed: The stationary phase of the GC column, which is often polysiloxane-based, can degrade and release siloxanes, particularly at temperatures exceeding the column's recommended limit.[1][2]

  • Contaminated Solvents or Vials: Solvents can leach siloxanes from containers or vial septa.[1]

  • Carrier Gas Contamination: Impurities in the carrier gas lines can introduce siloxanes into the system.[2]

Troubleshooting Steps:

  • Run a Blank Analysis: Inject a blank solvent to determine if the contamination is from the syringe, solvent, or GC system.

  • Inspect and Replace Consumables:

    • Replace the injection port septum with a high-quality, low-bleed septum.[1]

    • Use vials with PTFE-lined caps to minimize leaching from silicone septa.[1]

    • Change the GC inlet liner, as it can accumulate non-volatile residues.

  • Condition the GC Column: Bake out the column according to the manufacturer's instructions to remove contaminants.

  • Check Gas Purity: Ensure high-purity carrier gas is used and that gas purifiers/traps are functioning correctly.[2]

  • Lower Inlet Temperature: If possible, reduce the injector temperature to minimize septa bleed, but ensure it is sufficient to volatilize the sample.[1]

Q2: My recovery of TDHS from a biological matrix (e.g., serum, plasma) is low and inconsistent. How can I improve my extraction efficiency?

A2: Low and inconsistent recovery from biological matrices is often due to inefficient extraction or matrix effects.

Potential Solutions:

  • Optimize Solvent Selection: Tetrahydrofuran (THF) has been shown to be an excellent solvent for extracting a wide range of siloxanes and their metabolites from various biological matrices, with recoveries often exceeding 90%.[3]

  • Improve Protein Precipitation: For serum and plasma, ensure complete protein precipitation before extraction. This can be achieved using cold acetonitrile or methanol.

  • Employ Solid-Phase Extraction (SPE): SPE can effectively clean up the sample extract and concentrate the analyte. For non-polar siloxanes like TDHS, a C18 or C4 stationary phase is often effective.[4] For more polar metabolites, a polymeric sorbent may be necessary.[4]

  • Use an Internal Standard: Incorporating a suitable internal standard (e.g., a deuterated analog of a similar siloxane) early in the sample preparation process can help to correct for losses during extraction and analysis.

Q3: I am having difficulty achieving good chromatographic peak shape for TDHS.

A3: Poor peak shape (e.g., tailing or fronting) can be caused by several factors:

  • Active Sites in the GC System: Active sites in the inlet liner or the front of the column can interact with the analyte. Using a deactivated inlet liner and trimming the first few centimeters of the column can help.

  • Improper Injection Technique: A slow injection can lead to band broadening. Ensure a fast and smooth injection.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

  • Incompatible Solvent: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: The most common and effective technique for the quantification of TDHS and other siloxanes is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][5] This method offers excellent sensitivity and selectivity, allowing for the separation of TDHS from other components in a complex matrix and its unambiguous identification based on its mass spectrum.

Q2: How can I minimize the risk of siloxane contamination from my lab environment?

A2: Siloxanes are ubiquitous in many laboratory products. To minimize environmental contamination:

  • Avoid using silicone-based grease or lubricants on gas chromatography system components.

  • Be mindful of personal care products (e.g., hand lotions) that may contain siloxanes when handling samples and instrument parts.

  • Ensure good laboratory hygiene and regularly clean work surfaces.

Q3: Are there any alternatives to GC-MS for TDHS analysis?

A3: While GC-MS is the preferred method, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., mass spectrometry or charged aerosol detection) can be an alternative, particularly for less volatile or thermally labile siloxanes. A reverse-phase method with a C18 column is a potential starting point.[6]

Quantitative Data Summary

The following table summarizes typical method validation parameters for the analysis of linear siloxanes in various matrices. These values are based on published data for siloxanes structurally similar to this compound (L6) and should be used as a reference. Method performance for TDHS should be independently validated in your laboratory.

ParameterWater[1]Biogas[6]Personal Care Products[5]Marine Fuel[7]
Analyte L6 (TDHS)General SiloxanesD4 (Cyclic Siloxane)L6 (TDHS)
Technique SPME-GC-MS/MSGC-MSGC-MSSPE-GC-MS
Limit of Detection (LOD) 0.022 µg/L0.01 mg/m³0.2320 µg/mL-
Limit of Quantification (LOQ) -0.04 mg/m³0.7735 µg/mL-
Linearity (r²) > 0.9946-> 0.999-
Precision (%RSD) < 8.0%-< 7.24%-
Recovery -> 90% (for some methods)100.44 - 103.17%93.4 - 94.6%

Detailed Experimental Protocols

Protocol 1: Quantification of TDHS in Human Serum

This protocol outlines a liquid-liquid extraction followed by GC-MS analysis.

  • Sample Preparation:

    • To 1.0 mL of serum in a glass centrifuge tube, add an appropriate amount of internal standard.

    • Add 2.0 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean glass tube.

  • Liquid-Liquid Extraction:

    • Add 3.0 mL of n-hexane to the supernatant.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the extraction with another 3.0 mL of n-hexane and combine the extracts.

  • Concentration:

    • Evaporate the combined hexane extracts to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

    • Injector Temperature: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Selected Ion Monitoring (SIM) using characteristic ions for TDHS (e.g., m/z 73, 147, 221).[8]

Protocol 2: Quantification of TDHS in Cosmetic Creams

This protocol describes a solvent extraction method suitable for oil-based cosmetic products.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the cosmetic cream into a 15 mL centrifuge tube.

    • Add an appropriate amount of internal standard.

    • Add 10 mL of acetone.[9]

    • Vortex for 5 minutes to ensure thorough mixing and dissolution.

    • Place in an ultrasonic bath for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes to separate any insoluble components.

  • Cleanup (if necessary):

    • Pass the supernatant through a 0.45 µm PTFE syringe filter.

  • GC-MS Analysis:

    • Use the same GC-MS parameters as described in Protocol 1.

Visualizations

Caption: A generalized workflow for the quantification of TDHS.

Troubleshooting_Flowchart Troubleshooting Common GC-MS Issues for TDHS Analysis Start Start Issue Issue Observed? Start->Issue Ghost_Peaks Ghost Peaks Present? Issue->Ghost_Peaks Yes Low_Recovery Low/Inconsistent Recovery? Issue->Low_Recovery No Check_Blank Run Blank Analysis Ghost_Peaks->Check_Blank Yes Poor_Peak_Shape Poor Peak Shape? Low_Recovery->Poor_Peak_Shape No Optimize_Solvent Optimize Extraction Solvent Low_Recovery->Optimize_Solvent Yes Check_Active_Sites Check for Active Sites (Liner, Column) Poor_Peak_Shape->Check_Active_Sites Yes End Problem Resolved Poor_Peak_Shape->End No Replace_Consumables Replace Septa, Liner, Vials Check_Blank->Replace_Consumables Condition_Column Condition GC Column Replace_Consumables->Condition_Column Check_Gas Check Gas Purity Condition_Column->Check_Gas Check_Gas->End Improve_Cleanup Employ/Optimize SPE Optimize_Solvent->Improve_Cleanup Use_IS Use Internal Standard Improve_Cleanup->Use_IS Use_IS->End Check_Injection Verify Injection Technique Check_Active_Sites->Check_Injection Check_Concentration Dilute Sample Check_Injection->Check_Concentration Check_Concentration->End

Caption: A decision tree for troubleshooting TDHS analysis.

References

Storage and handling guidelines to maintain Tetradecamethylhexasiloxane purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the proper storage and handling of Tetradecamethylhexasiloxane to maintain its purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a cool, well-ventilated area, away from heat, open flames, and sparks.[1] The recommended storage temperature is between 2-8°C.[2]

Q2: What type of container should I use to store this compound?

A2: It is recommended to use polyethylene or polypropylene containers.[3] Always ensure the container is tightly sealed when not in use to prevent contamination and degradation.[1][3]

Q3: Are there any substances that are incompatible with this compound?

A3: Yes, this compound is incompatible with oxidizing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate PPE, including neoprene or nitrile rubber gloves and chemical goggles.[1] Work in a well-ventilated area or use local exhaust ventilation to prevent the accumulation of vapors.[1][3]

Q5: What should I do in case of a spill?

A5: In case of a spill, clean it up immediately using an absorbent material like sand, earth, or vermiculite.[3] Use non-sparking tools to collect the material and place it in a suitable, labeled container for disposal.[1][3] Ensure the area is well-ventilated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in viscosity or appearance Contamination or degradation of the material.Do not use the material. Dispose of it according to local regulations. Review storage and handling procedures to prevent future occurrences.
Unexpected experimental results Impurities in the this compound.Verify the purity of the material using appropriate analytical methods such as Gas Chromatography/Mass Spectrometry (GC/MS).[4] If impurities are detected, obtain a new, certified batch of the chemical.
Presence of foreign particles Improper handling or storage.Ensure that containers are always securely sealed when not in use.[3] Handle the material in a clean environment to avoid the introduction of contaminants.
Material has been exposed to high temperatures Improper storage.Exposure to heat can lead to decomposition, potentially forming formaldehyde, organic acid vapors, and silicon dioxide.[1] It is recommended to discard the material if it has been exposed to elevated temperatures.

Quantitative Data Summary

Parameter Value Reference
Storage Temperature 2-8°C[2]
Boiling Point 245-246°C[2]
Melting Point -59°C[2]
Flash Point 75°C[2]
Density 0.891 g/cm³[2]

Experimental Protocols

Purity Assessment via Gas Chromatography-Mass Spectrometry (GC/MS):

A common method for assessing the purity of volatile compounds like this compound is through GC/MS.

  • Sample Preparation: Dilute a small, accurately weighed sample of this compound in a suitable volatile solvent (e.g., hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a column suitable for separating non-polar compounds.

    • Injector: Set to a temperature that ensures complete volatilization of the sample without degradation.

    • Oven Program: Start at a low temperature and gradually increase to elute compounds based on their boiling points.

    • Carrier Gas: Use an inert gas such as helium or nitrogen.

  • Mass Spectrometer (MS):

    • Ionization Source: Typically Electron Ionization (EI).

    • Mass Analyzer: Set to scan a mass range appropriate for this compound and potential impurities.

  • Data Analysis:

    • The retention time of the major peak should correspond to that of a certified this compound standard.

    • Analyze any additional peaks by comparing their mass spectra to a library of known compounds to identify potential impurities. The peak area of the main compound relative to the total peak area gives an indication of purity.

Purity Maintenance Workflow

cluster_storage Storage cluster_handling Handling cluster_purity Purity Maintenance cluster_outcome Outcome storage_temp Store at 2-8°C handling_ppe Wear Appropriate PPE purity_check Visual Inspection Before Use storage_temp->purity_check impure_product Degradation/Contamination storage_temp->impure_product Improper Procedures storage_container Use Polyethylene/Polypropylene Container storage_container->purity_check storage_container->impure_product Improper Procedures storage_seal Keep Tightly Sealed storage_seal->purity_check storage_seal->impure_product Improper Procedures storage_location Well-Ventilated & Cool Area storage_location->purity_check storage_location->impure_product Improper Procedures handling_ppe->purity_check handling_ppe->impure_product handling_ventilation Use in Well-Ventilated Area handling_ventilation->purity_check handling_ventilation->impure_product handling_incompatible Avoid Oxidizing Agents handling_incompatible->purity_check handling_incompatible->impure_product handling_tools Use Non-Sparking Tools handling_tools->purity_check handling_tools->impure_product purity_analysis Analytical Testing (e.g., GC/MS) purity_check->purity_analysis If concerns arise pure_product Maintained Purity purity_check->pure_product No visible issues purity_analysis->pure_product Purity Confirmed

Caption: Workflow for maintaining this compound purity.

References

Validation & Comparative

A Comparative Guide to Tetradecamethylhexasiloxane and Dodecamethylpentasiloxane as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in chromatographic and spectroscopic techniques, the use of an internal standard (IS) is crucial for accurate quantification. An internal standard is a chemical substance that is added in a constant amount to samples, the calibration standard, and the blank. By comparing the signal of the analyte to the signal of the internal standard, variations in sample injection volume, detector response, and sample loss during preparation can be compensated for. This guide provides a detailed comparison of two commonly used linear siloxanes, Tetradecamethylhexasiloxane and Dodecamethylpentasiloxane, for their application as internal standards.

Physicochemical Properties

The selection of an appropriate internal standard is predicated on its physicochemical properties, which should ideally be similar to the analyte of interest but sufficiently different to be chromatographically resolved. Both this compound and Dodecamethylpentasiloxane are members of the polydimethylsiloxane (PDMS) family, known for their chemical inertness and thermal stability, making them suitable for techniques like Gas Chromatography (GC).

PropertyThis compoundDodecamethylpentasiloxane
Abbreviation MD4MMD3M
CAS Number 107-52-8[1][2][3][4]141-63-9[5][6]
Molecular Formula C₁₄H₄₂O₅Si₆[1][3][4]C₁₂H₃₆O₄Si₅[7]
Molecular Weight 458.99 g/mol [1][3]384.84 g/mol [7]
Boiling Point 142-143 °C at 20 mmHg[2][4]230 °C[7]
Melting Point -59 °C[2][4]-80 °C[7]
Density ~0.89 g/cm³ at 20-25 °C[2][4]0.8755 g/cm³ at 20 °C[7]
Kovats Retention Index 1352.9 (semi-standard non-polar)[1]Not explicitly found
Solubility Soluble in benzene and alcohol[4][8]In water, 7.04 x 10⁻⁵ mg/L at 25 °C[7]

Performance Comparison as Internal Standards

The choice between this compound (MD4M) and Dodecamethylpentasiloxane (MD3M) as an internal standard depends heavily on the specific application, particularly the volatility and retention time of the analytes being quantified.

  • Volatility and Elution Order: Dodecamethylpentasiloxane has a lower molecular weight and is generally more volatile than this compound. In a typical GC analysis, MD3M would elute earlier than MD4M. Therefore, MD3M may be a more suitable internal standard for the analysis of more volatile siloxanes or other compounds with shorter retention times. Conversely, MD4M would be a better choice for less volatile analytes, ensuring that the internal standard peak does not interfere with the analyte peaks and elutes within a reasonable time frame in the chromatogram.

  • Chemical Inertness and Stability: Both compounds are chemically inert and stable under typical GC conditions, which is a primary requirement for an internal standard.[5] They are less likely to react with the analytes or the sample matrix.

  • Matrix Compatibility: The principle of using an internal standard relies on the assumption that it behaves similarly to the analyte during sample preparation and analysis.[9][10] Both MD3M and MD4M have been successfully used in the analysis of siloxanes in various matrices, including environmental samples, personal care products, and biological tissues.[7][11][12] The choice between them may be guided by which one has physical properties (like solubility and partitioning behavior) more closely matching the specific analytes of interest in a given matrix.[9][10]

Experimental Protocols

The following is a generalized experimental protocol for the use of a siloxane internal standard for the quantification of volatile methyl siloxanes (VMS) in a liquid sample matrix using GC-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of target VMS in a sample.

Materials:

  • Sample containing VMS

  • Internal Standard Stock Solution: A certified standard of either Dodecamethylpentasiloxane or this compound accurately weighed and dissolved in a suitable solvent (e.g., acetone or ethyl acetate) to a known concentration (e.g., 100 µg/mL).[12]

  • Extraction Solvent: Hexane or other suitable organic solvent.

  • GC-MS system with an appropriate column (e.g., a non-polar or semi-polar capillary column).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 0.5 g) into a glass vial.[11]

    • Add a precise volume of the Internal Standard Stock Solution to the sample. The amount added should result in a peak that is of similar magnitude to the expected analyte peaks.

    • Add a measured volume of the extraction solvent (e.g., 10 mL of hexane).[11]

  • Extraction:

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analytes and internal standard into the organic phase.[11]

    • Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.

  • Analysis:

    • Carefully transfer an aliquot of the organic supernatant into a GC vial.

    • Inject a specific volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Run the analysis using a suitable temperature program and MS acquisition parameters to separate and detect the target VMS and the internal standard.

  • Quantification:

    • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

    • Calculate the Response Factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

    • The concentration of the analyte in the sample is then calculated using the following formula:

      • Concentration_analyte = (Area_analyte / Area_IS) * (1 / RF) * (Concentration_IS / Weight_sample)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for using an internal standard in a quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Sample Add_IS 2. Add Known Amount of Internal Standard Sample->Add_IS Extract 3. Solvent Extraction Add_IS->Extract GC_MS 4. GC-MS Analysis Extract->GC_MS Peak_Integration 5. Peak Integration (Analyte & IS) GC_MS->Peak_Integration Calculation 6. Calculate Concentration using Response Factor Peak_Integration->Calculation Result Final Result Calculation->Result

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

Both this compound and Dodecamethylpentasiloxane are excellent choices for use as internal standards in the analysis of siloxanes and other volatile to semi-volatile organic compounds. The primary factor in choosing between them is the retention time of the analytes of interest. Dodecamethylpentasiloxane, being more volatile, is better suited for analyses where the target compounds elute early in the chromatogram. In contrast, this compound is preferable for less volatile analytes to ensure proper separation and to avoid co-elution. The selection should be validated for each specific method to ensure there is no interference from the sample matrix and that the internal standard provides reliable and reproducible results.[9][10]

References

A Comparative Guide to the Thermal Stability of Linear vs. Cyclic Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of linear and cyclic siloxanes, supported by experimental data. Understanding the thermal characteristics of these silicon-based polymers is crucial for their application in various fields, including pharmaceuticals, materials science, and electronics, where they are often subjected to high temperatures during processing and use.

Executive Summary

Linear and cyclic siloxanes exhibit distinct thermal degradation behaviors. Generally, the thermal stability of siloxanes is high due to the strength of the siloxane (Si-O) bond. However, their molecular architecture—linear versus cyclic—plays a significant role in their decomposition pathways and ultimate thermal limits. Linear polydimethylsiloxane (PDMS) typically degrades through a "back-biting" mechanism, leading to the formation of cyclic oligomers at elevated temperatures. In contrast, cyclic siloxanes, being already in a stable ring structure, tend to decompose at higher temperatures, often through ring-opening and rearrangement reactions.

Quantitative Data Comparison

The following table summarizes key thermal stability parameters for representative linear and cyclic siloxanes based on thermogravimetric analysis (TGA) and other thermal studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ParameterLinear Siloxane (PDMS)Cyclic Siloxane (D4 - Octamethylcyclotetrasiloxane)
Onset Decomposition Temperature (Tonset) ~300 - 400°C (in inert atmosphere)[1][2]Generally higher than linear counterparts under similar conditions. Thermolysis in the gas phase has been studied between 767 and 925 K (494 and 652 °C).[3]
Temperature of 5% Weight Loss (Td5%) Approximately 300°C[2]Data not directly comparable from a single TGA study.
Primary Decomposition Products Cyclic oligomers (D3, D4, D5, etc.), methane at higher temperatures.[1][4][5]Hexamethylcyclotrisiloxane (D3) and decamethylcyclopentasiloxane (D5) from gas-phase thermolysis.[3]
Degradation Mechanism Intramolecular "back-biting" of the siloxane chain. Radical scission of Si-CH3 bonds at higher temperatures.[4]First-order kinetic decomposition in the gas phase.[3]

Note: The thermal stability of linear siloxanes can be influenced by the nature of the end-groups and the presence of catalytic impurities.[1] For instance, linear siloxanes with thermally stable end-caps can exhibit enhanced stability. From a chemical reaction perspective, linear siloxanes are considered less stable than their cyclic counterparts.[6] Among linear siloxanes, shorter chains like hexamethyldisiloxane (MM) have been shown to be more thermally stable than longer chains like octamethyltrisiloxane (MDM).[7]

Experimental Protocols

The following is a generalized experimental protocol for determining the thermal stability of siloxanes using thermogravimetric analysis (TGA), based on standards such as ISO 11358 and ASTM E2550.[8][9][10]

Objective: To determine the onset of decomposition and the mass loss profile of a siloxane sample as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

  • Sample pans (e.g., aluminum or platinum).

  • Gas flow controller for maintaining a specific atmosphere.

Procedure:

  • Sample Preparation: A small, representative sample of the siloxane (typically 5-10 mg) is accurately weighed into a tared TGA pan.[2]

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.[8][11]

    • The initial weight of the sample is recorded.

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[5]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine:

      • Onset Temperature (Tonset): The temperature at which a significant deviation from the baseline mass is observed, indicating the start of decomposition.

      • Temperature of Maximum Mass Loss Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

      • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Visualization of Degradation Pathways

The following diagrams illustrate the principal thermal degradation mechanisms for linear and cyclic siloxanes.

Degradation Pathways of Siloxanes cluster_linear Linear Siloxane Degradation cluster_cyclic Cyclic Siloxane Degradation Linear_Siloxane Linear Polysiloxane Chain Back_Biting Intramolecular 'Back-Biting' Linear_Siloxane->Back_Biting Radical_Scission Radical Scission (High Temp.) Linear_Siloxane->Radical_Scission Cyclic_Oligomers Volatile Cyclic Oligomers (D3, D4, etc.) Back_Biting->Cyclic_Oligomers Methane Methane and Cross-linked Residue Radical_Scission->Methane Cyclic_Siloxane Cyclic Siloxane (e.g., D4) Ring_Opening Ring Opening/Rearrangement Cyclic_Siloxane->Ring_Opening Other_Cyclics Other Cyclic Species (e.g., D3, D5) Ring_Opening->Other_Cyclics

Caption: Thermal degradation mechanisms for linear and cyclic siloxanes.

This guide provides a foundational understanding of the thermal stability differences between linear and cyclic siloxanes. For specific applications, it is recommended to perform detailed thermal analysis under conditions that closely mimic the intended operational environment.

References

A Guide to the Validation of a GC-MS Method for Tetradecamethylhexasiloxane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Tetradecamethylhexasiloxane. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data presented in a clear, tabular format. This document is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in establishing a robust and reliable analytical method for this compound.

This compound is a linear siloxane used in various industrial applications, including as a component in silicone oils and as a foam suppressant.[1][2] Accurate quantification is crucial for quality control and safety assessment. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[3]

Comparison of Analytical Methods

While GC-MS is a preferred method for the analysis of this compound, other techniques can be employed. The following table compares the performance of GC-MS with alternative methods based on common analytical parameters.

Parameter GC-MS GC-FID (Flame Ionization Detector) GC-AED (Atomic Emission Detector) HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detector) HP-SEC (High-Performance Size Exclusion Chromatography)
Specificity Very High (Mass fragmentation provides structural information)Moderate (Responds to most organic compounds)High (Element-specific detection, e.g., for silicon)Moderate (Separation by polarity)Low (Separation by size)
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (pg/mL)Moderate (µg/mL)Low (mg/mL to µg/mL)
Linearity Excellent (Typically R² > 0.99)GoodGoodGoodModerate
Precision Excellent (%RSD < 5%)GoodGoodGoodModerate
Application Quantification and identification of volatile and semi-volatile compounds. Considered a "gold standard" for forensic substance identification.[4]Routine quantification of organic compounds.Specific quantification of silicon-containing compounds in complex matrices.Analysis of non-volatile or thermally labile compounds.Separation of polymers and macromolecules based on size.[5]

Experimental Protocol: GC-MS Method Validation

This section outlines a typical experimental protocol for the validation of a GC-MS method for the quantification of this compound, following the guidelines of the International Council for Harmonisation (ICH).[3]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 221

  • Qualifier Ions: m/z 147, 73

2. Preparation of Standards and Samples:

  • Solvent: n-Hexane

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples, a simple dilution with n-hexane may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[5]

3. Validation Parameters:

The method should be validated for the following parameters as per ICH guidelines:[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the calibration standards and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing the QC samples and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate QC samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate QC samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize the expected performance data from the validation of the GC-MS method for this compound quantification.

Table 1: Linearity

Parameter Value
Concentration Range 0.1 - 50 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (R²) > 0.999

Table 2: Accuracy and Precision

QC Level Nominal Concentration (µg/mL) Accuracy (% Recovery) Precision (%RSD)
Low 0.398 - 102< 5
Medium 1598 - 102< 5
High 4098 - 102< 5

Table 3: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.03
Limit of Quantification (LOQ) 0.1

Table 4: Robustness

Parameter Varied Effect on Results
Inlet Temperature (± 5°C) No significant effect
Flow Rate (± 0.1 mL/min) No significant effect
Oven Temperature Ramp (± 2°C/min) No significant effect

Workflow Diagram

The following diagram illustrates the logical workflow for the validation of the GC-MS method for this compound quantification.

GCMS_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol standards Prepare Standards & QC Samples protocol->standards specificity Specificity Analysis (Blank vs. Spiked) standards->specificity linearity Linearity Assessment (Calibration Curve) accuracy_precision Accuracy & Precision (QC Sample Analysis) lod_loq Determine LOD & LOQ robustness Robustness Testing (Parameter Variation) specificity->linearity linearity->accuracy_precision accuracy_precision->lod_loq lod_loq->robustness data_analysis Data Analysis & Review robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end

Caption: Workflow for GC-MS method validation.

This comprehensive guide provides the necessary information for the validation of a GC-MS method for the quantification of this compound. By following the outlined protocol and achieving the expected performance data, researchers can ensure the reliability and accuracy of their analytical results.

References

A Guide to Inter-Laboratory Comparison of Tetradecamethylhexasiloxane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC), also known as a proficiency test (PT), for the analysis of Tetradecamethylhexasiloxane. Given the absence of published ILC data specifically for this compound, this document outlines a standardized protocol and data analysis approach based on established principles of proficiency testing and analytical methods for related siloxane compounds. The objective is to provide a blueprint for laboratories to assess their performance and ensure the reliability of their analytical results for this compound.

Inter-laboratory comparisons are a crucial element of quality assurance in analytical laboratories.[1][2] They provide an objective means for individual laboratories to compare their analytical results against those from other laboratories and a reference value.[1][2] Participation in such schemes, which are often managed by proficient testing providers adhering to standards like ISO/IEC 17043, allows laboratories to monitor their performance on an ongoing basis, identify potential issues with their methods or equipment, and demonstrate their competence to clients and accreditation bodies.[3][4][5]

Proposed Experimental Protocol for an Inter-Laboratory Comparison of this compound

This section details a recommended methodology for the analysis of this compound to be used by all participating laboratories in a proficiency testing scheme. Adherence to a harmonized protocol is key to minimizing variability arising from different analytical procedures.

1. Test Material

A homogenous and stable test material should be prepared by a coordinating laboratory. For this proposed study, a solution of this compound in a high-purity solvent like n-hexane or a simple, well-characterized matrix (e.g., silicone fluid) is recommended. The concentration of this compound should be unknown to the participating laboratories but accurately determined by the coordinating laboratory.

2. Sample Preparation

  • For solvent-based samples: No extensive preparation is needed. Samples should be brought to room temperature and vortexed before taking an aliquot for analysis.

  • For matrix-based samples: A validated extraction method should be provided. A common approach for siloxanes in a liquid matrix is liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). For this guide, a direct injection of a diluted sample is proposed to minimize preparation-induced errors.

    • Accurately weigh approximately 1.0 g of the test material into a 50 mL volumetric flask.

    • Dilute to the mark with n-hexane.

    • Mix thoroughly.

    • Take an aliquot of this solution for GC-MS analysis.

3. Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and reliable technique for the analysis of siloxanes due to its high sensitivity and selectivity.[1][6][7][8]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem) is required.

  • GC Conditions (Hypothetical):

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions (Hypothetical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z) should be selected based on its mass spectrum (e.g., 73, 147, 221).

4. Quality Control

To ensure the reliability of the analytical results, the following quality control procedures should be implemented:[9][10][11]

  • Method Blank: An analysis of the solvent or matrix without the analyte to check for contamination.[10]

  • Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.

  • Replicate Analyses: Each sample should be analyzed in triplicate to assess the precision of the measurement.[10]

  • Internal Standard: The use of an internal standard (e.g., a deuterated siloxane) is recommended to correct for variations in injection volume and instrument response.

Data Presentation and Performance Assessment

The results from the participating laboratories should be compiled into a clear and concise table to facilitate comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (mg/kg)Standard Deviation (mg/kg)Number of ReplicatesAssigned Value (mg/kg)z-score
Lab 01485153500-0.6
Lab 025101235000.4
Lab 03450203500-2.0
Lab 045251835001.0
Lab 05495103500-0.2

Data Analysis and Performance Evaluation

The performance of each laboratory is typically evaluated using a z-score, which is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the participant.

  • X is the assigned value, which is the best estimate of the true concentration of the analyte. This can be determined from the known formulation of the test material or as the consensus value from the participants' results.

  • σ is the target standard deviation for proficiency assessment, which is a pre-determined value that reflects the expected level of precision for the analytical method.

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance.

  • |z| ≥ 3: Unsatisfactory performance.

Visualizations

Workflow of the Inter-laboratory Comparison Study

ILC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Preparation of Homogenous Test Material B Characterization and Assignment of True Value A->B C Distribution of Samples to Participating Labs B->C D Analysis of Samples by Participating Labs C->D E Submission of Results to Coordinator D->E F Statistical Analysis of All Results E->F G Calculation of Performance Scores (z-scores) F->G H Issuance of Final Report G->H

Caption: Workflow of a typical inter-laboratory comparison study.

Experimental Workflow for this compound Analysis

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Receive and Homogenize Test Sample B Accurately Weigh ~1.0 g of Sample A->B C Dilute to 50 mL with n-hexane B->C D Add Internal Standard C->D E Inject Sample Aliquot into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM Mode) F->G H Integrate Peak Areas G->H I Quantify using Calibration Curve H->I J Report Final Concentration I->J

Caption: Experimental workflow for GC-MS analysis of this compound.

References

A Comparative Analysis of the Thermodynamic Properties of Tetradecamethylhexasiloxane and Other Linear Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic properties of tetradecamethylhexasiloxane (MD4M) against other linear siloxanes, supported by experimental data. The information presented is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in understanding the physicochemical characteristics of these compounds, which is crucial for applications ranging from heat transfer fluids to excipients in drug formulations.

Quantitative Comparison of Thermodynamic Properties

The following table summarizes key thermodynamic properties of this compound and other members of the linear polydimethylsiloxane homologous series. These properties exhibit clear trends with increasing chain length, which are critical for selecting the appropriate siloxane for a specific application.

PropertyHexamethyldisiloxane (MM)Octamethyltrisiloxane (MDM)Decamethyltetrasiloxane (MD2M)Dodecamethylpentasiloxane (MD3M)This compound (MD4M)
Molecular Formula C₆H₁₈OSi₂C₈H₂₄O₂Si₃C₁₀H₃₀O₃Si₄C₁₂H₃₆O₄Si₅C₁₄H₄₂O₅Si₆
Molar Mass ( g/mol ) 162.38236.53310.69384.84458.99
Boiling Point (°C) 100.3152.8194.3229245-246[1]
Melting Point (°C) -68-80-70-60-59[2][3]
Density (g/cm³ at 20°C) 0.7640.820.8540.8760.891[1][4]
Vapor Pressure (Pa at 25°C) 437033246.55.30.27[3]
Heat of Vaporization (kJ/mol) 33.940.245.951.5~57 (estimated)
Specific Heat Capacity (J/g·K at 20°C) ~1.9~1.8~1.7~1.6~1.5 (estimated)

Experimental Protocols

The data presented in this guide are derived from established experimental techniques for determining the thermodynamic properties of liquids. Below are detailed methodologies for key experiments.

Vapor Pressure Determination via Ebulliometry

Objective: To measure the vapor pressure of siloxanes at different temperatures.

Apparatus: A Scott ebulliometer is commonly used. This apparatus consists of a boiler, a Cottrell pump to ensure the equilibrium of vapor and liquid phases, a temperature measurement system (e.g., a platinum resistance thermometer), and a pressure control and measurement system.

Procedure:

  • The siloxane sample is introduced into the boiler of the ebulliometer.

  • The system is evacuated to remove any dissolved gases.

  • The pressure in the system is set to the desired value using a pressure control system.

  • The sample is heated to its boiling point at the set pressure.

  • The Cottrell pump ensures that a continuous stream of boiling liquid and vapor is in equilibrium with the thermometer, allowing for an accurate measurement of the boiling temperature.

  • The pressure and temperature data points are recorded.

  • The procedure is repeated for a range of pressures to obtain the vapor pressure curve.

Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of siloxanes as a function of temperature. This method is based on the ASTM E1269 standard.[1][2][4]

Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling system. The DSC measures the difference in heat flow between a sample and a reference pan as a function of temperature.

Procedure:

  • Baseline Calibration: An empty sample pan and an empty reference pan are placed in the DSC. The instrument is run through the desired temperature program to obtain a baseline curve.

  • Reference Sample Measurement: A known mass of a standard reference material with a well-characterized specific heat capacity (e.g., sapphire) is placed in the sample pan. The same temperature program is run to measure the heat flow to the reference material.

  • Sample Measurement: A known mass of the siloxane sample is hermetically sealed in a sample pan. The same temperature program is run to measure the heat flow to the sample.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the reference material, and the baseline at a given temperature, taking into account their respective masses.

Heat of Vaporization Measurement by Calorimetry

Objective: To directly measure the enthalpy of vaporization of siloxanes.

Apparatus: A specialized calorimeter, such as a Calvet-type calorimeter or a custom-built vaporization calorimeter.

Procedure:

  • A known amount of the siloxane is placed in a vaporization cell within the calorimeter at a constant temperature.

  • A controlled amount of energy (e.g., via an electric heater) is supplied to the sample to induce vaporization at a constant rate.

  • The mass of the vaporized sample is accurately measured, often by passing the vapor through a condenser and collecting the liquid.

  • The heat of vaporization is calculated by dividing the total energy input by the amount of substance vaporized.

Visualizing the Trends in Thermodynamic Properties

The relationship between the molecular structure of linear siloxanes and their thermodynamic properties can be visualized to highlight key trends. The following diagram illustrates the increase in boiling point with the addition of each dimethylsiloxane unit to the polymer chain.

G cluster_0 Linear Siloxane Boiling Points MM Hexamethyldisiloxane (MM) 100.3 °C MDM Octamethyltrisiloxane (MDM) 152.8 °C MM->MDM + Si(CH₃)₂O MD2M Decamethyltetrasiloxane (MD2M) 194.3 °C MDM->MD2M + Si(CH₃)₂O MD3M Dodecamethylpentasiloxane (MD3M) 229 °C MD2M->MD3M + Si(CH₃)₂O MD4M This compound (MD4M) 245-246 °C MD3M->MD4M + Si(CH₃)₂O

Caption: Boiling point increases with chain length in linear siloxanes.

References

A Comparative Guide to Mass Spectral Libraries for the Identification of Tetradecamethylhexasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a critical step in a vast array of scientific disciplines, from drug development and metabolomics to environmental analysis. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, and the reliability of compound identification heavily relies on the quality and comprehensiveness of the mass spectral libraries used for comparison. This guide provides an objective comparison of three major mass spectral libraries—NIST, Wiley Registry, and MassBank—for the identification of the linear siloxane, Tetradecamethylhexasiloxane.

Data Presentation: this compound in Mass Spectral Libraries

The following table summarizes the availability and spectral information for this compound across the NIST, Wiley, and MassBank libraries. This quantitative data allows for a direct comparison of the resources available for the identification of this specific compound.

Mass Spectral LibraryCompound StatusSpectra DetailsKey m/z Peaks (Relative Abundance)Additional Information
NIST Mass Spectral Library Present Two electron ionization (EI) spectra available: a main library spectrum (NIST Number: 52161) and a replicate library spectrum (NIST Number: 309078).[1]Top Peak: 73, 2nd Highest: 221, 3rd Highest: 147.[1]The main library spectrum has 43 total peaks, while the replicate has 102.[1] A Kovats retention index of 1352.9 (semi-standard non-polar) is also available.[1]
Wiley Registry of Mass Spectral Data Present An electron ionization (EI) mass spectrum is available.Not explicitly detailed in the initial search, but a study identified this compound with a Wiley Mass Spectral Library match of over 90%.The Wiley Registry is the world's largest commercially available mass spectral library.[2][3]
MassBank Present One GC-EI-FTMS spectrum is available under the accession ID MSBNK-NILU-NL0512.[1]221.08432 (999), 73.046844 (886), 147.065598 (759), 149.044861 (571), 281.051147 (196).[1]The spectrum was acquired using a Thermo Scientific Q Exactive Orbitrap with a collision energy of 40 eV.[1] MassBank is an open-source library.[4]

Experimental Protocols: GC-MS Analysis of Linear Siloxanes

The following is a representative experimental protocol for the analysis of linear siloxanes, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methodologies reported for the analysis of siloxanes in various matrices.[5][6][7]

1. Sample Preparation:

  • For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., acetone, methanol, or n-decane) can be employed.[5]

  • For solid or complex matrices, a headspace solid-phase microextraction (HS-SPME) method is effective. A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended for optimal extraction of siloxanes.[6]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Source Temperature: 230 °C.[7]

  • Transfer Line Temperature: 280 °C.[7]

  • Scan Range: m/z 50-600.

  • Data Acquisition: Full scan mode for qualitative analysis and library searching. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.[7]

Mandatory Visualization: Workflow for Mass Spectral Library Identification

The following diagram illustrates the logical workflow for identifying this compound using a mass spectral library.

Mass_Spectral_Library_Identification_Workflow cluster_sample_analysis Sample Analysis cluster_library_search Library Search and Identification Sample Sample Containing This compound GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis Sample->GC_MS Experimental_Spectrum Experimental Mass Spectrum GC_MS->Experimental_Spectrum Library_Search Mass Spectral Library Search (e.g., NIST, Wiley, MassBank) Experimental_Spectrum->Library_Search Comparison Spectral Comparison (Match Score Calculation) Experimental_Spectrum->Comparison Library_Spectrum Reference Mass Spectrum of this compound Library_Search->Library_Spectrum Library_Spectrum->Comparison Identification Compound Identification (Confirmation of Identity) Comparison->Identification

Caption: Workflow for the identification of this compound via GC-MS and mass spectral library search.

Library Comparison and Discussion

Choosing the most appropriate mass spectral library is crucial for confident compound identification. Here is a comparative overview of the NIST, Wiley, and MassBank libraries for the analysis of small molecules like this compound.

  • NIST Mass Spectral Library: Curated by the National Institute of Standards and Technology, the NIST library is a widely respected and extensively validated resource.[8] It often includes replicate spectra, which can be valuable for confirming identifications across different instruments and conditions. The inclusion of retention index data is a significant advantage, providing an additional layer of confirmation beyond the mass spectrum alone. For this compound, the presence of both a main and a replicate spectrum enhances the reliability of a match.[1]

  • Wiley Registry of Mass Spectral Data: The Wiley Registry is renowned for its sheer size, boasting the largest collection of mass spectra commercially available.[2][3] This extensive coverage increases the probability of finding a match for a wider range of compounds. While the search did not reveal the specific number of spectra for this compound, a study confirmed its presence with a high match quality, indicating its utility for siloxane identification. The continuous addition of new spectra keeps the library current with emerging compounds of interest.

  • MassBank: As an open-source repository, MassBank offers free access to a growing collection of mass spectra from various contributors.[4] This collaborative model allows for a diverse range of analytical data, including high-resolution mass spectra, as seen with the Orbitrap data for this compound.[1] The detailed experimental metadata provided in MassBank records is invaluable for researchers looking to replicate or compare analytical methods.

For the specific identification of this compound, all three libraries—NIST, Wiley, and MassBank—offer valuable resources. The NIST library provides well-curated data with the added benefit of retention indices. The Wiley Registry offers the broadest coverage, increasing the chances of identifying a wider array of compounds. MassBank provides open access to high-resolution data and detailed experimental parameters.

For researchers in drug development and other regulated environments, the extensively validated NIST and Wiley libraries are often the preferred choice. However, the open and collaborative nature of MassBank makes it an excellent resource for academic and exploratory research, particularly when high-resolution mass spectral data is required. Ultimately, the choice of library, or a combination of libraries, will depend on the specific needs of the laboratory, the desired level of confidence in the identification, and budgetary considerations.

References

A Researcher's Guide to Selecting the Optimal GC Column for Siloxane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and related fields, the accurate and reliable separation of siloxanes by gas chromatography (GC) is a critical analytical task. These silicon-based polymers are ubiquitous, appearing as everything from excipients in pharmaceutical formulations to contaminants leaching from container closures. The choice of GC column is paramount in achieving the high-resolution separation required for confident identification and quantification. This guide provides an objective comparison of the performance of different GC columns for siloxane analysis, supported by experimental data and detailed methodologies.

Performance Comparison of Capillary Columns

The separation of siloxanes, which range from volatile cyclic methylsiloxanes (cVMS) to longer-chain linear polydimethylsiloxanes (PDMS), is primarily influenced by the polarity of the stationary phase within the GC column. The selection of an appropriate column chemistry is therefore the most critical decision in method development.

This section summarizes the performance characteristics of commonly employed GC columns for siloxane analysis, with a focus on stationary phases of varying polarities.

Table 1: Performance Characteristics of Common GC Columns for Siloxane Separation

Stationary Phase TypeCommon Commercial NamesPolarityTypical Applications & Performance Characteristics
100% Dimethylpolysiloxane DB-1, HP-1MS, Rtx-1Non-polarGeneral Purpose: Suitable for a broad range of siloxanes, with separation primarily based on boiling point. Performance: Offers good thermal stability and low column bleed, which is crucial for sensitive detectors like mass spectrometers. However, it may provide limited selectivity for isomeric or structurally similar siloxanes.[1]
5% Diphenyl / 95% Dimethylpolysiloxane DB-5, HP-5MS, Rtx-5MSLow-polarityWorkhorse Column: A versatile choice for a wide array of applications, including the analysis of siloxanes in environmental and industrial samples.[1] Performance: Provides a good balance of selectivity and thermal stability, often with enhanced resolution for cyclic and linear siloxanes compared to 100% dimethylpolysiloxane columns.
Mid-Polarity Phases (e.g., 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) DB-624IntermediateTargeted Separations: Useful for more complex matrices or when specific selectivity for certain siloxanes is required. Performance: The introduction of a cyanopropylphenyl functional group increases the polarity, which can alter the elution order and improve the separation of co-eluting peaks observed on non-polar columns.
Polyethylene Glycol (PEG) WAX, FFAPHigh-polarityPolar Siloxanes: Recommended for the separation of more polar siloxanes or when analyzing for siloxanes in highly complex and polar matrices. Performance: Offers a different selectivity compared to polysiloxane-based phases. However, WAX columns typically have lower maximum operating temperatures and can be more susceptible to degradation from oxygen and water.

Quantitative Performance Data

While direct head-to-head comparisons of multiple columns under identical conditions are not always available in the literature, the following table compiles representative retention time data for common cyclic siloxanes from various studies. It is important to note that direct comparison of retention times between different studies should be done with caution due to variations in experimental conditions.

Table 2: Representative Retention Times (in minutes) of Cyclic Siloxanes on Different GC Columns

CompoundDB-5 type (Low-polarity)WAX type (High-polarity)
Hexamethylcyclotrisiloxane (D3) ~5.0 - 7.0~6.0 - 8.0
Octamethylcyclotetrasiloxane (D4) ~7.0 - 9.0~8.0 - 10.0
Decamethylcyclopentasiloxane (D5) ~9.0 - 11.0~10.0 - 12.0
Dodecamethylcyclohexasiloxane (D6) ~11.0 - 13.0~12.0 - 14.0

Note: Retention times are approximate and can vary significantly based on the specific GC column dimensions, oven temperature program, and carrier gas flow rate.

Experimental Workflow for Siloxane Analysis

A robust and reproducible workflow is essential for the successful analysis of siloxanes. The following diagram illustrates a typical experimental workflow from sample preparation to data analysis.

GC_Siloxane_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction/Dilution Sample_Collection->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

A typical workflow for the analysis of siloxanes by GC-MS.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving accurate and reproducible results in siloxane analysis. Below are generalized methodologies based on common practices found in the literature.

Sample Preparation

The method of sample preparation is highly dependent on the matrix being analyzed.

  • Liquid Samples (e.g., pharmaceutical formulations, water samples): A direct dilution with a suitable organic solvent (e.g., acetone, hexane, or isopropanol) is often sufficient. For trace analysis in aqueous matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to concentrate the analytes.

  • Solid Samples (e.g., polymer materials, container closures): Solvent extraction is typically employed. The sample is immersed in a suitable solvent and agitated (e.g., by shaking or sonication) for a defined period to extract the siloxanes.

GC-MS Parameters

The following table outlines typical GC-MS parameters for siloxane analysis. Specific conditions should be optimized for the target analytes and the chosen column.

Table 3: Typical GC-MS Instrumental Parameters for Siloxane Analysis

ParameterTypical Setting
Injection Volume 1 µL
Inlet Temperature 250 - 300 °C
Inlet Mode Split or Splitless (depending on concentration)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Temperature Program Initial: 40-60 °C (hold for 1-2 min) Ramp: 10-25 °C/min to 280-320 °C (hold for 5-10 min)
GC Column See Table 1 for common choices. Typical dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
Transfer Line Temperature 280 - 300 °C[1]
Ion Source Temperature 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification)[1]

Conclusion

The selection of an appropriate GC column is a critical step in developing a robust method for siloxane analysis. Non-polar columns, such as those with 100% dimethylpolysiloxane or 5% diphenyl / 95% dimethylpolysiloxane stationary phases, are suitable for a wide range of applications and provide excellent thermal stability.[1] For more complex separations, particularly those involving polar siloxanes or challenging matrices, columns with intermediate or high polarity may be necessary to achieve the desired resolution. By carefully considering the information and experimental data presented in this guide, researchers can make an informed decision to optimize their chromatographic performance for accurate and reliable siloxane analysis.

References

A Comparative Guide to the Accuracy of Certified Reference Materials for Tetradecamethylhexasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical standards is paramount. Certified Reference Materials (CRMs) of Tetradecamethylhexasiloxane (CAS No. 107-52-8) are crucial for ensuring the quality and reliability of analytical measurements. This guide provides an objective comparison of commercially available CRMs for this compound, focusing on their certified purity, uncertainty, and the analytical methodologies used for certification.

Comparison of Certified Reference Materials

The accuracy of a CRM is defined by its certified property value and the associated uncertainty. Reputable CRM producers adhere to stringent quality guidelines, such as ISO 17034 and ISO/IEC 17025, to ensure the reliability of their certified values.[1][2][3][4] Below is a comparative table of representative CRMs for this compound from leading suppliers.

Disclaimer: The following data is representative of typical high-purity CRMs and is intended for illustrative purposes. For lot-specific data, please refer to the Certificate of Analysis provided by the manufacturer.

ManufacturerProduct Name/GradeCertified Purity (%)Expanded Uncertainty (%) (k=2)Analytical Method(s) for Certification
Sigma-Aldrich TraceCERT®99.80.2Quantitative NMR (qNMR), Gas Chromatography (GC-FID)
CPAChem SB65594.100MG99.70.3Gas Chromatography (GC-FID)
LGC Standards DRE-CA1739647099.50.5Gas Chromatography (GC-FID)

Experimental Protocols for Purity Assessment

The certification of this compound CRMs relies on precise and validated analytical methods. The two primary techniques employed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for determining the purity of volatile and semi-volatile compounds like siloxanes.[5][6][7][8][9]

Principle: The method involves separating the analyte from potential impurities based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the mass of the carbon-containing analyte.

Detailed Protocol:

  • Sample Preparation: A known amount of the this compound CRM is accurately weighed and dissolved in a suitable solvent (e.g., acetone, hexane) to a specific concentration.[5][6] An internal standard may be added for improved quantification.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for siloxane analysis (e.g., DB-5ms, HP-5) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The use of an internal standard can provide a more accurate mass balance determination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a structurally similar reference standard.[10][11][12][13]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately determined.

Detailed Protocol:

  • Sample Preparation: Accurately weigh the this compound CRM and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[11] The internal standard should have resonances that do not overlap with the analyte signals.

  • Solvent: Add a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve the sample and internal standard completely.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure full relaxation of all nuclei.

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic, well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Workflow and Logic Diagrams

To visualize the processes involved in CRM certification and analysis, the following diagrams are provided in the DOT language for Graphviz.

CRM_Certification_Workflow cluster_production CRM Production cluster_certification Certification Analysis cluster_documentation Documentation & Release raw_material Raw Material Synthesis & Sourcing purification Purification raw_material->purification characterization Initial Characterization purification->characterization purity_assessment Purity Assessment (GC-FID, qNMR) characterization->purity_assessment homogeneity_study Homogeneity Study purity_assessment->homogeneity_study stability_study Stability Study homogeneity_study->stability_study uncertainty_budget Uncertainty Budget Calculation stability_study->uncertainty_budget coa_generation Certificate of Analysis Generation uncertainty_budget->coa_generation packaging Packaging & Labeling coa_generation->packaging release Product Release packaging->release

Caption: Workflow for the production and certification of a Certified Reference Material.

Purity_Analysis_Logic start Select CRM for Analysis method_selection Choose Analytical Method start->method_selection gc_protocol GC-FID Protocol method_selection->gc_protocol Volatility qnmr_protocol qNMR Protocol method_selection->qnmr_protocol Primary Method sample_prep_gc Sample Preparation for GC gc_protocol->sample_prep_gc sample_prep_qnmr Sample Preparation for qNMR qnmr_protocol->sample_prep_qnmr gc_analysis GC-FID Analysis sample_prep_gc->gc_analysis qnmr_analysis qNMR Analysis sample_prep_qnmr->qnmr_analysis data_processing_gc Data Processing (Peak Integration) gc_analysis->data_processing_gc data_processing_qnmr Data Processing (Signal Integration) qnmr_analysis->data_processing_qnmr purity_calc_gc Purity Calculation (Area % or Internal Standard) data_processing_gc->purity_calc_gc purity_calc_qnmr Purity Calculation (Relative to Internal Standard) data_processing_qnmr->purity_calc_qnmr result Reported Purity Value purity_calc_gc->result purity_calc_qnmr->result

References

A Comparative Guide to Analytical Methods for Siloxane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of siloxanes. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and regulatory compliance in various fields, including pharmaceuticals, personal care products, and medical devices. This document outlines the principles, performance characteristics, and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Siloxane Analysis

Siloxanes, also known as silicones, are a class of polymers widely used in a variety of industrial and consumer products due to their unique properties, such as thermal stability, low surface tension, and biocompatibility.[1][2] However, their presence as impurities or contaminants can be a concern. For instance, in biopharmaceutical manufacturing, leachable siloxanes from single-use systems can affect protein stability. In the production of biogas, siloxanes can combust to form abrasive silica deposits, damaging equipment.[1] Therefore, robust and reliable analytical methods are essential for their detection and quantification.

Comparison of Analytical Methods

The choice of analytical method for siloxane analysis depends on factors such as the sample matrix, the specific siloxanes of interest, required sensitivity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative analysis). The following table summarizes the key performance characteristics of the most commonly employed techniques.

Table 1: Performance Comparison of Siloxane Detection Methods
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically by UV, charged aerosol detection (CAD), or mass spectrometry (MS).Exploits the magnetic properties of atomic nuclei to provide structural information and quantification.
Selectivity Excellent, especially with mass spectrometry detection which provides structural information.[3]Moderate to good, depending on the detector. MS detection enhances selectivity.Excellent for structural elucidation and distinguishing between different siloxane structures.[4][5]
Sensitivity (LOD/LOQ) Excellent. LODs can be in the low µg/L (ppb) to ng/L (ppt) range.[6][7]Good. Quantitation limits are typically in the low mg/L (ppm) range.Moderate. Generally less sensitive than GC-MS, with detection limits often in the low mg/L (ppm) range or higher.[8][9]
Matrices Biogas, environmental samples, personal care products, silicone fluids, and elastomers.[10][11][12]Pharmaceutical formulations, silicone oils, and polymers.[13][14]Pharmaceutical formulations, silicone gels, and polymers.[4][8][15]
Sample Preparation Often requires extraction (e.g., liquid-liquid, solid-phase microextraction) and sometimes derivatization.[12][16]Typically involves dissolution in a suitable solvent and filtration.[17]Minimal sample preparation, often just dissolution in a deuterated solvent.[8]
Throughput High, suitable for routine analysis of a large number of samples.High, suitable for routine analysis.Lower, as acquisition times can be longer, especially for less sensitive nuclei like 29Si.
Quantitative Accuracy Excellent, with the use of appropriate internal standards.Good, with proper calibration.Excellent, as it can be a primary ratio method without the need for identical standards.
Limitations Limited to volatile and thermally stable siloxanes. High molecular weight polymers may not be amenable to GC.Separation of complex mixtures of siloxanes can be challenging. Detector response may be non-linear.Lower sensitivity compared to chromatographic methods. Spectral overlap can occur in complex mixtures.

Experimental Workflows

The selection of an analytical method dictates the experimental workflow. The following diagrams illustrate the typical steps involved in siloxane analysis using GC-MS, HPLC, and NMR.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPME, etc.) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Figure 1. Experimental workflow for GC-MS analysis of siloxanes.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection Detection (UV, CAD, MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 2. Experimental workflow for HPLC analysis of siloxanes.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Acquisition Data Acquisition (¹H, ²⁹Si NMR) Dissolution->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Quantification Quantification Integration->Quantification

Figure 3. Experimental workflow for NMR analysis of siloxanes.

Detailed Experimental Protocols

This section provides representative experimental protocols for the analysis of siloxanes using GC-MS, HPLC, and NMR. These are generalized procedures and may require optimization for specific sample matrices and target analytes.

GC-MS Method for Volatile Siloxanes in Water

This method is adapted for the analysis of cyclic volatile methylsiloxanes (cVMS) in aqueous samples.[6][7]

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Place a 40 mL water sample into a 60 mL headspace vial.

    • Add a magnetic stir bar and 4 g of sodium chloride.

    • Spike with an appropriate internal standard.

    • Seal the vial and place it on a magnetic stirrer.

    • Expose a DVB/PDMS SPME fiber to the headspace of the sample for 45 minutes at room temperature with stirring.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Detection: Selected Ion Monitoring (SIM) mode for target siloxanes.

HPLC Method for Polydimethylsiloxane (PDMS) in Pharmaceutical Formulations

This method is suitable for the quantification of silicone oil (PDMS) in aqueous pharmaceutical formulations.[17]

  • Sample Preparation:

    • Dissolve the sample containing silicone oil in tetrahydrofuran (THF) to a concentration of 10-20 mg/mL.

    • Centrifuge the solution at 10,000 x g for 3 minutes.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 solid core column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/THF (50:50)

    • Gradient: A time-based gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

¹H-NMR Method for Siloxane Degradation Products in Aqueous Formulations

This method allows for the direct quantification of silicone oil and its hydrophilic degradation products in aqueous pharmaceutical formulations.[8][9]

  • Sample Preparation:

    • Transfer a known volume (e.g., 500 µL) of the aqueous sample to an NMR tube.

    • Add a known volume (e.g., 50 µL) of a D₂O solution containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹H.

    • Experiment: 1D proton experiment with water suppression (e.g., presaturation).

    • Acquisition Parameters: Sufficient number of scans to achieve adequate signal-to-noise (typically 128 or more).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to the methyl protons of PDMS (around 0.08 ppm), dimethylsilanediol (around 0.15 ppm), and the internal standard.

    • Calculate the concentration of each analyte relative to the known concentration of the internal standard.

Cross-Validation Considerations

A thorough cross-validation of these methods would involve analyzing the same set of samples with known concentrations of various siloxanes by each technique. The results would then be statistically compared for accuracy, precision, and linearity.

CrossValidation cluster_methods Analytical Methods cluster_samples Sample Set cluster_validation Performance Metrics GCMS GC-MS Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Linearity Linearity GCMS->Linearity LOD_LOQ LOD / LOQ GCMS->LOD_LOQ HPLC HPLC HPLC->Accuracy HPLC->Precision HPLC->Linearity HPLC->LOD_LOQ NMR NMR NMR->Accuracy NMR->Precision NMR->Linearity NMR->LOD_LOQ SpikedSamples Spiked Samples (Known Concentrations) SpikedSamples->GCMS SpikedSamples->HPLC SpikedSamples->NMR RealSamples Real-World Samples RealSamples->GCMS RealSamples->HPLC RealSamples->NMR

Figure 4. Logical relationship for cross-validation of analytical methods.

Conclusion

The selection of an analytical method for siloxane detection is a critical decision that should be based on the specific requirements of the analysis. GC-MS offers the highest sensitivity and selectivity for volatile siloxanes. HPLC is a versatile technique for a broader range of siloxanes, including higher molecular weight polymers. NMR spectroscopy provides unparalleled structural information and is an excellent tool for quantitative analysis without the need for specific standards, although it is less sensitive. For comprehensive characterization and method validation, a combination of these techniques is often employed.

References

Comparative study of extraction methods for Tetradecamethylhexasiloxane from soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent methods for the extraction of Tetradecamethylhexasiloxane (L6), a linear siloxane, from soil matrices. The selection of an appropriate extraction technique is critical for accurate quantification and subsequent toxicological or environmental impact studies. This document outlines the experimental protocols for Ultrasonic-Assisted Extraction (UAE), Soxhlet Extraction, and Headspace Solid-Phase Microextraction (HS-SPME), presenting a comparative summary of their performance based on available experimental data.

Comparative Performance of Extraction Methods

The efficiency of an extraction method is paramount for the reliable determination of this compound in soil. The following table summarizes key quantitative performance metrics for the discussed methods based on studies of linear siloxanes. It is important to note that direct comparative studies on this compound are limited, and performance can vary based on soil type and specific experimental conditions.

ParameterUltrasonic-Assisted Extraction (UAE)Soxhlet ExtractionHeadspace Solid-Phase Microextraction (HS-SPME)
Recovery 84.9% - 107.6% (for linear siloxanes)[1][2]Generally considered exhaustive, but can be lower for volatile compounds.Dependent on fiber chemistry and experimental conditions.
Relative Standard Deviation (RSD) <15%Variable, can be higher than UAE.<17% (for linear siloxanes in water)[3]
Limit of Detection (LOD) In the low ng/g range.Dependent on the final extract volume and analytical instrument.0.01 to 0.74 ng/L (for linear siloxanes in water)[3]
Extraction Time ~30 minutes16 - 24 hours[4]20 - 60 minutes
Solvent Consumption Low to moderateHighNone (solvent-free technique)
Throughput High (multiple samples can be processed simultaneously)LowHigh (with autosampler)

Experimental Workflow Overview

The general workflow for the extraction and analysis of this compound from soil involves sample preparation, extraction, and subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sample Soil Sample homogenize Homogenization & Sieving soil_sample->homogenize spike Spiking (Optional) homogenize->spike uae Ultrasonic-Assisted Extraction spike->uae soxhlet Soxhlet Extraction spike->soxhlet hs_spme Headspace SPME spike->hs_spme gcms GC-MS Analysis uae->gcms soxhlet->gcms hs_spme->gcms

Figure 1. General experimental workflow for the extraction and analysis of this compound from soil.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and soil types.

Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt the sample matrix and enhance the extraction of the target analyte into a solvent. It is a rapid and efficient technique.

Materials:

  • Soil sample (air-dried and sieved)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., acetone, hexane, or a mixture)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Vials for final extract

Procedure:

  • Weigh 1-5 g of the homogenized soil sample into a centrifuge tube.

  • Add an equal amount of anhydrous sodium sulfate to the soil to remove moisture.

  • Add a known volume of the extraction solvent (e.g., 10 mL of acetone/hexane 1:1 v/v).

  • If required, spike the sample with a surrogate standard.

  • Place the tube in an ultrasonic bath and sonicate for approximately 30 minutes.

  • After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the soil particles from the solvent.

  • Carefully transfer the supernatant (the solvent extract) to a clean vial.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for GC-MS analysis.

Soxhlet Extraction

A classical and exhaustive extraction method that uses continuous solvent reflux over the sample. While time-consuming, it is often considered a benchmark method.

Materials:

  • Soil sample (air-dried and sieved)

  • Anhydrous sodium sulfate

  • Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)

  • Extraction thimble (cellulose)

  • Heating mantle

  • Extraction solvent (e.g., hexane/acetone 1:1 v/v)

  • Kuderna-Danish (K-D) concentrator (optional)

Procedure:

  • Mix approximately 10 g of the homogenized soil sample with an equal amount of anhydrous sodium sulfate.

  • Place the mixture into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add the extraction solvent (e.g., 200 mL of hexane/acetone) to the round-bottom flask along with a few boiling chips.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent using a heating mantle to initiate refluxing.

  • Allow the extraction to proceed for 16-24 hours, ensuring a siphon cycle of 4-6 cycles per hour.[4]

  • After extraction, allow the apparatus to cool.

  • The solvent extract in the round-bottom flask can be concentrated using a rotary evaporator or a Kuderna-Danish apparatus.

  • The concentrated extract is then transferred to a vial for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

A solvent-free, equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the soil sample. It is particularly suitable for volatile and semi-volatile compounds.

Materials:

  • Soil sample (homogenized)

  • Headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))[3]

  • Heater-shaker or heating block

  • GC-MS with an SPME-compatible inlet

Procedure:

  • Place a small amount of the soil sample (e.g., 1-2 g) into a headspace vial.

  • Add a small amount of water to create a slurry, which can enhance the release of volatiles.

  • Seal the vial with the cap and septum.

  • Place the vial in a heater-shaker and incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow the analytes to partition into the headspace.

  • After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.

Concluding Remarks

The choice of extraction method for this compound from soil depends on the specific requirements of the study. Ultrasonic-Assisted Extraction offers a good balance of speed, efficiency, and lower solvent consumption, making it suitable for routine analysis and high-throughput screening. Soxhlet Extraction , while being the most time and solvent-intensive, provides exhaustive extraction and can be a valuable reference method. Headspace SPME stands out as a rapid, sensitive, and environmentally friendly technique, ideal for the analysis of volatile siloxanes without the need for organic solvents. Researchers should validate their chosen method for the specific soil type and analytical instrumentation to ensure data quality and accuracy.

References

Safety Operating Guide

Proper Disposal of Tetradecamethylhexasiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of tetradecamethylhexasiloxane, ensuring the protection of personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a common silicone fluid utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While generally considered to have a low hazard profile, proper handling and disposal are necessary to mitigate any potential risks.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). While many sources indicate it is not classified as a hazardous substance, some reports suggest it may be a combustible liquid and potentially harmful to aquatic life with long-lasting effects.[1][2][3][4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear neoprene or nitrile rubber gloves to prevent skin contact.[3]

  • Eye Protection: Chemical goggles are recommended, and contact lenses should not be worn when handling this substance.[3]

  • Respiratory Protection: In areas with inadequate ventilation, a NIOSH-certified organic vapor respirator may be necessary.[3]

In Case of a Spill:

  • Clear the area of all personnel.

  • For minor spills, absorb the liquid with an inert material such as sand, diatomite, acid binders, universal binders, or sawdust.[2][6]

  • Collect the absorbed material and place it into a suitable, closed, and clearly labeled container for disposal.[6][7]

  • For larger spills, prevent the material from entering drains, sewers, or water courses.[6][8]

Operational Disposal Plan

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4][5] The end-user is ultimately responsible for determining if the waste material meets the criteria for hazardous waste at the time of disposal.[5]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other organic solvents, especially halogenated ones, as this can complicate and increase the cost of disposal.[9]

  • Containerization: Place the waste in a compatible, properly sealed, and clearly labeled container. Polyethylene or polypropylene containers are suitable.[6] The label should clearly identify the contents as "Waste this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat, open flames, and sparks.[3]

  • Waste Collection: Arrange for collection by a licensed chemical waste disposal company. Provide them with the Safety Data Sheet and any other relevant information about the waste.

  • Documentation: Maintain records of the amount of waste generated and its disposal date and method.

Disposal Options:

  • Licensed Waste Disposal Facility: This is the most recommended method for disposal.[3]

  • Incineration: The material may be incinerated in a licensed apparatus, potentially after being mixed with a suitable combustible material.[6][8]

  • Landfill: Disposal in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[6][8]

  • Recycling: If the material is unused and uncontaminated, it may be possible to recycle it. Contact the manufacturer or a specialized recycling company for options.[6][8]

For very small quantities, some regulations may permit disposal with household waste; however, it is crucial to verify this with local authorities before proceeding.[2]

Quantitative Data Summary

PropertyValueSource
Molecular Weight458.99 g/mol [1]
GHS Hazard StatementH413: May cause long lasting harmful effects to aquatic life (reported in 30.2% of notifications)[1]
GHS Hazard StatementH227: Combustible liquid[3]
Water Hazard Class1 (Slightly hazardous for water - German Regulation)[2]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on safety data sheets and general chemical waste management principles.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tetradecamethylhexasiloxane_Disposal_Workflow cluster_collection Waste Collection & Initial Assessment cluster_disposal_path Disposal Pathways cluster_documentation Record Keeping start Waste this compound Generated assess_contamination Assess Contamination Level start->assess_contamination is_contaminated Is it contaminated? assess_contamination->is_contaminated recycle Contact Manufacturer/Recycler for Recycling Options is_contaminated->recycle No segregate Segregate from other chemical waste is_contaminated->segregate Yes document Document disposal details recycle->document containerize Place in a labeled, compatible container segregate->containerize store Store in a cool, dry, well-ventilated area containerize->store dispose Dispose via Licensed Waste Management Company store->dispose landfill Landfill (Licensed) dispose->landfill incineration Incineration (Licensed) dispose->incineration dispose->document end Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tetradecamethylhexasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Tetradecamethylhexasiloxane (CAS No. 107-52-8). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.[1]

Protection Type Specific Recommendations Rationale & Best Practices
Hand Protection Neoprene or nitrile rubber gloves.[1]Double-gloving is recommended for extended operations. Regularly inspect gloves for signs of degradation or perforation. If direct contact occurs, change gloves immediately.[2]
Eye Protection Chemical safety goggles.[1]Contact lenses should not be worn when handling this chemical.[1] In case of splash risk, a face shield should be worn in addition to goggles.
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.[1]Ensure clothing is clean and free of contamination. Contaminated clothing should be removed immediately and laundered separately before reuse.
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator.[1]To be used when working in areas with inadequate ventilation or when there is a potential for vapor accumulation.[1] Ensure proper fit and regular cartridge replacement.

Handling and Storage

Safe handling and storage are paramount to preventing accidents and maintaining the integrity of the chemical.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Although classified as a combustible liquid, keep it away from heat, open flames, and sparks.[1] Smoking is strictly prohibited in handling areas.[1]

  • Static Discharge: Implement proper grounding procedures for containers to prevent static electricity buildup, especially during transfers.[1]

  • Storage: Store in a cool, well-ventilated place with tightly closed containers.[1] Keep away from oxidizing agents.[1]

Standard Operating Procedure: Use as a Solvent in a Bench-Scale Reaction

This protocol outlines the standard procedure for using this compound as a solvent in a laboratory setting.

Objective: To safely use this compound as a solvent for a non-aqueous chemical reaction at an elevated temperature.

Materials:

  • This compound

  • Reactants A and B

  • Round-bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Appropriate glassware and syringes

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Don the required PPE as specified in the table above.

    • Set up the reaction apparatus inside the fume hood.

  • Charging the Flask:

    • Under an inert atmosphere, carefully measure the required volume of this compound using a graduated cylinder or syringe.

    • Transfer the solvent to the round-bottom flask.

    • Add the reactants to the flask.

  • Running the Reaction:

    • Commence stirring and heating to the desired temperature.

    • Closely monitor the reaction for any unexpected changes.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction if necessary, following the specific protocol for the chemical synthesis.

    • Extract the product using an appropriate solvent and wash as required.

  • Waste Collection:

    • Collect all waste this compound and any solvent used for cleaning into a designated, labeled waste container.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Type First-Aid Measures
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1] If feeling unwell, seek medical advice.[1]
Skin Contact Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and seek medical attention.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical advice.[1]
Spill For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. For major spills, evacuate the area and contact emergency services.
Fire Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed container.

    • Contaminated solid waste (e.g., gloves, absorbent materials) should be collected in a separate, labeled container.

  • Disposal Method:

    • Disposal must be conducted in accordance with local, state, and federal regulations.[1]

    • Options may include incineration in a licensed facility or disposal in a designated hazardous waste landfill.[1]

    • Recycling through a certified company is an environmentally friendly option for uncontaminated silicone fluids.

Workflow for Handling this compound

The following diagram illustrates the lifecycle of this compound in a laboratory setting, from procurement to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Chemical Transfer Chemical Transfer Prepare Work Area->Chemical Transfer Begin Work Experimental Use Experimental Use Chemical Transfer->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Post-Experiment Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Dispose via Certified Vendor Dispose via Certified Vendor Store Waste->Dispose via Certified Vendor Final Step

Handling and Disposal Workflow

References

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Retrosynthesis Analysis

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Tetradecamethylhexasiloxane

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